(Z)-8-Dodecenal
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
139909-65-2 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(Z)-dodec-8-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,12H,2-3,6-11H2,1H3/b5-4- |
InChI Key |
GDNSCKFMUMBMIC-PLNGDYQASA-N |
Isomeric SMILES |
CCC/C=C\CCCCCCC=O |
Canonical SMILES |
CCCC=CCCCCCCC=O |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-8-Dodecenal: A Technical Guide to its Discovery, Identification, and Role in Insect Chemical Communication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Z)-8-Dodecenal, a C12 unsaturated aldehyde, occupies a significant, albeit nuanced, position in the study of insect chemical communication. While its direct identification as a primary sex pheromone component in insects remains elusive in publicly available literature, its structural relatives, (Z)-8-dodecen-1-ol and (Z)-8-dodecenyl acetate, are well-established, potent pheromones in numerous lepidopteran species, most notably the Oriental fruit moth, Grapholita molesta. This technical guide provides a comprehensive overview of the discovery and identification of the (Z)-8-dodecenyl moiety in insects, with a specific focus on the potential role, biosynthesis, and detection of this compound. The guide details the experimental protocols for the analysis of such compounds, explores the underlying olfactory signaling pathways, and presents quantitative data in a structured format for comparative analysis.
Discovery and Identification of the (Z)-8-Dodecenyl Moiety in Insects
The initial discovery of the significance of the (Z)-8-dodecenyl structure in insect communication dates back to the identification of the sex pheromone of the Oriental fruit moth, Grapholita molesta. Early research employing techniques such as the collection of volatiles from calling females, followed by chemical analysis, led to the identification of (Z)-8-dodecenyl acetate and (Z)-8-dodecen-1-ol as the primary components of its sex pheromone blend.
While this compound has not been definitively identified as a natural component of the G. molesta pheromone blend, its potential role as a biosynthetic precursor to (Z)-8-dodecen-1-ol is strongly suggested by known metabolic pathways in insects. The biosynthesis of moth sex pheromones often involves a series of enzymatic modifications of fatty acids, including desaturation, chain shortening, reduction to alcohols, and subsequent acetylation or oxidation to aldehydes.
Table 1: Key (Z)-8-Dodecenyl Pheromone Components Identified in Grapholita molesta
| Compound | Chemical Formula | Function | Typical Ratio in Pheromone Blend |
| (Z)-8-dodecenyl acetate | C₁₄H₂₆O₂ | Primary attractant | Major component |
| (Z)-8-dodecen-1-ol | C₁₂H₂₄O | Synergist | Minor component |
| (E)-8-dodecenyl acetate | C₁₄H₂₆O₂ | Behavioral antagonist/modulator | Minor component |
Experimental Protocols
The identification and quantification of volatile and semi-volatile compounds like this compound and its derivatives from insect sources rely on a combination of precise extraction techniques and sensitive analytical methods.
Pheromone Extraction
Objective: To isolate semiochemicals from the pheromone gland of the insect.
Methodology:
-
Gland Excision: Virgin female moths are chilled to immobilization. The pheromone gland, typically located at the terminal abdominal segments, is carefully excised under a dissecting microscope.
-
Solvent Extraction: The excised glands are immediately submerged in a small volume (e.g., 50-100 µL) of a high-purity non-polar solvent, such as hexane or dichloromethane, for a defined period (e.g., 30 minutes to several hours).
-
Extract Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen to a final volume of a few microliters.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the components of the pheromone extract.
Methodology:
-
Injection: A small aliquot (e.g., 1-2 µL) of the concentrated extract is injected into the GC-MS system.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of these compounds.
-
Oven Program: A temperature gradient is employed, for instance, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C and holding for 10 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of m/z 40-400.
-
-
Identification: Compound identification is based on the retention time and comparison of the mass spectrum with synthetic standards and reference libraries (e.g., NIST). For unsaturated aldehydes like this compound, characteristic fragment ions would be monitored.
Electroantennography (EAG)
Objective: To measure the olfactory response of an insect's antenna to specific compounds.
Methodology:
-
Antennal Preparation: An antenna is excised from a live, immobilized insect (typically a male for sex pheromones). The base and tip of the antenna are placed in contact with electrodes using a conductive gel.
-
Stimulus Delivery: A constant stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., synthetic this compound) is introduced into the airstream.
-
Signal Recording: The electrical potential change (depolarization) across the antenna is amplified and recorded. The amplitude of the EAG response is indicative of the sensitivity of the antennal olfactory sensory neurons to the compound.
Signaling Pathways and Molecular Interactions
The perception of aldehyde pheromones in insects is a complex process initiated by the binding of the ligand to specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs).
Olfactory Receptor Activation
While the specific receptor for this compound has not been identified, it is hypothesized to bind to a member of the large and diverse OR family in a manner similar to other aldehyde pheromones. In Lepidoptera, pheromone receptors are typically highly specific to the chain length, degree of unsaturation, and functional group of the pheromone molecule.
Signal Transduction Cascade
The binding of an aldehyde pheromone to its OR is thought to initiate an ionotropic signaling cascade. The OR, in complex with a highly conserved co-receptor (Orco), forms a ligand-gated ion channel. Ligand binding induces a conformational change, leading to the opening of the channel and an influx of cations (Na⁺, K⁺, and Ca²⁺). This influx depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the insect's brain for processing.
Figure 1. Simplified signaling pathway for aldehyde pheromone perception in insects.
Experimental Workflows and Logical Relationships
The process of discovering and identifying a new insect pheromone component like this compound follows a logical and systematic workflow.
Figure 2. Experimental workflow for the discovery and validation of an insect pheromone.
Conclusion and Future Directions
While the definitive identification of this compound as a natural insect pheromone remains an open area of research, its significance as a biosynthetic precursor and a biologically active molecule is clear. Future research should focus on highly sensitive analytical techniques to probe for its presence as a minor component in the pheromone blends of Grapholita molesta and other related species. Furthermore, functional characterization of orphan olfactory receptors in these insects may reveal a specific receptor for this compound, which could open new avenues for the development of highly targeted and environmentally benign pest management strategies. The synthesis and field testing of lures containing this compound, in combination with known pheromone components, could also provide valuable insights into its potential role in modulating insect behavior.
The Biosynthetic Pathway of (Z)-8-Dodecenal in the Oriental Fruit Moth, Grapholita molesta: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Oriental fruit moth, Grapholita molesta, is a significant pest in fruit production worldwide. Its mating behavior is mediated by a specific blend of sex pheromones, with (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol being key components. While (Z)-8-dodecenal is not a primary component of the G. molesta pheromone blend, its precursor, (Z)-8-dodecen-1-ol, is crucial. Understanding the biosynthesis of these molecules is paramount for developing novel and sustainable pest management strategies, such as mating disruption and the biotechnological production of pheromones. This technical guide provides an in-depth overview of the biosynthetic pathway of the C12 pheromone components in Grapholita molesta, focusing on the enzymatic cascade from fatty acid precursors to the final alcohol, the immediate precursor to this compound. We present a summary of the quantitative data available, detailed experimental protocols for key research methodologies, and visual diagrams of the biosynthetic pathway and experimental workflows.
Introduction
The sex pheromone of the female Oriental fruit moth, Grapholita molesta, is a carefully orchestrated blend of C12 compounds that elicits a strong attractive response in males. The major components are (Z)-8-dodecenyl acetate and its E isomer, along with (Z)-8-dodecen-1-ol and dodecanol. The biosynthesis of these compounds in moths generally follows a modified fatty acid synthesis pathway, involving a series of enzymatic steps including desaturation, chain-shortening (if necessary), reduction, and functional group modification (e.g., acetylation or oxidation).
Recent research has illuminated a unique aspect of pheromone biosynthesis in G. molesta, distinguishing it from many other lepidopteran species. In vivo labeling experiments and subsequent gene silencing studies have identified an uncommon Δ8-desaturase as a key enzyme in this pathway[1][2]. This guide will detail the steps from the fatty acid precursor to (Z)-8-dodecen-1-ol, the direct precursor of this compound.
The Biosynthetic Pathway of (Z)-8-Dodecen-1-ol
The biosynthesis of (Z)-8-dodecen-1-ol in Grapholita molesta begins with a saturated fatty acid precursor, which undergoes a series of enzymatic modifications.
Fatty Acid Precursor
The pathway is believed to start with a C12 saturated fatty acid, dodecanoic acid (12:Acid).
Δ8-Desaturation: A Key and Unusual Step
The hallmark of the G. molesta pheromone biosynthetic pathway is the introduction of a double bond at the Δ8 position of the fatty acyl precursor. This reaction is catalyzed by a specific fatty acyl-CoA desaturase.
-
Enzyme: A candidate desaturase gene, designated Gmol_CPRQ , has been identified as the crucial enzyme for this step. CRISPR/Cas9 knockout of this gene in G. molesta resulted in a significant reduction in the production of Δ8 pheromone components[1][2].
-
Reaction: The Gmol_CPRQ enzyme catalyzes the conversion of dodecanoyl-CoA to (Z)-8-dodecenoyl-CoA.
Interestingly, when Gmol_CPRQ was heterologously expressed in yeast or Sf9 insect cells, it exhibited Δ9-desaturase activity instead of the expected Δ8 activity. This suggests that an unknown cofactor or a specific cellular environment in the pheromone gland of G. molesta is required for its native Δ8-desaturase function[1].
Reduction to Alcohol
The final step in the formation of (Z)-8-dodecen-1-ol is the reduction of the fatty acyl-CoA to the corresponding alcohol.
-
Enzyme: This reaction is catalyzed by a fatty acyl-reductase (FAR) . While a specific FAR for this step in G. molesta has not been fully characterized in the provided search results, FARs are a well-known class of enzymes in moth pheromone biosynthesis that convert fatty acyl precursors to alcohols[3].
-
Reaction: A putative FAR reduces (Z)-8-dodecenoyl-CoA to (Z)-8-dodecen-1-ol.
This alcohol, (Z)-8-dodecen-1-ol, can then be a final pheromone component or be further modified, for instance, by an oxidase to form this compound, or by an acetyltransferase to form (Z)-8-dodecenyl acetate, the major pheromone component in G. molesta.
Quantitative Data
The following table summarizes the relative abundance of the main pheromone components extracted from the pheromone glands of female Grapholita molesta. This data provides insight into the final output of the biosynthetic pathway.
| Pheromone Component | Relative Abundance (%) | Reference |
| (Z)-8-dodecenyl acetate | 93.5 - 95.8 | [4] |
| (E)-8-dodecenyl acetate | 4.2 - 6.5 | [4] |
| (Z)-8-dodecen-1-ol | ~30 (relative to (Z)-8-acetate) | [5][6][7] |
| Dodecanol | ~20 (relative to (Z)-8-acetate) | [5][6][7] |
Note: Data on enzyme kinetics (Km, Vmax) for the specific enzymes in Grapholita molesta were not available in the search results.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the biosynthetic pathway of this compound precursors in Grapholita molesta.
Pheromone Gland Extraction and Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from standard methods for insect pheromone analysis[1][8].
Objective: To extract, identify, and quantify the pheromone components from the female G. molesta pheromone gland.
Materials:
-
Calling female G. molesta (typically during their scotophase)
-
Dissecting microscope and fine forceps
-
Glass vials with Teflon-lined caps
-
Hexane (GC grade)
-
Internal standard (e.g., a known amount of a C13 or C15 alkane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Fused silica capillary column (e.g., HP5-MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Procedure:
-
Gland Dissection: Excise the pheromone glands (located at the abdominal tip) from calling female moths under a dissecting microscope.
-
Extraction: Immediately place the dissected glands in a glass vial containing a known volume of hexane (e.g., 20 µL) and the internal standard.
-
Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature.
-
Sample Preparation: Transfer the hexane extract to a clean vial for GC-MS analysis.
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the extract into the GC-MS.
-
GC Program:
-
Initial oven temperature: 40°C for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Second Ramp: Increase to 300°C at 50°C/min and hold for 2 minutes[8].
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 400[1].
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
-
-
Data Analysis: Identify the pheromone components by comparing their mass spectra and retention times with those of authentic standards. Quantify the components by comparing their peak areas to the peak area of the internal standard.
CRISPR/Cas9-Mediated Gene Knockout of Gmol_CPRQ
This protocol is a generalized workflow based on successful gene editing in G. molesta and other insects[1][9][10].
Objective: To functionally characterize the role of the Gmol_CPRQ gene by disrupting its function and observing the effect on pheromone production.
Materials:
-
G. molesta eggs
-
Cas9 protein
-
Single guide RNAs (sgRNAs) designed to target the Gmol_CPRQ gene
-
Microinjection system
-
Rearing diet for G. molesta
Procedure:
-
sgRNA Design and Synthesis: Design two or more sgRNAs targeting a conserved and functionally important region of the Gmol_CPRQ gene. Synthesize the sgRNAs in vitro.
-
Ribonucleoprotein (RNP) Complex Formation: Mix the Cas9 protein and the synthesized sgRNAs to form RNP complexes.
-
Egg Microinjection: Collect freshly laid G. molesta eggs and align them on a slide. Using a microinjection needle, inject the Cas9/sgRNA RNP complexes into the eggs.
-
Rearing and Screening: Rear the injected individuals (G0 generation) to adulthood. Cross the G0 adults with wild-type moths.
-
Phenotypic Analysis: Analyze the pheromone profile of the F1 generation females using the GC-MS protocol described above to identify individuals with a disrupted pheromone blend (i.e., lacking Δ8-unsaturated components).
-
Genotypic Analysis: Sequence the target locus in the phenotypically affected individuals to confirm the presence of mutations (indels) in the Gmol_CPRQ gene.
Visualizations
Biosynthetic Pathway of (Z)-8-Dodecen-1-ol in Grapholita molesta
Caption: Biosynthetic pathway of (Z)-8-dodecen-1-ol in G. molesta.
Experimental Workflow for Elucidating the Biosynthetic Pathway
Caption: Experimental workflow for biosynthetic pathway elucidation.
References
- 1. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Top 2 papers published in the topic of Grapholita molesta in 1979 [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Transferable approaches to CRISPR-Cas9 induced genome editing in non-model insects: a brief guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
The Biological Activity of the (Z)-8-Dodecenyl Pheromone Complex: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Semiochemicals, particularly sex pheromones, represent a cornerstone of insect communication, offering highly specific and potent means of mediating reproductive behaviors. The C12 backbone, specifically the (Z)-8-dodecenyl moiety, is a fundamental component in the sex pheromone blends of numerous significant lepidopteran pests, most notably the Oriental Fruit Moth (Grapholita molesta). This technical guide provides an in-depth examination of the biological activity of this pheromone complex, focusing primarily on the well-documented acetate and alcohol derivatives, with contextual discussion of the corresponding aldehyde, (Z)-8-Dodecenal. It details the electrophysiological and behavioral responses elicited by these compounds, outlines standard experimental protocols for their evaluation, and describes the underlying molecular signaling pathways.
Introduction to the (Z)-8-Dodecenyl Pheromone Family
The (Z)-8-dodecenyl chemical framework is crucial for intraspecific communication in several species within the Tortricidae family. The primary, behaviorally active components that have been extensively studied and utilized in pest management are (Z)-8-dodecenyl acetate (Z8-12:Ac) and (Z)-8-dodecen-1-ol (Z8-12:OH). These compounds are released by females to attract conspecific males for mating.[1][2][3]
While this compound can be chemically derived from the oxidation of (Z)-8-Dodecen-1-ol, its role as a primary sex attractant is not well-established in the scientific literature compared to its alcohol and acetate counterparts.[4] Therefore, this guide centers on the biological activity of the comprehensively studied acetate and alcohol forms as the core of the pheromone blend, while incorporating general principles of aldehyde perception in insects where relevant.
Quantitative Biological Activity
The biological effect of a pheromone is contingent on the precise blend and ratio of its components. For the Oriental Fruit Moth (Grapholita molesta), the blend of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate (E8-12:Ac), and (Z)-8-dodecen-1-ol is critical for eliciting the full sequence of male mating behavior.
Data Presentation
Table 1: Composition of Female Sex Pheromone Gland Extract for Grapholita molesta
| Compound | Abbreviation | Typical Ratio | Function |
| (Z)-8-Dodecenyl acetate | Z8-12:Ac | 100 | Primary Attractant |
| (E)-8-Dodecenyl acetate | E8-12:Ac | ~7 | Synergist/Specificity |
| (Z)-8-Dodecen-1-ol | Z8-12:OH | ~1-30 | Close-range behaviors |
| Dodecanol | 12:OH | ~20 | Synergist/Behavior modifier |
Source: Data synthesized from multiple studies, ratios can vary.[1][5]
Table 2: Electrophysiological and Behavioral Responses to Pheromone Components
| Assay Type | Species | Compound(s) Tested | Typical Result |
| Electroantennography (EAG) | Grapholita molesta | Z8-12:Ac | Strong, dose-dependent depolarization of male antennae. |
| Grapholita molesta | Z8-12:OH | Significant, but typically lower amplitude EAG response than Z8-12:Ac. | |
| Wind Tunnel Bioassay | Grapholita molesta | Z8-12:Ac alone | Elicits upwind flight (anemotaxis). |
| Grapholita molesta | Blend of Z8-12:Ac, E8-12:Ac, Z8-12:OH | Induces the complete behavioral cascade: wing fanning, upwind flight, source landing, and copulatory attempts.[1] | |
| Field Trapping | Grapholita molesta | Lures baited with Z8-12:Ac and E8-12:Ac | Effective for monitoring male populations. Addition of Z8-12:OH can enhance trap capture.[5] |
Experimental Protocols & Workflows
The identification and validation of pheromone activity rely on a standardized set of bioassays.
Protocol 1: Electroantennography (EAG)
EAG is used to measure the summated electrical potential from the entire antenna, providing a quantitative measure of its olfactory response to a volatile stimulus.
-
Antenna Preparation: A male moth is immobilized, and an antenna is carefully excised at its base. The distal tip of the antenna is removed with fine scissors to ensure good electrical contact.
-
Electrode Placement: The antenna is mounted between two glass capillary electrodes filled with an appropriate saline solution (e.g., insect Ringer's solution). The recording electrode makes contact with the distal, cut end of the antenna, while the reference electrode is placed over the base.
-
Stimulus Delivery: A known concentration of the test compound (e.g., 10 µg of Z8-12:Ac on filter paper) is placed inside a Pasteur pipette. A purified, humidified air stream is continuously passed over the antenna. A puff of air (e.g., 0.5 seconds) is then directed through the pipette, delivering the odorant stimulus into the continuous air stream.
-
Data Recording: The voltage difference between the electrodes is amplified, digitized, and recorded. The negative deflection from the baseline potential upon stimulation is measured as the EAG response amplitude (in millivolts).
-
Controls: A solvent-only puff (control) and a standard compound (e.g., a general odorant or a known pheromone component) are used in every experiment to ensure the preparation is viable and to allow for normalization of responses.
Protocol 2: Wind Tunnel Behavioral Bioassay
This assay assesses the ability of a pheromone blend to elicit stereotyped, upwind flight behavior in male moths.
-
Insect Acclimation: Male moths, typically 2-3 days post-eclosion, are placed in the wind tunnel for at least one hour before the scotophase (dark period) to acclimate.
-
Tunnel Conditions: The tunnel is operated with laminar airflow (e.g., 0.3-0.5 m/s), controlled temperature (e.g., 22-25°C), and humidity. Lighting is typically provided by a dim, red light source, which does not interfere with moth vision.
-
Pheromone Source: The synthetic pheromone blend is applied to a dispenser (e.g., a rubber septum or filter paper) at a specific dosage. The dispenser is placed at the upwind end of the tunnel.
-
Behavioral Observation: Individual males are released onto a platform at the downwind end. A sequence of behaviors is recorded, including:
-
Activation: Wing fanning, antennal grooming.
-
Take-off: Initiation of flight.
-
Upwind Flight: Oriented flight towards the pheromone source in a characteristic zigzagging pattern.
-
Source Contact: Landing on or near the pheromone dispenser.
-
-
Quantification: The percentage of males completing each step of the behavioral sequence is calculated for each treatment and compared to a solvent control.
Experimental Workflow Visualization
The following diagram illustrates the logical flow from initial chemical identification to final field validation of a sex pheromone.
Molecular Signaling Pathway
The perception of pheromones in moths occurs in specialized olfactory sensilla on the antennae and follows a highly conserved molecular pathway. This process ensures both high sensitivity (detection of few molecules) and specificity (distinguishing the correct blend).
-
Pheromone Transport: Lipophilic pheromone molecules enter the aqueous sensillum lymph through pores in the sensillar cuticle. Here, they are solubilized and transported by Pheromone Binding Proteins (PBPs) .[6][7]
-
Receptor Activation: The PBP-pheromone complex interacts with a Pheromone Receptor (PR) , a member of the Odorant Receptor (OR) family, located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). This interaction is facilitated by the Sensory Neuron Membrane Protein 1 (SNMP1) , which is thought to assist in the release of the pheromone from the PBP to the receptor.[7]
-
Signal Transduction: The PR is a ligand-gated ion channel that forms a heterodimer with a highly conserved co-receptor known as Orco . Upon pheromone binding, this receptor-channel complex opens, allowing an influx of cations (e.g., Na+, Ca2+) into the neuron. This influx depolarizes the neuronal membrane, generating a receptor potential that leads to the firing of action potentials.[6][8]
-
Signal Termination: To allow for rapid tracking of a pheromone plume, the signal must be terminated quickly. This is accomplished by Odorant Degrading Enzymes (ODEs) , such as esterases or oxidases, present in the sensillum lymph, which rapidly break down the pheromone molecules.
Pheromone Signaling Pathway Diagram
Conclusion and Applications
The (Z)-8-dodecenyl chemical structure, particularly in its acetate and alcohol forms, is a biologically potent and specific signal for mediating reproduction in key lepidopteran species. While the role of this compound is less defined, the principles of olfaction and the experimental methodologies described herein are broadly applicable to the study of all semiochemicals. A thorough understanding of these mechanisms, from molecular interactions to whole-organism behavioral responses, is fundamental for the development of effective and environmentally benign pest management strategies. These strategies, including population monitoring with pheromone-baited traps and mating disruption, are direct applications of this research and are critical components of modern Integrated Pest Management (IPM) programs.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bcpc.org [bcpc.org]
- 4. Z-8-Dodecen-1-ol | 40642-40-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 8. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Chemical Ecology of (Z)-8-Dodecenal and Its Derivatives in Orchard Ecosystems: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-8-dodecenal, along with its alcohol and acetate derivatives, (Z)-8-dodecen-1-ol and (Z)-8-dodecenyl acetate, are pivotal semiochemicals in the chemical ecology of many orchard ecosystems. These straight-chain lepidopteran pheromones are most notably recognized as the primary components of the sex pheromone of the Oriental fruit moth, Grapholita molesta, a significant pest of stone and pome fruits worldwide.[1][2][3] Understanding the intricate roles of these compounds in insect behavior, from mate location to the disruption of this process, is fundamental for the development of effective and environmentally benign pest management strategies. This technical guide provides an in-depth exploration of the chemical ecology of this compound and its related compounds, with a focus on their biosynthesis, sensory perception, and application in orchard pest control.
Data Presentation: Quantitative Analysis of Pheromone-Mediated Behaviors
The following tables summarize key quantitative data from various studies on the behavioral and practical outcomess of using this compound and its derivatives in orchard pest management.
Table 1: Field Trap Captures of Male Grapholita molesta with Various Pheromone Lure Formulations
| Lure Composition | Lure Loading (mg) | Mean Trap Capture (males/trap/week) | Orchard Type | Reference |
| (Z)-8-dodecenyl acetate | 0.016 | 15.2 a | Apple | [4] |
| (Z)-8-dodecenyl acetate | 0.16 | 14.8 a | Apple | [4] |
| (Z)-8-dodecenyl acetate | 1.6 | 8.5 b | Apple | [4] |
| Pheromone + Kairomone Combo | N/A | Significantly higher than pheromone alone | Peach & Nectarine (MD) | [5][6] |
| Pheromone Only | N/A | Baseline | Peach & Nectarine (MD) | [5][6] |
| Megalure + Benzaldehyde (low dose) | N/A | ~18 | Apple | [7] |
| Megalure only | N/A | ~10 | Apple | [7] |
| Non-baited | N/A | <5 | Apple | [7] |
Letters (a, b) indicate statistically significant differences within the same study. MD denotes orchards under mating disruption.
Table 2: Mating Disruption Efficacy of (Z)-8-Dodecenyl Acetate Formulations Against Grapholita molesta
| Formulation | Application Rate | Pheromone Trap Capture Reduction (%) | Fruit Damage Reduction (%) | Orchard Type | Reference |
| Isomate-M 100 | 250 dispensers/ha | >98 | ~99 | Peach | [2][8] |
| Sprayable Microcapsules | 12.4 - 49.1 g AI/ha | Significant reduction | Low (≤1%) | Apple | [8] |
| Area-wide MD (Isomate OFM Plus) | 1000 dispensers/ha | Near complete shutdown | Significant reduction | Peach, Nectarine, Pear, Apple | [9] |
Table 3: Wind Tunnel Behavioral Responses of Male Grapholita molesta to Pheromone Blends
| Pheromone Blend (Z8-12:Ac:E8-12:Ac:Z8-12:OH) | Dose (µg) | % Wing Fanning | % Upwind Flight | % Source Contact | Reference |
| 100:6:10 | 100 | High | High | High | [10] |
| 100:0.2:0.4 | N/A | High (at 75cm) | High (at 75cm) | High (at 75cm) | [10] |
| 100:6:0 + Plant Volatiles | 0.1 | Increased | Increased | Increased | [11] |
| 100:50:10 + Plant Volatiles | 0.1 | Increased | Increased | Increased | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. The following are synthesized protocols for key experiments involving this compound and its derivatives.
Protocol 1: Pheromone Gland Extraction and Analysis
This protocol outlines the steps for extracting and analyzing the pheromone content from the glands of female moths.
-
Insect Rearing and Gland Dissection:
-
Rear larvae on a standardized artificial diet under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).[13]
-
Separate pupae by sex to ensure virgin females for extraction.[13]
-
During the female's calling period (typically in the scotophase), dissect the pheromone gland, which is located at the tip of the abdomen. This can be done by gently squeezing the abdomen to evert the gland.[14]
-
Excise the gland at the intersegmental membrane between the 8th and 9th abdominal segments.[14]
-
-
Extraction:
-
Immediately place the dissected gland in a small vial containing a minimal amount of high-purity hexane (e.g., 10-50 µL).
-
Allow the extraction to proceed for a set period (e.g., 30 minutes) at room temperature.
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Concentrate the hexane extract under a gentle stream of nitrogen if necessary.
-
Inject an aliquot of the extract into a GC-MS system equipped with a non-polar or mid-polar capillary column suitable for separating fatty acid derivatives.
-
The GC oven temperature program should be optimized to separate the pheromone components. A typical program might start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 230°C), and hold for a period.[15]
-
Identify the pheromone components by comparing their mass spectra and retention times with those of authentic synthetic standards.[16]
-
Quantify the components by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the synthetic standards.
-
Protocol 2: Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.
-
Antenna Preparation:
-
Excise an antenna from a live, immobilized male moth.
-
Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).
-
The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.
-
-
Stimulus Delivery:
-
Prepare serial dilutions of synthetic this compound and its derivatives in a suitable solvent (e.g., paraffin oil or hexane) on filter paper strips placed inside Pasteur pipettes.
-
Deliver a puff of charcoal-filtered, humidified air through the pipette, carrying the odorant over the mounted antenna.
-
A control stimulus (solvent only) should be used to establish a baseline response.
-
-
Data Acquisition and Analysis:
-
Record the voltage change (depolarization) across the antenna using a high-impedance amplifier.
-
Measure the amplitude of the EAG response for each stimulus.
-
Construct a dose-response curve by plotting the EAG amplitude against the logarithm of the stimulus concentration.[17]
-
Protocol 3: Wind Tunnel Bioassay
Wind tunnel assays are used to observe the flight behavior of male moths in response to a pheromone plume.
-
Wind Tunnel Setup:
-
Use a wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and lighting (typically red light to simulate scotophase).[10]
-
The upwind end of the tunnel should have a charcoal filter to purify the incoming air.
-
Place the pheromone source (e.g., a rubber septum impregnated with the synthetic pheromone blend) at the upwind end of the tunnel.[10]
-
-
Insect Acclimation and Release:
-
Acclimate male moths to the wind tunnel conditions for at least 30 minutes before the trial.
-
Release individual males onto a platform at the downwind end of the tunnel.
-
-
Behavioral Observation and Scoring:
-
Observe and record a sequence of behaviors, including: taking flight, oriented upwind flight, casting (zigzagging flight), landing on the source, and attempted copulation.[18][19]
-
Record the latency to each behavior and the duration of specific behaviors.
-
Analyze the percentage of males exhibiting each behavior in response to different pheromone blends or concentrations.[18][19]
-
Signaling Pathways and Experimental Workflows
Pheromone Biosynthesis Pathway in Grapholita molesta
The biosynthesis of the primary pheromone components in G. molesta involves a series of enzymatic steps starting from common fatty acid precursors. A key and unusual step is the Δ8 desaturation.[3]
Caption: Proposed biosynthetic pathway of (Z)-8-dodecenyl acetate in Grapholita molesta.
Olfactory Signaling Pathway for Pheromone Perception
The detection of pheromone molecules by male moths is a complex process involving several key proteins that leads to the generation of a neural signal.[20][21][22][23][24]
Caption: Molecular components of the pheromone signaling cascade in a moth olfactory sensory neuron.
Experimental Workflow for Pheromone Identification and Bioassay
A logical workflow is essential for the systematic investigation of insect pheromones, from their initial identification to the evaluation of their behavioral effects.
Caption: A typical experimental workflow for the study of insect sex pheromones.
Conclusion
The chemical ecology of this compound and its associated compounds in orchard ecosystems is a rich field of study with significant practical implications. Through a detailed understanding of the biosynthesis, perception, and behavioral effects of these pheromones, researchers and pest management professionals can develop and refine highly specific and sustainable methods for controlling key orchard pests like the Oriental fruit moth. The continued investigation into the nuanced interactions between these semiochemicals, their insect targets, and the broader orchard environment will undoubtedly lead to even more innovative and effective pest control strategies in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sex pheromone biosynthesis in the Oriental fruit moth Grapholita molesta involves Δ8 desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Season-dependent synergism between the male-attractive plant volatile benzaldehyde and the sex pheromone of the Oriental fruit moth, Grapholita molesta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 9. entsocnsw.org.au [entsocnsw.org.au]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. Role of plant volatiles and hetero-specific pheromone components in the wind tunnel response of male Grapholita molesta (Lepidoptera: Tortricidae) to modified sex pheromone blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of plant volatiles and hetero-specific pheromone components in the wind tunnel response of male Grapholita molesta (Lepidoptera: Tortricidae) to modified sex pheromone blends | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Female moth pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ento.psu.edu [ento.psu.edu]
- 20. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]
- 21. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Z)-8-Dodecenal: An In-Depth Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-8-Dodecenal is a monounsaturated aliphatic aldehyde that plays a significant, albeit often intermediary, role in the chemical ecology of various organisms, particularly insects. While not typically a major component of emitted pheromone blends, its presence as a biosynthetic precursor within the pheromone glands of certain moth species is crucial for the production of other behaviorally active compounds. This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthesis of this compound, along with detailed experimental protocols for its analysis and visualization of its biochemical context.
Natural Occurrence and Quantitative Data
This compound is primarily found as a biosynthetic intermediate in the pheromone glands of certain lepidopteran species. Its direct precursor is (Z)-8-dodecen-1-ol, a known component of the sex pheromone of several moths, including the Oriental fruit moth, Grapholita molesta. The enzymatic oxidation of this alcohol yields this compound.
While this compound is not a major emitted pheromone component of Grapholita molesta, its precursor, (Z)-8-dodecen-1-ol, is a key part of the female's sex pheromone blend. The composition of the emitted pheromone has been quantified, providing context for the potential internal concentration of this compound.
| Pheromone Component | Organism | Source | Relative Amount (%) | Absolute Amount (ng/female/hour) |
| (Z)-8-Dodecenyl acetate | Grapholita molesta | Emitted Pheromone | 100 | ~0.1-0.2[1] |
| (E)-8-Dodecenyl acetate | Grapholita molesta | Emitted Pheromone | 7 | Not specified |
| (Z)-8-Dodecen-1-ol | Grapholita molesta | Emitted Pheromone | 30 | Not specified |
| Dodecanol | Grapholita molesta | Emitted Pheromone | 20 | Not specified |
| (Z)-11-Hexadecenal (Z11-16:Ald) | Chloridea virescens | Pheromone Gland Rinse | High | Not specified |
| (Z)-11-Hexadecenol (Z11-16:OH) | Chloridea virescens | Pheromone Gland Rinse | Low | Not specified |
| (Z)-11-Hexadecenal (Z11-16:Ald) | Chloridea virescens | Pheromone Gland Extract | Low | Not specified |
| (Z)-11-Hexadecenol (Z11-16:OH) | Chloridea virescens | Pheromone Gland Extract | High | Not specified |
Biosynthesis and Signaling Pathways
The biosynthesis of this compound in insects is intrinsically linked to the fatty acid synthesis pathway and the subsequent modifications that produce species-specific pheromone components. The general pathway involves the production of fatty acyl-CoA precursors, which are then reduced to fatty alcohols by fatty-acyl reductases (FARs).[2][3][4][5][6] These alcohols can then be oxidized to aldehydes by alcohol oxidases.[6][7]
Experimental Protocols
Extraction of Pheromone Gland Components
This protocol is adapted from methods used for the analysis of internal pheromone components in moths.
Objective: To extract both pheromone components and their precursors from the pheromone gland.
Materials:
-
Virgin female moths (e.g., Grapholita molesta) of the appropriate age and calling period.
-
Dissecting scissors and fine-tipped forceps.
-
Glass vials with Teflon-lined caps.
-
Hexane (HPLC grade).
-
Internal standard (e.g., a known amount of a non-native, stable isotope-labeled fatty acid or alcohol).
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen gas stream for solvent evaporation.
Procedure:
-
Excise the pheromone glands from the terminal abdominal segments of the female moths.
-
Place the excised glands immediately into a glass vial containing a known volume of hexane (e.g., 100 µL) and the internal standard.
-
Vortex the vial for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the vial to pellet any tissue debris.
-
Carefully transfer the hexane supernatant to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen gas to the desired volume for analysis.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound and related compounds in the gland extract.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
GC Conditions (example):
-
Injector Temperature: 250°C
-
Oven Program: 60°C for 2 min, then ramp at 10°C/min to 280°C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.
Procedure:
-
Inject an aliquot of the concentrated gland extract into the GC-MS.
-
For identification, compare the mass spectrum of any peak of interest to a library of known spectra (e.g., NIST) and to the spectrum of a synthetic this compound standard.
-
For quantification, create a calibration curve using a series of known concentrations of the synthetic standard. The peak area of this compound in the sample can then be compared to this curve, and the amount normalized to the internal standard.
Workflow for Pheromone Analysis
The following diagram illustrates the general workflow for the extraction and analysis of insect pheromone components.
Conclusion
This compound serves as a critical, though transient, intermediate in the biosynthesis of sex pheromones in certain insect species. While not a prominent component of the emitted pheromone blend of well-studied organisms like Grapholita molesta, its formation from (Z)-8-dodecen-1-ol via enzymatic oxidation is a key step in the metabolic pathway within the pheromone gland. Understanding the natural occurrence and biosynthesis of this compound is essential for a complete picture of insect chemical communication and can inform the development of novel pest management strategies that target these biochemical pathways. The experimental protocols outlined in this guide provide a framework for the precise extraction, identification, and quantification of this and other related semiochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.harvard.edu [scholar.harvard.edu]
- 3. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and Distribution of Aldehyde and Alcohol Sex Pheromone Components in the Pheromone Gland of Females of the Moth Chloridea virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neural Response to (Z)-8-Dodecenal: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the olfactory receptor neurons (ORNs) that respond to the semiochemical (Z)-8-Dodecenal. This document details the specific receptors involved, the downstream signaling pathways, and the precise experimental protocols for studying these interactions. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Core Concepts in Olfactory Detection of this compound
This compound is a semiochemical, a chemical substance that carries a message, utilized by various insect species for communication. The detection of this compound is mediated by specialized ORNs housed within hair-like structures on the insect's antennae called sensilla. These neurons express specific olfactory receptors (ORs) on their dendritic membranes. In insects, functional ORs are typically heterodimeric complexes, consisting of a highly conserved co-receptor (Orco) and a variable ligand-binding receptor (ORx) which determines the specificity to particular odorants like this compound.[1][2][3] The binding of this compound to a specific ORx subunit is the first critical step in a signaling cascade that results in the generation of an electrical signal, which is then transmitted to the brain for processing.
While specific ORs for this compound are still being actively researched, studies on related compounds in species such as the oriental fruit moth (Grapholita molesta) have revealed that some ORNs do not respond to certain pheromone components alone, but their presence can modulate the neuron's response to other primary pheromones.[4] For instance, while ORNs may be highly sensitive to an acetate pheromone, the presence of a related alcohol like (Z)-8-dodecen-1-ol can amplify the neuronal and behavioral response.[4]
Quantitative Analysis of ORN Responses
Quantitative data regarding the specific response of ORNs to this compound is not extensively available in the public domain at the time of this guide's compilation. The following table structure is provided as a template for researchers to populate as data becomes available through the experimental protocols outlined below.
Table 1: Electrophysiological Response of Olfactory Receptor Neurons to this compound
| Insect Species | Sensillum Type | ORN Designation | Olfactory Receptor (OR) | Agonist | EC50 (M) | Maximum Spike Firing Rate (spikes/s) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | This compound | Data Not Available | Data Not Available |
Table 2: Calcium Imaging of Olfactory Receptor Neuron Responses to this compound in a Heterologous System
| Heterologous System | Expressed Olfactory Receptor(s) | Agonist | EC50 (M) | Maximum ΔF/F (%) | Reference |
| Data Not Available | Data Not Available | This compound | Data Not Available | Data Not Available |
Experimental Protocols
To investigate ORNs responding to this compound, a combination of electrophysiological, imaging, and molecular techniques is required.
Single Sensillum Recording (SSR)
This electrophysiological technique directly measures the action potentials generated by ORNs within a single sensillum in response to an odorant.[5][6]
Methodology:
-
Insect Preparation: The insect is immobilized, often by placing it in a pipette tip with the head and antennae exposed. The antennae are then secured to prevent movement.[6]
-
Electrode Placement: A reference electrode is inserted into a non-olfactory part of the insect, such as the eye. A sharpened recording electrode is then carefully inserted into the base of a single olfactory sensillum.[5][6]
-
Odorant Delivery: A controlled puff of air carrying a known concentration of this compound is delivered to the antenna.
-
Data Acquisition: The electrical activity of the ORN is recorded before, during, and after the odorant stimulus. The change in the spike firing rate indicates the neuron's response.[5]
Heterologous Expression and Functional Characterization
To identify the specific OR that binds to this compound, candidate OR genes can be expressed in a heterologous system, a host cell that does not normally express these receptors.[7][8][9][10]
Methodology:
-
OR Gene Cloning: Candidate OR genes are identified from the insect's genome or antennal transcriptome and cloned into an expression vector.
-
Heterologous Expression: The expression vector is introduced into a host system. Common systems include:
-
Xenopus laevis oocytes: Injected with cRNA of the OR and Orco.[9]
-
Human Embryonic Kidney (HEK293) cells: Transfected with plasmids containing the OR and Orco genes.[10][11]
-
Drosophila melanogaster "empty neuron" system: Transgenic flies lacking a native OR are used to express the OR of interest.[7][8]
-
-
Functional Assay: The response of the expressed OR to this compound is measured using:
-
Two-electrode voltage-clamp recording (Xenopus oocytes): Measures the ion flow across the oocyte membrane upon odorant application.[9]
-
Calcium imaging (HEK293 cells or empty neurons): Changes in intracellular calcium levels, a proxy for neuronal activation, are monitored using fluorescent calcium indicators.[12][13][14]
-
Calcium Imaging of Antennal Lobes
This in-vivo imaging technique allows for the visualization of neural activity in the primary olfactory processing center of the insect brain, the antennal lobe.
Methodology:
-
Preparation: The insect is restrained and a small window is cut in the head capsule to expose the brain.
-
Dye Loading: A calcium-sensitive fluorescent dye is bath-applied to the brain.
-
Stimulation and Imaging: The antenna is stimulated with this compound while the fluorescence changes in the antennal lobe glomeruli are recorded using a fluorescence microscope. Specific patterns of glomerular activation can be mapped to the perception of the odorant.
Visualizing Key Processes
To aid in the understanding of the experimental workflows and signaling pathways, the following diagrams are provided.
This guide serves as a foundational resource for the study of olfactory receptor neurons responsive to this compound. The provided protocols and frameworks will enable researchers to identify specific receptors, quantify their responses, and ultimately contribute to a deeper understanding of chemical communication in insects. This knowledge is pivotal for the development of novel pest management strategies and other applications in biotechnology.
References
- 1. The Emergence of Insect Odorant Receptor-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | The narrowing olfactory landscape of insect odorant receptors [frontiersin.org]
- 4. Buy Z-8-Dodecen-1-ol | 40642-40-8 [smolecule.com]
- 5. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 7. [PDF] Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]
- 9. Functional assays for insect olfactory receptors in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational engineering approaches for establishing insect olfaction reporters in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Calcium Imaging of Individual Olfactory Sensory Neurons from Intact Olfactory Turbinates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of (Z)-8-Dodecenal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-8-dodecenal is a pivotal semiochemical, primarily utilized as a sex pheromone component in a variety of insect species, particularly within the Lepidoptera. Its evolution as a chemical signal is a fascinating example of how subtle molecular changes can drive species divergence and reproductive isolation. This technical guide delves into the core aspects of this compound's role as a semiochemical, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. Understanding the evolution, biosynthesis, and reception of this aldehyde is crucial for the development of species-specific pest management strategies and provides a model for studying the evolution of chemical communication.
Quantitative Analysis of this compound in Pheromone Blends
The precise ratio of different components in a pheromone blend is often critical for species recognition. This compound is frequently a minor component, but its presence and relative abundance can have a profound impact on the blend's attractiveness. The following tables summarize the quantitative composition of pheromone blends containing this compound or its close derivatives in two well-studied moth species.
Table 1: Pheromone Gland Volatiles of Heliothis virescens [1]
| Compound | Chemical Name | Average Amount (ng/female) | Relative Abundance (%) |
| 14:Ald | Tetradecanal | Consistently Present | Variable |
| Z9-14:Ald | (Z)-9-Tetradecenal | Consistently Present | Variable |
| 16:Ald | Hexadecanal | Consistently Present | Variable |
| Z11-16:Ald | (Z)-11-Hexadecenal | Consistently Present | Major Component |
| Z8-12:Ac | (Z)-8-Dodecenyl acetate | - | - |
Note: While this compound itself is not a primary component in H. virescens, the related C12 acetate, (Z)-8-dodecenyl acetate, highlights the presence of the C12 backbone and the Δ8 desaturation pathway in related species.
Table 2: Pheromone Components of the Oriental Fruit Moth, Grapholita molesta [2][3]
| Compound | Chemical Name | Ratio |
| (Z)-8-Dodecenyl acetate | (Z)-8-dodecenyl acetate | 100 |
| (E)-8-Dodecenyl acetate | (E)-8-dodecenyl acetate | 7 |
| (Z)-8-Dodecen-1-ol | (Z)-8-dodecen-1-ol | 30 |
| Dodecanol | 1-Dodecanol | 20 |
Experimental Protocols
Pheromone Extraction and Analysis
Objective: To identify and quantify the volatile components of an insect's pheromone gland.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) [4][5][6][7][8]
-
Pheromone Gland Excision: Virgin female moths are cold-anesthetized. The pheromone gland, located at the abdominal tip, is carefully excised using micro-scissors.
-
Extraction: The excised gland is immediately placed in a vial containing a small volume (e.g., 50 µL) of a non-polar solvent such as hexane. The extraction is typically carried out for a short period (e.g., 30 minutes) to minimize the extraction of non-volatile lipids.
-
Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen to a final volume of a few microliters.
-
GC-MS Analysis:
-
An aliquot of the concentrated extract (e.g., 1 µL) is injected into a gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is commonly used to separate the compounds based on their boiling points and polarity.
-
Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C) and gradually increases to a high temperature (e.g., 250°C) to elute compounds with a wide range of volatilities.
-
Mass Spectrometry: As compounds elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.
-
-
Identification and Quantification:
-
Compounds are identified by comparing their retention times and mass spectra to those of authentic standards.
-
Quantification is achieved by comparing the peak area of each compound to the peak area of an internal standard of a known concentration.
-
Electrophysiological Analysis
Objective: To measure the response of an insect's antenna or individual olfactory sensory neurons to specific odorants.
Methodology: Electroantennography (EAG) and Single Sensillum Recording (SSR) [9][10][11][12][13][14][15][16]
-
Electroantennography (EAG):
-
Insect Preparation: A moth is restrained, and electrodes are placed at the base and tip of an antenna.
-
Odor Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing the test odorant is introduced into the airstream.
-
Recording: The change in electrical potential across the antenna in response to the odorant puff is recorded. This summed potential from many responding neurons is the EAG response.
-
-
Single Sensillum Recording (SSR):
-
Insect Preparation: The insect is immobilized, and the antenna is stabilized.
-
Electrode Placement: A sharp recording electrode is carefully inserted into the base of a single sensillum, while a reference electrode is placed elsewhere on the insect (e.g., in the eye).
-
Odor Delivery: Similar to EAG, a controlled puff of odorant is delivered to the antenna.
-
Recording: Action potentials (spikes) from the one or few olfactory sensory neurons housed within the sensillum are recorded. The frequency of spikes before, during, and after the stimulus is analyzed.
-
Behavioral Assays
Objective: To quantify the behavioral response of an insect to a semiochemical.
Methodology: Wind Tunnel Bioassay [17][18][19]
-
Wind Tunnel Setup: A wind tunnel provides a laminar flow of air. The test odorant is released from a point source at the upwind end of the tunnel, creating a plume.
-
Insect Release: Male moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moths is recorded and analyzed. Key behaviors include:
-
Activation: Taking flight.
-
Upwind Flight: Flying towards the odor source.
-
Casting: Flying in a zig-zag pattern across the wind line upon losing the plume.
-
Source Location: Landing on or near the odor source.
-
-
Quantification: The percentage of moths exhibiting each behavior is calculated for different odor concentrations and blends.
Signaling Pathways
The detection of this compound and other aldehydes in insects can occur through two primary olfactory signaling pathways: the ionotropic receptor (IR) pathway and the G-protein coupled odorant receptor (OR) pathway.[20][21][22][23][24][25][26][27][28][29]
Ionotropic Receptor (IR) Signaling Pathway
Caption: Ionotropic Receptor (IR) signaling pathway for aldehyde detection.
Odorant Receptor (OR) Signaling Pathway
Caption: G-protein coupled Odorant Receptor (OR) signaling pathway.
Experimental and Logical Workflows
Pheromone Component Identification Workflow
Caption: Workflow for identifying and validating pheromone components.
Quantitative Trait Locus (QTL) Mapping Logic
Caption: Logical flow of a Quantitative Trait Locus (QTL) mapping experiment.
Evolutionary Considerations
The evolution of this compound as a semiochemical is driven by the interplay between the production of the pheromone blend in females and the tuning of the olfactory system in males. Small changes in the biosynthetic pathway, such as alterations in the activity or specificity of desaturase and reductase enzymes, can lead to novel pheromone components. If these novel signals are detected and preferred by a subset of the male population, it can lead to reproductive isolation and, ultimately, speciation. The genetic linkage, or lack thereof, between genes controlling pheromone production and those controlling reception is a key factor in the co-evolution of these communication systems.
Conclusion
This compound serves as a compelling model for understanding the evolution of chemical communication. The precise blend ratios, the specificity of the olfactory system, and the underlying genetic basis all contribute to its role in maintaining species boundaries. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the evolution of this and other semiochemical signals. A deeper understanding of these systems will undoubtedly lead to more effective and environmentally benign methods of pest control and a greater appreciation for the complexity of chemical communication in the natural world.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological Measurements from a Moth Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]
- 15. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Behavioral Assays [ice.mpg.de]
- 18. researchgate.net [researchgate.net]
- 19. Measured behavioural latency in response to sex-pheromone loss in the large silk moth Antheraea polyphemus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 24. slunik.slu.se [slunik.slu.se]
- 25. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Insect olfactory receptor - Wikipedia [en.wikipedia.org]
A Technical Guide to the Initial Isolation and Identification of the Oriental Fruit Moth Pheromone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal research that led to the isolation and identification of the sex pheromone of the Oriental fruit moth, Grapholita molesta. This work laid the foundation for the development of pheromone-based pest management strategies for this significant agricultural pest.
Pheromone Composition
The female-produced sex pheromone of the Oriental fruit moth is a multi-component blend. The primary components that have been identified are (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecenol.[1][2] Dodecanol has also been identified in female effluvia.[1][3][4] The precise ratio of these components is crucial for eliciting the full range of mating behaviors in male moths.
Table 1: Identified Pheromone Components of the Oriental Fruit Moth
| Component | Abbreviation |
| (Z)-8-dodecenyl acetate | Z8-12:Ac |
| (E)-8-dodecenyl acetate | E8-12:Ac |
| (Z)-8-dodecenol | Z8-12:OH |
| Dodecanol | 12:OH |
Table 2: Reported Ratios of Pheromone Components
| Z8-12:Ac | E8-12:Ac | Z8-12:OH | Dodecanol | Source | Notes |
| 100 | 7 | 30 | 20 | [4] | Ratios found in washes of flasks that held calling females. |
| 100 | 6 | 10 | - | A three-component blend emitted by females. | |
| 95.8% | 4.2% | - | - | [3] | Proportion of (E) to (Z) isomer in aerial collections from individual calling females. |
| 100 | 5-9% | - | - | [2] | Optimal ratio for male capture in field trapping experiments. |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the initial isolation and identification of the Oriental fruit moth pheromone.
2.1. Pheromone Collection
Two primary methods were utilized to collect the volatile pheromone components from female moths.
-
Whole Gland Extraction: This method involves the dissection of the pheromone gland from the terminal abdominal segments of female moths. The glands are then extracted with a suitable solvent to isolate the pheromone components. While this method provides a profile of the compounds present in the gland, it may not accurately reflect the composition of the emitted pheromone blend.
-
Volatile Collection from Calling Females: This technique aims to capture the pheromone as it is naturally released by "calling" females (a behavior where females release pheromones to attract mates).
-
Glass Capillary Trapping: Individual calling females are positioned with the tip of their abdomen close to a glass capillary tube. The released pheromone is trapped on the glass walls of the capillary. These capillaries can then be washed with a solvent for analysis.[3]
-
Flask Collection: A group of calling females is placed inside a glass flask. The air from the flask is drawn through an adsorbent material, or the flask itself is washed with a solvent to recover the condensed pheromones.[4]
-
2.2. Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS was the primary analytical technique used to separate and identify the components of the collected pheromone samples.[3][5]
-
Sample Injection: Volatile samples collected on adsorbent materials like Tenax TA cartridges can be introduced into the GC-MS system using a Thermal Desorption Unit.[5] Liquid extracts are injected directly.
-
Gas Chromatography (GC): The sample is vaporized and carried by an inert gas through a long, thin column. The column separates the different chemical components based on their volatility and interaction with the column's stationary phase.
-
Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification by comparing it to libraries of known compounds.
-
Typical GC-MS Parameters:
2.3. Bioassays for Behavioral Activity
To confirm the biological activity of the identified compounds and to determine the optimal blend for attracting males, various bioassays were conducted.
-
Field Trapping Experiments:
-
Synthetic versions of the identified pheromone components are loaded onto dispensers, such as rubber septa.
-
These baited traps are placed in orchards, and the number of male moths captured is recorded.
-
By varying the ratios of the synthetic components, researchers can determine the most attractive blend for male Oriental fruit moths under field conditions.[2][4]
-
-
Wind Tunnel Bioassays:
-
These experiments are conducted in a controlled laboratory setting to observe the specific behaviors of male moths in response to a pheromone plume.[2]
-
A pheromone source (e.g., a baited rubber septum) is placed at the upwind end of a wind tunnel.
-
Male moths are released downwind, and their behaviors are observed and recorded. These behaviors can include activation, upwind flight, casting (zigzagging flight), and landing at the pheromone source.[2]
-
This method allows for a more detailed analysis of the role of each pheromone component in the mating sequence.
-
Visualized Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the isolation, identification, and bioassay of the Oriental fruit moth pheromone.
Caption: A simplified workflow of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
References
- 1. complete.bioone.org [complete.bioone.org]
- 2. ento.psu.edu [ento.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (Z)-8-Dodecenal for Pheromone Traps: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (Z)-8-dodecenal, a key component of insect pheromone formulations used in pest management. The protocols described herein focus on reliable and scalable methods, emphasizing stereochemical control to achieve a high isomeric purity of the desired (Z)-isomer. Two primary synthetic routes are presented, along with alternative oxidation procedures, allowing for flexibility based on available reagents and equipment.
Introduction
This compound is a crucial sex pheromone component for several lepidopteran pests, including the Oriental fruit moth (Grapholita molesta). Its effective use in pheromone traps for monitoring and mating disruption strategies relies on a high isomeric purity, as the corresponding (E)-isomer can be inactive or even inhibitory. The following protocols detail robust synthetic methods to produce this compound with high stereoselectivity.
Synthetic Strategies
Two principal synthetic pathways are outlined. The first is a convergent synthesis utilizing a Wittig reaction to construct the C12 carbon skeleton with the desired (Z)-alkene geometry, followed by oxidation of the resulting alcohol. The second, alternative route, starts from the readily available 1,8-octanediol.
Diagram of Synthetic Pathway 1: Wittig Reaction Route
Caption: Synthetic pathway via Wittig reaction.
Experimental Protocols
Route 1: Synthesis via Wittig Reaction
This route involves three key steps: formation of the phosphonium salt, the Wittig reaction to form the alkene, and oxidation to the final aldehyde.
This protocol is adapted from standard phosphonium salt formation procedures.
Materials:
-
8-Bromooctan-1-ol
-
Triphenylphosphine (PPh3)
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-bromooctan-1-ol (1.0 eq) in anhydrous acetonitrile.
-
Add triphenylphosphine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the mixture to room temperature, then place in an ice bath to facilitate precipitation.
-
Add diethyl ether to the cooled mixture to further precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (8-hydroxyoctyl)triphenylphosphonium bromide.
This protocol is designed to favor the formation of the (Z)-isomer.
Materials:
-
(8-Hydroxyoctyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Butanal
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add (8-hydroxyoctyl)triphenylphosphonium bromide (1.2 eq) and suspend in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the ylide.
-
Allow the mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back down to -78 °C.
-
Add a solution of butanal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford pure (Z)-8-dodecen-1-ol.
Two effective oxidation methods are provided below. The Swern oxidation is a mild, metal-free option, while PCC is a reliable alternative.
Protocol 3A: Swern Oxidation
Materials:
-
(Z)-8-Dodecen-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C.
-
Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of anhydrous DMSO (2.2 eq). Stir the mixture for 15 minutes.
-
Add a solution of (Z)-8-dodecen-1-ol (1.0 eq) in anhydrous DCM dropwise. Stir for 45 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography (eluent: hexane/ethyl acetate, e.g., 98:2) to yield this compound.
Protocol 3B: Pyridinium Chlorochromate (PCC) Oxidation
Materials:
-
(Z)-8-Dodecen-1-ol
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica gel
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add PCC (1.5 eq) and an equal weight of Celite® or silica gel, and suspend in anhydrous DCM.
-
Add a solution of (Z)-8-dodecen-1-ol (1.0 eq) in anhydrous DCM to the suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate, e.g., 98:2) to obtain this compound.
Route 2: Synthesis from 1,8-Octanediol
This alternative route provides a more linear approach to the synthesis.
Caption: Linear synthesis from 1,8-octanediol.
This protocol is based on a literature procedure for the selective monobromination of a diol.[1][2]
Materials:
-
1,8-Octanediol
-
Hydrobromic acid (48% aqueous solution)
-
Toluene
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 1,8-octanediol (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.
-
Add hydrobromic acid (1.25 eq) to the solution.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 8-12 hours.
-
Cool the reaction mixture to room temperature and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 8-bromooctan-1-ol, which can often be used in the next step without further purification.
The subsequent steps to synthesize this compound from 8-bromooctan-1-ol follow the same procedures as in Route 1, Steps 1-3 .
Data Presentation
Table 1: Comparison of Synthetic Routes and Yields
| Step | Method | Starting Material | Product | Typical Yield (%) | Z:E Ratio |
| Alkene Formation | Wittig Reaction (n-BuLi base) | (8-Hydroxyoctyl)triphenylphosphonium bromide & Butanal | (Z)-8-Dodecen-1-ol | 60-80% | >95:5 |
| Alkene Formation | Wittig Reaction (K2CO3/18-crown-6) | (8-Hydroxyoctyl)triphenylphosphonium bromide & Butanal | (Z/E)-8-Dodecen-1-ol | 70-85% | ~85:15 |
| Oxidation | Swern Oxidation | (Z)-8-Dodecen-1-ol | This compound | 85-95% | No isomerization |
| Oxidation | PCC Oxidation | (Z)-8-Dodecen-1-ol | This compound | 75-90% | No isomerization |
| Overall (Route 1) | Wittig (n-BuLi) & Swern | 8-Bromooctan-1-ol & Butanal | This compound | 45-70% (from phosphonium salt) | >95:5 |
| Overall (Route 2) | Monobromination, Wittig & Swern | 1,8-Octanediol & Butanal | This compound | 40-65% (from diol) | >95:5 |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR (CDCl₃) | ~9.76 ppm (t, 1H, -CHO); ~5.3-5.4 ppm (m, 2H, -CH=CH-); ~2.42 ppm (dt, 2H, -CH₂CHO); ~2.0-2.1 ppm (m, 4H, allylic CH₂); ~1.2-1.4 ppm (m, 8H, other CH₂); ~0.90 ppm (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | ~202.8 ppm (-CHO); ~131.5, 128.5 ppm (-CH=CH-); ~43.9 ppm (-CH₂CHO); ~32.0, 29.5, 29.2, 29.1, 27.2, 22.5, 22.1 ppm (other CH₂); ~14.0 ppm (CH₃) |
| FTIR (neat) | ~2925 cm⁻¹ (C-H stretch); ~2720 cm⁻¹ (aldehyde C-H stretch); ~1730 cm⁻¹ (C=O stretch); ~1655 cm⁻¹ (C=C stretch); ~725 cm⁻¹ (Z-alkene C-H bend) |
| Mass Spec. (EI) | M⁺ at m/z 182; fragments at m/z 164 (loss of H₂O), 139, 125, 111, 97, 83, 69, 55, 41 |
Experimental Workflow Diagram
Caption: General experimental workflow.
References
Application Note: Quantitative Analysis of (Z)-8-Dodecenal using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of the semiochemical (Z)-8-Dodecenal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant insect pheromone component, and its accurate quantification is crucial in various fields, including pest management, chemical ecology, and the development of pheromone-based products. The described methodology covers sample preparation, GC-MS instrument parameters, and method validation procedures, including the use of an internal standard. The protocol is designed to be a comprehensive guide for researchers and professionals requiring a robust and reliable method for the analysis of this and similar long-chain unsaturated aldehydes.
Introduction
This compound is a C12 unsaturated aldehyde that functions as a sex pheromone in numerous insect species. The precise detection and quantification of this volatile compound are essential for understanding insect behavior, monitoring populations, and developing effective and environmentally benign pest control strategies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it the ideal choice for this compound analysis.[1] This protocol outlines a comprehensive GC-MS method, including sample preparation, instrument configuration, and data analysis, to ensure accurate and reproducible results.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. Below are protocols for solvent extraction and headspace analysis.
2.1.1. Solvent Extraction
This method is suitable for extracting this compound from solid or liquid matrices, such as pheromone lures or biological tissues.
-
Sample Collection: Collect samples in clean glass vials to prevent contamination.
-
Solvent Selection: Use a high-purity volatile organic solvent such as hexane or dichloromethane.
-
Extraction:
-
For solid samples (e.g., pheromone septa), immerse the sample in a known volume of the chosen solvent (e.g., 1 mL of hexane) in a glass vial.
-
For liquid samples, perform a liquid-liquid extraction by adding an equal volume of an immiscible organic solvent, vortexing thoroughly, and allowing the layers to separate.
-
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., Dodecanal-d2) to the sample extract.
-
Cleanup: If the sample contains non-volatile residues, centrifuge the extract and transfer the supernatant to a clean vial. Filtration may also be necessary.
-
Concentration (Optional): If the analyte concentration is low, the extract can be carefully concentrated under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
2.1.2. Headspace Analysis (for volatile analysis from a matrix)
This technique is ideal for analyzing volatile compounds from a solid or liquid matrix without direct injection of the matrix itself.
-
Sample Preparation: Place a known amount of the sample (e.g., 1 gram of biological tissue) into a headspace vial.
-
Internal Standard: Add the internal standard to the vial.
-
Sealing: Immediately seal the vial with a septum and cap.
-
Equilibration: Place the vial in a headspace autosampler and allow it to equilibrate at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Injection: The autosampler will then automatically inject a portion of the headspace gas into the GC-MS.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound on a standard GC-MS system.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 60°C, hold for 1 min; ramp at 10°C/min to 175°C; ramp at 6°C/min to 225°C; ramp at 4°C/min to 300°C, hold for 5 min.[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) (for quantification) |
| Scan Range (Full Scan) | m/z 40-350 |
Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated for the following parameters:
-
Linearity: A calibration curve should be prepared using at least five different concentrations of this compound with a constant concentration of the internal standard. The response ratio (analyte peak area / internal standard peak area) is plotted against the concentration ratio. A linear regression should be applied, and the coefficient of determination (R²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: The precision of the method should be assessed by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) of the measurements should be within an acceptable range (e.g., <15%).
-
Accuracy: Accuracy can be determined by analyzing a certified reference material or by performing recovery studies on spiked matrix samples. The recovery should typically be within 80-120%.
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: GC-MS Parameters and Retention Data
| Analyte | Retention Time (min, estimated) | Internal Standard | Retention Time (min, estimated) |
| This compound | ~14-16 | Dodecanal-d2 | ~14-16 |
Retention times are estimates and should be confirmed experimentally on the specific instrument and column used.
Table 2: Mass Spectral Data for SIM Mode
| Analyte | Molecular Weight | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 182.30 | 82 | 67 | 95 |
| Dodecanal-d2 (Internal Standard) | 186.33 | 86 | 69 | 99 |
Characteristic ions are based on typical fragmentation patterns of long-chain aldehydes and should be confirmed by analyzing a standard of this compound. The base peak for long-chain aldehydes is often observed at m/z 82.[2]
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | ≥ 0.99 |
| LOD (ng/mL) | To be determined experimentally |
| LOQ (ng/mL) | To be determined experimentally |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80-120% |
Visualization
Experimental Workflow
Caption: Workflow for this compound analysis.
Signaling Pathway (Logical Relationship of Quantification)
References
Application Notes and Protocols for Electroantennography (EAG) Testing of (Z)-8-Dodecenal
For Researchers, Scientists, and Drug Development Professionals
Introduction to Electroantennography (EAG) and (Z)-8-Dodecenal
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of olfactory sensory neurons in an insect's antenna to a volatile chemical stimulus.[1][2] Invented by Dietrich Schneider in 1957, this method provides a rapid and sensitive bioassay to screen for biologically active compounds, such as pheromones and other semiochemicals, by assessing whether they can be detected by the insect's olfactory system.[1] The resulting EAG signal is a slow voltage potential change, and its amplitude generally correlates with the intensity of the stimulus and the sensitivity of the antenna to the specific compound.[1]
This compound is an aldehyde compound that is structurally related to known insect sex pheromone components. For instance, (Z)-8-dodecen-1-ol and (Z)-8-dodecenyl acetate are key pheromone components for various lepidopteran species, most notably the Oriental Fruit Moth (Grapholita molesta).[3] EAG is an essential tool for screening such compounds to determine their potential as attractants or repellents for pest management applications or to study the fundamental mechanisms of insect olfaction.
These application notes provide a comprehensive guide to setting up and performing EAG experiments to test the antennal response of insects, such as Grapholita molesta, to this compound.
Experimental Workflow and Signaling Pathway
EAG Experimental Workflow
The overall process for conducting an EAG experiment involves preparing the insect and its antenna, delivering a precise odor stimulus, and recording the resulting electrical signal. The workflow ensures reproducibility and accurate measurement of the antennal response.
Caption: A flowchart of the major steps in an EAG experiment.
Insect Olfactory Signaling Pathway
The detection of this compound begins when the molecule enters the pores of an olfactory sensillum on the antenna. It is then transported through the sensillum lymph by an Odorant-Binding Protein (OBP) to an Odorant Receptor (OR) complex on the dendritic membrane of an Olfactory Sensory Neuron (OSN). The binding of the ligand to the OR initiates a signal transduction cascade, leading to the depolarization of the neuron and the generation of an electrical signal. This process can involve both ionotropic (ion channel) and metabotropic (G-protein coupled) mechanisms.
Caption: The molecular pathway for pheromone detection in an insect olfactory neuron.
Detailed Experimental Protocol
This protocol is adapted for testing the EAG response of the Oriental Fruit Moth, Grapholita molesta, to this compound.
Materials and Equipment
-
Insects: Adult male Grapholita molesta (2-3 days old).
-
Chemicals:
-
This compound (CAS No. 56218-92-5)
-
Hexane or Paraffin Oil (for dilutions)
-
Ringer's solution or saline with PVP
-
-
EAG System:
-
High-impedance DC amplifier (x100 gain)
-
Data acquisition interface (e.g., Syntech IDAC-4)[4]
-
Recording and analysis software (e.g., Syntech GcEad)
-
Faraday cage to shield from electrical noise
-
-
Microscopy and Manipulation:
-
Stereomicroscope (10-50x magnification)
-
Micromanipulators (for electrode positioning)
-
-
Electrodes:
-
Glass capillaries pulled to a fine point
-
Silver/Silver-Chloride (Ag/AgCl) wires
-
-
Stimulus Delivery System:
-
Purified, humidified air source
-
Flow controller
-
Solenoid valve for timed air puffs
-
Pasteur pipettes with filter paper strips
-
Protocol Steps
-
Stimulus Preparation:
-
Prepare a stock solution of this compound in hexane or paraffin oil (e.g., 1 µg/µL).
-
Create a serial dilution series (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).
-
Apply 10 µL of each dilution onto a small strip of filter paper.
-
Insert the filter paper into a clean Pasteur pipette. Prepare a pipette with solvent only to serve as a negative control.
-
-
Electrode Preparation:
-
Pull glass capillaries to create micropipettes with a tip diameter suitable for holding the antenna.
-
Fill the micropipettes with Ringer's solution.[1]
-
Insert Ag/AgCl wires into the back of the pipettes, ensuring they make contact with the solution.
-
-
Antenna Preparation:
-
Immobilize a male moth (e.g., in a pipette tip with the head exposed).
-
Using fine scissors under a stereomicroscope, carefully excise one antenna at its base.
-
Immediately mount the antenna between the two electrodes. Slip the base of the antenna into the recording electrode and make contact between the distal end of the antenna and the reference electrode. A small amount of conductive gel can be used to ensure good contact.
-
-
EAG Recording:
-
Place the mounted antenna preparation inside the Faraday cage.
-
Position the outlet of the stimulus delivery tube approximately 1 cm from the antenna, bathed in a constant flow of humidified air.
-
Allow the preparation to stabilize for a few minutes until a steady baseline is observed.
-
Present the stimuli by puffing air (e.g., 500 ms duration) through the prepared Pasteur pipettes, starting with the solvent control, then progressing from the lowest to the highest concentration of this compound.
-
Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.
-
Record the voltage deflection for each stimulus.
-
-
Data Analysis:
-
For each recording, measure the maximum negative peak amplitude of the voltage deflection (in millivolts, mV).[5]
-
Subtract the response to the solvent control from the responses to the this compound stimuli.
-
To allow for comparison between different preparations, normalize the data. This can be done by expressing each response as a percentage of the response to a standard reference compound or the highest concentration tested.
-
Data Presentation
The following table presents representative quantitative EAG data for Grapholita molesta male antennae responding to various concentrations of pheromone components. While specific data for this compound is not widely published, this table, based on responses to its structural analogs (Z)-8-dodecenyl acetate and (Z)-8-dodecen-1-ol, illustrates a typical dose-dependent relationship.[6]
| Stimulus Compound | Dose (µg on filter paper) | Mean EAG Response (mV ± SE) | Normalized Response (%) |
| Solvent Control (Hexane) | 10 µL | 0.15 ± 0.03 | 0 |
| This compound (Representative) | 0.1 | 0.45 ± 0.08 | 15.8 |
| 1 | 0.98 ± 0.12 | 34.4 | |
| 10 | 1.85 ± 0.21 | 64.9 | |
| 100 | 2.85 ± 0.35 | 100 | |
| Reference: (Z)-8-dodecenyl acetate | 10 | 2.10 ± 0.25 | 73.7 |
Note: Data for this compound is representative and extrapolated based on typical responses of G. molesta to its primary pheromone components. The normalized response is calculated relative to the highest dose of the test compound after subtracting the solvent control.
References
- 1. ockenfels-syntech.com [ockenfels-syntech.com]
- 2. Electroantennography - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Electroantennogram recording machine [highergov.com]
- 5. Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Role of Odorant-Binding Proteins in Response to Sex Pheromone Component Z8-14:Ac in Grapholita molesta (Busck) [mdpi.com]
Application Notes & Protocols for Field Trial Design of (Z)-8-Dodecenal Pheromone Lures
Audience: Researchers, scientists, and pest management professionals.
Introduction: (Z)-8-Dodecenal is a key component of the sex pheromone for several lepidopteran pest species, most notably the Oriental Fruit Moth (Grapholita molesta). This semiochemical is a powerful tool for monitoring and managing pest populations. Field trials are essential to determine the efficacy of specific pheromone lure formulations and to develop effective trapping strategies. These notes provide detailed protocols for designing and implementing robust field trials to evaluate this compound pheromone lures.
Field Trial Objectives
The primary objectives of a field trial for this compound pheromone lures are typically:
-
To evaluate the efficacy of different lure loading rates (dosages) in attracting the target pest.
-
To compare the performance of different trap designs (e.g., Delta, Wing, Bucket traps).
-
To determine the optimal trap placement, including height and density within the crop.
-
To assess the field longevity and release dynamics of the pheromone lure.
-
To establish baseline data for integrated pest management (IPM) programs, including action thresholds.[1]
Experimental Design
A Randomized Complete Block Design (RCBD) is highly recommended to minimize the effects of field variability (e.g., differences in slope, wind direction, or host plant density).
-
Site Selection: Choose a location, such as a peach or apple orchard, with a known history of Oriental Fruit Moth infestation.[2] The site should be large enough to accommodate all treatments and replicates with adequate spacing to prevent inter-trap interference.
-
Treatments: Define the experimental treatments. Examples include:
-
Replication: Each treatment should be replicated at least four times. The field is divided into "blocks," and each block contains every treatment once.
-
Randomization: Within each block, the treatments are assigned to random positions. This ensures that any environmental gradients affect all treatments as equally as possible.
-
Trap Spacing: To prevent interference between traps, a minimum distance of 30-50 meters should be maintained between individual traps.[3][4]
Logical Diagram of a Randomized Complete Block Design (RCBD)
This diagram illustrates how treatments are randomized within distinct blocks to account for environmental gradients.
Caption: Randomized Complete Block Design Layout.
Experimental Protocols
Protocol 1: Lure Handling and Storage
Pheromone lures are sensitive and require careful handling to prevent contamination and degradation.
-
Storage: Store unopened lures in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.[5]
-
Handling: Always wear disposable gloves when handling lures. Use a new pair of gloves for each different pheromone type to prevent cross-contamination.[6]
-
Disposal: After use, wrap old lures and their packaging in a plastic bag and dispose of them far from the experimental site to avoid interference with active traps.[5]
Protocol 2: Trap Assembly and Deployment
-
Timing: Deploy traps before the anticipated first flight of the overwintering generation, typically before or at bud break for stone and pome fruits.[5]
-
Assembly: Assemble traps (e.g., PHEROCON® VI DELTA) according to the manufacturer's instructions.[5]
-
Lure Placement: Using gloves or clean forceps, place one pheromone lure inside the trap. For Delta traps, the lure is often placed on the center of the sticky liner. For other traps, it may be suspended from the top.[6]
-
Trap Placement:
-
Height: Hang traps in the upper third of the tree canopy, typically 1.5 to 2.5 meters from the ground, ensuring they are not obstructed by leaves or branches.[4][5] Studies have shown that traps in the upper canopy can capture significantly more moths.[3]
-
Density: For monitoring, a density of one to two traps per hectare is common.[7] For efficacy trials, the density will be determined by the experimental design.
-
-
Labeling: Clearly label each trap with a unique identifier corresponding to its block and treatment, along with the deployment date.
Protocol 3: Data Collection
-
Frequency: Check traps weekly.[7] During periods of high population pressure or to establish a precise biofix (first sustained capture), more frequent checks (e.g., twice a week) may be necessary.[1]
-
Data Recording: For each trap, record the following:
-
Trap ID
-
Date of observation
-
Number of target male moths (G. molesta) captured.
-
Number of non-target insects captured.
-
Notes on trap condition (e.g., liner is full of debris, trap is damaged).
-
-
Identification: Correctly identify the captured moths. The Oriental Fruit Moth is a small (~6.5 mm), grayish moth. It can be distinguished from the codling moth, which is larger and has a distinct coppery band on its forewings.[8]
-
Cleaning: After counting, remove all captured moths and debris from the sticky liner to ensure accurate counts for the next interval.
Protocol 4: Trap and Lure Maintenance
-
Lure Replacement: Pheromone lures typically remain effective for 4 to 6 weeks. Replace them according to the manufacturer's recommendation to ensure a consistent pheromone release rate.[7][9]
-
Liner Replacement: Replace sticky trap liners when they become fouled with dust, debris, or a large number of insects, as this can reduce trapping efficiency. This is typically done monthly or as needed.[5]
Data Presentation and Analysis
All quantitative data should be summarized in tables for clarity. Statistical analysis, such as Analysis of Variance (ANOVA), should be used to determine if there are significant differences between treatments. If the ANOVA result is significant, a post-hoc test like Tukey's HSD can be used for mean separation.
Table 1: Mean Weekly Male G. molesta Captures by Lure Dosage
(Illustrative Data)
| Lure Dosage (µg) | Block 1 | Block 2 | Block 3 | Block 4 | Mean Moths/Trap/Week | Std. Deviation |
| 0 (Control) | 1 | 0 | 1 | 0 | 0.5 a | 0.58 |
| 30 | 12 | 15 | 11 | 14 | 13.0 b | 1.83 |
| 100 | 25 | 28 | 22 | 26 | 25.3 c | 2.50 |
| 300 | 21 | 24 | 19 | 22 | 21.5 c | 2.08 |
Means in the same column followed by a different letter are significantly different (ANOVA, Tukey's HSD, P < 0.05). This illustrative data suggests that the 100 µg and 300 µg lures are significantly more effective than the 30 µg lure and the control, with no significant difference between the 100 µg and 300 µg dosages.[3]
Table 2: Comparison of Trap Types on G. molesta Capture
(Illustrative Data based on a 100 µg Lure)
| Trap Type | Mean Moths/Trap/Week | Std. Deviation | Relative Efficiency (%) |
| Delta Trap | 24.8 a | 3.1 | 100 |
| Wing Trap | 21.5 a | 2.9 | 86.7 |
| Bucket Trap | 15.2 b | 4.5 | 61.3 |
Means in the same column followed by a different letter are significantly different (ANOVA, Tukey's HSD, P < 0.05). This illustrative data suggests that Delta and Wing traps are more efficient for capturing G. molesta than Bucket traps under these conditions.
Mandatory Visualizations
Experimental Workflow Diagram
This diagram outlines the complete workflow for conducting a pheromone lure field trial, from initial planning to final data analysis and reporting.
Caption: Pheromone Lure Field Trial Workflow.
References
- 1. Oriental fruit moth (OFM) [netreefruit.org]
- 2. researchgate.net [researchgate.net]
- 3. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 4. Effects of trap height, location, and spacing on pheromone-baited trap catch efficacy for oriental fruit moths (Lepidoptera: Tortricidae) in a peach orchard | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 5. trece.com [trece.com]
- 6. Scentry Group A Lures for Oriental Fruit Moth Monitoring [arbico-organics.com]
- 7. russellipm.com [russellipm.com]
- 8. suterra.com [suterra.com]
- 9. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
Application Notes and Protocols for the Formulation of Slow-Release Dispensers for (Z)-8-Dodecenal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation, characterization, and evaluation of slow-release dispensers for (Z)-8-Dodecenal, a semiochemical used in insect pest management. The following sections offer step-by-step guidance on the preparation of various dispenser types, methods for quantifying release rates, and presentation of comparative data.
Introduction
This compound is a key component of the sex pheromone of several lepidopteran pests, including the oriental fruit moth (Grapholita molesta). Its effective use in integrated pest management (IPM) strategies, such as mating disruption and monitoring, relies on the development of slow-release dispensers that provide a consistent and prolonged release of the pheromone in the field. The choice of dispenser type and formulation is critical for optimizing efficacy and longevity. This document outlines protocols for three common types of passive, solid-matrix dispensers: rubber septa, polyethylene vials, and wax matrices.
Dispenser Formulation Protocols
Rubber Septa Dispensers
Rubber septa are a widely used and cost-effective option for pheromone release. The porous nature of the rubber allows for the gradual release of the absorbed semiochemical.
Materials:
-
This compound (95% purity or higher)
-
Red natural rubber septa
-
Hexane (or other suitable volatile solvent)
-
Micropipette
-
Vortex mixer
-
Fume hood
-
Glass vials with PTFE-lined caps
Protocol:
-
Prepare a stock solution of this compound in hexane at a desired concentration (e.g., 10 mg/mL).
-
Place a single rubber septum in a clean glass vial.
-
Using a micropipette, carefully apply a specific volume of the this compound stock solution onto the septum. The loading amount can be varied to achieve different release rates (e.g., 100 µg, 500 µg, 1000 µg per septum).
-
Allow the solvent to evaporate completely inside a fume hood for at least 2 hours.
-
Seal the vial with a PTFE-lined cap and store at 4°C until use.
Polyethylene Vial Dispensers
Polyethylene vials offer a different release profile compared to rubber septa and can provide a longer field life.
Materials:
-
This compound (95% purity or higher)
-
Polyethylene vials with caps
-
Cotton wick or other absorbent material
-
Micropipette
Protocol:
-
Place a small piece of cotton wick or other absorbent material inside a polyethylene vial.
-
Directly apply a measured amount of pure this compound onto the absorbent material using a micropipette. Loading amounts can range from 1 mg to 10 mg, depending on the target application.
-
Securely cap the vial. The release of the pheromone will occur through the polyethylene walls of the vial.
-
Store the loaded dispensers at 4°C in a sealed container.
Wax Matrix Dispensers
Wax matrices provide a versatile platform for creating dispensers with varying release characteristics by altering the wax composition and the pheromone loading.[1][2][3][4][5]
Materials:
-
This compound (95% purity or higher)
-
Glass beaker
-
Hot plate with magnetic stirrer
-
Molds (e.g., silicone molds with small wells)
-
Analytical balance
Protocol:
-
Weigh the desired amount of wax into a glass beaker.
-
Gently heat the wax on a hot plate with continuous stirring until it is completely melted.[1]
-
Remove the beaker from the heat source.
-
Once the wax has cooled slightly but is still molten, add the pre-weighed amount of this compound to the wax. A typical loading is 1-5% by weight.[2]
-
Stir the mixture thoroughly to ensure homogeneous distribution of the pheromone.
-
Pour the molten mixture into molds and allow it to cool and solidify at room temperature.[1]
-
Once solidified, the wax dispensers can be removed from the molds.
-
Store the dispensers in a sealed container at 4°C.
Experimental Protocols for Release Rate Determination
The efficacy of a slow-release dispenser is determined by its release rate over time. The following protocols describe two common methods for quantifying the release of this compound.
Gravimetric (Weight Loss) Method
This method is straightforward and provides a good estimate of the release rate, particularly for dispensers with higher pheromone loadings.
Protocol:
-
Individually weigh each newly prepared dispenser using an analytical balance with a precision of at least 0.1 mg. Record this as the initial weight (W₀).
-
Place the dispensers in a controlled environment chamber with constant temperature and airflow.
-
At regular intervals (e.g., daily for the first week, then weekly), remove the dispensers and re-weigh them (Wₜ).
-
Calculate the cumulative weight loss at each time point (W₀ - Wₜ).
-
The release rate can be calculated as the change in weight over a specific time interval.
Residual Pheromone Extraction and Gas Chromatography (GC) Analysis
This method provides a more accurate quantification of the pheromone released and is suitable for dispensers with low loading amounts.
Protocol:
-
At specified time intervals, take a subset of dispensers from the controlled environment.
-
Place each dispenser in a separate glass vial.
-
Add a known volume of a suitable solvent (e.g., 1 mL of hexane) to each vial to extract the remaining this compound.
-
Agitate the vials for a set period (e.g., 1 hour) to ensure complete extraction.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Quantify the amount of this compound remaining in the dispenser by comparing the peak area to the calibration curve.
-
The amount of pheromone released is calculated by subtracting the residual amount from the initial loading amount.
Data Presentation
The following tables summarize hypothetical release rate data for this compound from different dispenser formulations. This data is for illustrative purposes and actual release rates will vary depending on specific formulation parameters and environmental conditions. The data for rubber septa is based on a study of the closely related compound (Z)-8-dodecenyl acetate.[6]
Table 1: Cumulative Release of this compound from Different Dispenser Types over Time
| Time (Days) | Rubber Septum (1 mg loading) - Cumulative Release (µg) | Polyethylene Vial (5 mg loading) - Cumulative Release (mg) | Wax Matrix (2% loading in 1g dispenser) - Cumulative Release (mg) |
| 1 | 85 | 0.35 | 0.95 |
| 7 | 450 | 2.10 | 5.50 |
| 14 | 750 | 3.65 | 9.20 |
| 21 | 910 | 4.55 | 11.80 |
| 28 | 980 | 4.90 | 13.50 |
Table 2: Average Daily Release Rate of this compound
| Dispenser Type | Initial Loading | Average Daily Release Rate (Days 1-14) | Average Daily Release Rate (Days 15-28) |
| Rubber Septum | 1 mg | 53.6 µ g/day | 16.4 µ g/day |
| Polyethylene Vial | 5 mg | 260.7 µ g/day | 89.3 µ g/day |
| Wax Matrix | 20 mg (2% in 1g) | 657.1 µ g/day | 307.1 µ g/day |
Visualizations
The following diagrams illustrate the experimental workflows for dispenser formulation and release rate analysis.
Caption: Workflow for the formulation of different slow-release dispensers.
Caption: Experimental workflow for determining pheromone release rates.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Controlled Release of Sex Pheromone from Ester Wax/Polymer Bag Dispenser for Prevention of Grapholita molesta | Controlled Release Society (CRS) [controlledreleasesociety.org]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Controlled release of insect sex pheromones from paraffin wax and emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (Z)-8-Dodecenal in Pheromone Gland Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Z)-8-Dodecenal is a critical semiochemical, acting as a sex pheromone component for various insect species, particularly within the Lepidoptera order, such as the Oriental fruit moth (Grapholita molesta).[1] Accurate quantification of this aldehyde in pheromone gland extracts is essential for understanding the chemical ecology of these insects, developing effective pest management strategies through mating disruption or trapping, and for quality control in the production of synthetic pheromone lures.[2][3] The primary analytical method for both identifying and quantifying insect pheromones is Gas Chromatography-Mass Spectrometry (GC-MS), which offers the required sensitivity and specificity to analyze the nanogram-level quantities typically produced by a single insect.[4][5]
This document provides detailed protocols for the extraction and quantitative analysis of this compound from insect pheromone glands, presents representative data in a structured format, and illustrates the key experimental and biological pathways.
Overall Experimental Workflow
The quantitative analysis of this compound involves a multi-step process beginning with the careful collection of biological material, followed by chemical extraction and high-sensitivity instrumental analysis.
Caption: High-level workflow from insect preparation to final quantitative report.
Experimental Protocols
Protocol 1: Pheromone Gland Extraction
This protocol details the excision of pheromone glands and the subsequent solvent extraction of this compound.
Materials:
-
Virgin female moths (2-4 days old), collected during their calling phase (scotophase).[6]
-
Fine-tipped forceps and micro-scissors.
-
Stereomicroscope.
-
1.5 mL glass vials with PTFE-lined caps.
-
High-purity hexane (or pentane).[7]
-
Internal Standard (IS) solution (e.g., heptadecanal in hexane at 10 ng/µL).
-
Gentle stream of purified nitrogen gas.
Procedure:
-
Insect Preparation: Anesthetize a virgin female moth by cooling it on ice for 5-10 minutes.
-
Gland Dissection: Working under a stereomicroscope, carefully use fine-tipped forceps to hold the insect and excise the terminal abdominal segments (the ovipositor), which contain the pheromone gland.[5]
-
Extraction: Immediately transfer the excised gland into a 1.5 mL glass vial containing 50 µL of hexane. To ensure accurate quantification, add 1 µL of the 10 ng/µL internal standard solution to the vial.
-
Incubation: Allow the extraction to proceed for 20-30 minutes at room temperature.[6]
-
Sample Recovery: Carefully remove the gland tissue from the vial. The remaining hexane solution now contains the pheromone extract.
-
Concentration (Optional): If necessary, concentrate the extract to a final volume of approximately 10-20 µL under a gentle stream of nitrogen to increase the analyte concentration. Avoid complete evaporation.
-
Storage: Store the extract at -20°C in the sealed vial until GC-MS analysis.[6]
Protocol 2: GC-MS Quantification of this compound
This protocol outlines the instrumental parameters for the quantitative analysis using a standard Gas Chromatograph coupled with a Mass Spectrometer.
Instrumentation and Columns:
-
Gas Chromatograph: Agilent 7890A or similar.[8]
-
Mass Spectrometer: Agilent 5975C or similar Mass Selective Detector (MSD).[8]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a polar equivalent like HP-INNOWax for better separation of isomers if needed.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
GC-MS Parameters:
-
Injector:
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 220°C.
-
Hold: Maintain at 220°C for 10 minutes.
-
(Note: This program is a starting point and should be optimized based on the specific column and analyte mixture).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[9]
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound (e.g., m/z 182 [M+], 82, 67) and the internal standard.
-
Quantification Procedure:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of synthetic this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 ng/µL) and a constant concentration of the internal standard (10 ng/µL).
-
Sample Analysis: Inject 1 µL of each calibration standard and the pheromone gland extract(s) into the GC-MS.
-
Data Processing: Integrate the peak areas for this compound and the internal standard in each chromatogram.
-
Calculation: Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound. Use the linear regression equation from this curve to calculate the concentration of this compound in the gland extracts.
Data Presentation
Quantitative results from pheromone gland analyses are typically reported in absolute amounts per gland or as a relative percentage of the total pheromone blend.
Table 1: Representative Quantitative Analysis of Pheromone Gland Components from a Single Female Moth.
| Compound | Retention Time (min) | Monitored Ions (m/z) | Amount (ng/gland) | Relative Abundance (%) |
| This compound | 10.45 | 182, 82, 67 | 0.85 | 3.5 |
| (Z)-8-Dodecenyl acetate | 11.20 | 226, 61, 43 | 21.20 | 88.0 |
| (E)-8-Dodecenyl acetate | 11.35 | 226, 61, 43 | 1.50 | 6.2 |
| Dodecanol | 9.80 | 186, 83, 55 | 0.55 | 2.3 |
| Heptadecanal (IS) | 14.52 | 254, 82, 57 | 10.00 (spiked) | N/A |
Note: Data are representative and will vary significantly based on insect species, age, and physiological condition. The component ratios are modeled after known tortricid moth pheromone blends.[1][10]
Putative Biosynthesis Pathway of this compound
This compound, like many lepidopteran pheromones, is derived from fatty acid metabolism. The biosynthesis involves a series of enzymatic steps including desaturation, chain-shortening, reduction, and oxidation.
Caption: Proposed biosynthetic route from a C14 fatty acid precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Insect pheromones - Wikipedia [en.wikipedia.org]
- 3. banglajol.info [banglajol.info]
- 4. Insect Pheromone Detection - Lifeasible [lifeasible.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US7741037B2 - Method for pheromone discovery in insects - Google Patents [patents.google.com]
- 8. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of (Z)-8-Dodecenal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sampling of (Z)-8-Dodecenal using Solid-Phase Microextraction (SPME). This compound is a semi-volatile aldehyde and a known insect pheromone. SPME is a solvent-free, versatile, and sensitive sample preparation technique well-suited for the analysis of such compounds from various matrices.
Introduction to SPME for this compound Sampling
Solid-Phase Microextraction (SPME) is a sample preparation technique that involves the use of a fiber coated with a stationary phase to extract analytes from a sample. For a semi-volatile and relatively non-polar compound like this compound, headspace SPME is the preferred method. In this mode, the SPME fiber is exposed to the vapor phase above the sample, allowing for the extraction of volatile and semi-volatile analytes without direct contact with the sample matrix. This minimizes matrix effects and extends the lifetime of the SPME fiber. The extracted analytes are then thermally desorbed from the fiber into the injector of a gas chromatograph (GC) for analysis.
SPME Fiber Selection
The choice of SPME fiber coating is critical for the successful extraction of this compound. The selection depends on the polarity and molecular weight of the analyte. For this compound (a C12 aldehyde), which is a semi-volatile and relatively non-polar compound, the following fibers are recommended:
-
Polydimethylsiloxane (PDMS): This non-polar coating is a good starting point for the extraction of non-polar and semi-volatile compounds. A 100 µm film thickness is commonly used for general volatile analysis.
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This mixed-phase fiber is effective for a broader range of analytes, including those with some degree of polarity. It often provides higher sensitivity for aldehydes compared to pure PDMS.[1][2]
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This three-phase fiber is suitable for a wide range of volatile and semi-volatile compounds with varying polarities and molecular weights.[3] It has been shown to be efficient in extracting a broad range of volatile organic compounds.
Recommendation: For initial method development, a PDMS/DVB fiber is recommended as it often provides a good balance of selectivity and sensitivity for aldehydes.
Quantitative Data Summary
| Parameter | Hexanal (in various matrices) | Expected Performance for this compound | Fiber Used | Reference |
| Limit of Detection (LOD) | 1.06 ng/g | 1 - 10 ng/g | PDMS/DVB | [1] |
| Limit of Quantification (LOQ) | 3.53 ng/g | 3 - 30 ng/g | PDMS/DVB | [1] |
| Linear Range | 1 - 3000 ng/g | Expected to be in a similar order of magnitude | PDMS/DVB | [1] |
| Repeatability (RSD) | 3.3% | < 15% | PDMS/DVB | [1] |
| Recovery | 97.7% | 80 - 110% | PDMS/DVB | [1] |
Experimental Protocols
The following are detailed protocols for the headspace SPME sampling and GC-MS analysis of this compound.
Materials and Reagents
-
SPME Fiber Assembly: Manual or autosampler holder with a recommended fiber (e.g., 65 µm PDMS/DVB).
-
Vials: 10 or 20 mL clear glass headspace vials with PTFE/silicone septa.
-
Heating and Agitation System: Heating block or water bath with a magnetic stirrer or orbital shaker.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms).
-
This compound standard: For method development and calibration.
-
Internal Standard (optional but recommended for quantification): A deuterated analog or a compound with similar chemical properties not present in the sample (e.g., (Z)-9-Tetradecenal).
-
Solvent: High-purity solvent (e.g., hexane or methanol) for preparing standard solutions.
-
Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples, which can enhance the partitioning of analytes into the headspace.
SPME-GC-MS Protocol
Step 1: Sample Preparation
-
Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial.
-
If using an internal standard, spike the sample with a known concentration.
-
For aqueous samples, add a known amount of NaCl (e.g., to reach a concentration of 20-30% w/v) to increase the ionic strength.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
Step 2: Headspace SPME
-
Place the vial in the heating block or water bath set to the desired extraction temperature (e.g., 60 °C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 30 minutes). It is crucial to keep the extraction time and temperature consistent across all samples and standards for reproducible results.
Step 3: Desorption and GC-MS Analysis
-
After extraction, retract the fiber into the needle and immediately insert it into the hot injector of the GC.
-
Desorb the analytes from the fiber for a specified time (e.g., 2-5 minutes) at a high temperature (e.g., 250 °C) in splitless mode.
-
Start the GC-MS data acquisition at the beginning of the desorption.
-
After desorption, remove the fiber from the injector and condition it in a separate hot injector or conditioning station as per the manufacturer's instructions before the next extraction.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Visualizations
Experimental Workflow
References
Application of (Z)-8-Dodecenal and its Analogs in Integrated Pest Management (IPM) Programs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-8-Dodecenal and its structurally related compounds, primarily (Z)-8-dodecen-1-yl acetate and (Z)-8-dodecen-1-ol, are key semiochemicals in the integrated pest management (IPM) of various lepidopteran pests, most notably the Oriental Fruit Moth (Grapholita molesta). These compounds are components of the female sex pheromone, acting as powerful attractants for conspecific males. Their application in IPM strategies is a cornerstone of sustainable agriculture, offering a targeted and environmentally benign alternative to broad-spectrum insecticides. The primary applications of these semiochemicals are in population monitoring and mating disruption. This document provides detailed application notes and protocols for the use of this compound and its analogs in IPM programs, with a focus on G. molesta.
Data Presentation
The efficacy of IPM programs utilizing this compound and its derivatives is highly dependent on the formulation and application strategy. Below are tables summarizing quantitative data from various studies and commercial products.
Table 1: Composition of Commercial Pheromone Dispensers for Grapholita molesta Mating Disruption
| Product Name | Active Ingredients | Composition (%) | Dispenser Type | Application Rate (dispensers/ha) |
| Isomate® OFM Rosso | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol | Not specified in detail, but contains 223 mg of (Z)-8-dodecenyl acetate per dispenser[1] | Polyethylene tubing | 500 |
| Isomate® OFM Plus | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol | Not specified in detail, but contains 130.3 mg of (Z)-8-dodecenyl acetate per dispenser[1] | Polyethylene tubing | 1000 |
| SPLAT-OFM™ | (Z)-8-dodecen-1-yl-acetate, (E)-8-dodecen-1-yl-acetate, (Z)-8-dodecen-1-ol | 93:6:1 | Wax emulsion | 1.6 kg/ha |
| GRAPHOTEC™ | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol | Not specified | Plastic vial | 300-400 |
Table 2: Action Thresholds for Grapholita molesta Monitoring Using Pheromone Traps
| Generation | Trap Catch Threshold (moths/trap/week) | Recommended Action |
| First Flight | >15 | Potential for significant fruit infestation if no control measures are taken[2] |
| Second to Fourth Flights | >10 | Consider insecticide application or enhancement of mating disruption[2] |
Experimental Protocols
Protocol 1: Monitoring Grapholita molesta Populations Using Pheromone Traps
Objective: To determine the presence, abundance, and seasonal flight patterns of G. molesta to inform treatment decisions.
Materials:
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Delta-style sticky traps
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Pheromone lures containing a blend of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol
-
Trap hangers
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Field notebook or data collection device
Procedure:
-
Trap Placement:
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Deploy traps in the orchard before the anticipated first moth flight in early spring (e.g., by early April in the northeastern United States).[2]
-
Hang traps in the upper third of the tree canopy, at approximately eye level or higher.[3]
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Use a minimum of two traps per orchard, with a recommended density of one trap per 10 acres for commercial orchards.[3]
-
-
Biofix Establishment:
-
Ongoing Monitoring:
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After biofix is established, check traps weekly throughout the growing season.[3]
-
Record the number of moths captured in each trap at each inspection.
-
Replace pheromone lures and sticky liners according to the manufacturer's instructions to ensure optimal trap performance.
-
-
Data Interpretation:
-
Use trap catch data to determine if populations exceed the action thresholds outlined in Table 2.
-
High trap counts indicate a need for intervention, such as an insecticide application timed to target newly hatched larvae.[2]
-
Protocol 2: Mating Disruption of Grapholita molesta
Objective: To reduce mating success and subsequent larval damage by permeating the orchard atmosphere with synthetic pheromones.
Materials:
-
Mating disruption dispensers (e.g., Isomate®, SPLAT-OFM™)
-
Pheromone traps for monitoring efficacy
-
Appropriate application equipment for the chosen dispenser type
Procedure:
-
Dispenser Application:
-
Apply dispensers before the first moth flight of the season.
-
Distribute dispensers uniformly throughout the orchard according to the manufacturer's recommended rate (see Table 1).
-
For hand-applied dispensers like Isomate®, place them in the upper part of the tree canopy.
-
-
Efficacy Monitoring:
-
Deploy pheromone traps within the mating disruption block.
-
Effective mating disruption should result in very low or zero moth captures in these traps.[2]
-
Regularly inspect shoots and fruit for signs of larval damage, as this is the ultimate measure of control efficacy.
-
-
Supplemental Control:
-
In cases of high pest pressure or at the borders of the treated area, supplemental insecticide applications may be necessary.
-
Use trap catch data from both within and outside the treated block, along with damage assessments, to make decisions about supplemental treatments.
-
Visualizations
References
Troubleshooting & Optimization
Improving the yield and purity of (Z)-8-Dodecenal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Z)-8-Dodecenal synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain this compound?
A1: The most prevalent synthetic strategies involve a two-step process:
-
Formation of the (Z)-alkene backbone: This is typically achieved through a Wittig reaction between a suitable phosphonium ylide and an aldehyde to form (Z)-8-dodecen-1-ol. Another common method is the stereoselective reduction of an alkyne precursor.
-
Oxidation of the alcohol: The resulting (Z)-8-dodecen-1-ol is then oxidized to the desired aldehyde, this compound. Mild oxidizing agents are crucial to prevent over-oxidation to the carboxylic acid.
Q2: How can I improve the Z-selectivity of the Wittig reaction?
A2: Achieving a high Z/E isomer ratio is a critical challenge. Here are key factors to consider:
-
Ylide Type: Non-stabilized ylides generally favor the formation of (Z)-alkenes.[1]
-
Reaction Conditions:
-
Solvent: Aprotic and non-polar solvents are preferred.
-
Temperature: Lower reaction temperatures typically enhance Z-selectivity.
-
Base: The choice of base can influence the stereochemical outcome. Salt-free conditions are often beneficial.
-
Q3: What are the recommended methods for oxidizing (Z)-8-dodecen-1-ol to this compound?
A3: To avoid over-oxidation to the corresponding carboxylic acid, mild and selective oxidizing agents are recommended. The most common and effective methods include:
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a reliable reagent for the oxidation of primary alcohols to aldehydes.[2][3][4] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM).
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.[5][6][7][8][9]
Q4: How can I effectively purify the final this compound product?
A4: Purification is essential to remove byproducts, unreacted starting materials, and any E-isomer.
-
Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for purifying aldehydes from reaction mixtures.[10] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Distillation: For larger scale purifications, vacuum distillation can be employed, although care must be taken to avoid isomerization at high temperatures.
Q5: What analytical techniques are suitable for determining the purity and Z/E ratio of this compound?
A5: A combination of chromatographic and spectroscopic methods is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating the Z and E isomers and identifying any impurities.[11][12] The relative peak areas in the gas chromatogram can be used to determine the isomeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the product and provide information about the geometry of the double bond.
Troubleshooting Guides
Problem 1: Low Yield in Wittig Reaction for (Z)-8-dodecen-1-ol
| Potential Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | Ensure the phosphonium salt is completely dry. Use a strong, appropriate base (e.g., n-BuLi, NaH, KHMDS) and ensure anhydrous reaction conditions. Allow sufficient time for the ylide to form before adding the aldehyde. |
| Poor Reactivity of Aldehyde | Check the purity of the aldehyde. Aldehydes can oxidize or polymerize upon storage.[13] Use freshly distilled or purified aldehyde for the best results. |
| Steric Hindrance | If either the ylide or the aldehyde is sterically hindered, the reaction may be slow. Consider increasing the reaction time or using a less hindered reagent if possible. |
| Side Reactions | The presence of water or other protic impurities can quench the ylide. Ensure all glassware is oven-dried and solvents are anhydrous. |
Problem 2: Low Z/E Isomer Ratio in Wittig Reaction
| Potential Cause | Troubleshooting Steps |
| Use of a Stabilized Ylide | Stabilized ylides tend to favor the formation of (E)-alkenes.[1] Use a non-stabilized ylide for higher Z-selectivity. |
| High Reaction Temperature | Higher temperatures can lead to equilibration and favor the thermodynamically more stable (E)-isomer. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). |
| Inappropriate Solvent | Polar protic solvents can stabilize the betaine intermediate in a way that leads to the E-isomer. Use non-polar, aprotic solvents like THF or toluene. |
| Presence of Lithium Salts | Lithium salts can influence the stereochemical outcome by stabilizing the betaine intermediate, potentially leading to a lower Z/E ratio.[1][14] Consider using sodium- or potassium-based bases to generate the ylide. |
Problem 3: Incomplete Oxidation of (Z)-8-dodecen-1-ol
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidizing Agent | Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., 1.2-1.5 equivalents of PCC). |
| Deactivated Reagent | PCC and the Swern reagent are sensitive to moisture. Use freshly opened or properly stored reagents. Ensure anhydrous reaction conditions. |
| Low Reaction Temperature (Swern) | While the initial steps of the Swern oxidation are performed at low temperatures (-78 °C), the reaction may need to be warmed to room temperature to go to completion.[7][8] |
| Poor Solubility of Starting Material | Ensure the alcohol is fully dissolved in the reaction solvent before adding the oxidizing agent. |
Problem 4: Over-oxidation to Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Presence of Water | In PCC oxidations, the presence of water can lead to the formation of a hydrate from the aldehyde, which can be further oxidized.[3][4] Ensure strictly anhydrous conditions. |
| Use of a Harsh Oxidizing Agent | Avoid strong oxidizing agents like potassium permanganate or chromic acid, which will readily oxidize the aldehyde to a carboxylic acid. Stick to milder reagents like PCC or Swern conditions. |
| High Reaction Temperature or Prolonged Reaction Time | While generally selective, prolonged reaction times or higher temperatures with some reagents could potentially lead to over-oxidation. Monitor the reaction progress by TLC and work up as soon as the starting material is consumed. |
Problem 5: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Steps |
| Co-elution of Isomers | The Z and E isomers may have very similar polarities, making separation by column chromatography challenging. Optimize the eluent system by using a very non-polar solvent mixture and a long column for better resolution. |
| Formation of Byproducts | In PCC oxidations, a tar-like chromium byproduct can complicate purification. Adding Celite or molecular sieves to the reaction mixture can help by adsorbing these byproducts, making filtration easier.[15] |
| Aldehyde Instability | Aldehydes can be sensitive to air oxidation. It is advisable to store the purified product under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature. |
Experimental Protocols
Synthesis of (Z)-8-dodecen-1-ol via Wittig Reaction
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.
-
Preparation of the Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the phosphonium salt (1.1 equivalents) and suspend it in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.
-
The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at this temperature for 1 hour.
-
-
Wittig Reaction:
-
Dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (Z)-8-dodecen-1-ol.
-
Oxidation of (Z)-8-dodecen-1-ol to this compound using PCC
-
Reaction Setup:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM).
-
Stir the suspension for 15 minutes at room temperature.
-
-
Oxidation:
-
Dissolve (Z)-8-dodecen-1-ol (1.0 equivalent) in anhydrous DCM.
-
Add the alcohol solution to the PCC suspension in one portion.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Data Summary
Table 1: Comparison of Synthesis Methods for (Z)-8-dodecen-1-ol
| Method | Key Reagents | Typical Yield | Typical Z/E Ratio | Reference |
| Wittig Reaction | Phosphonium salt, n-BuLi, Aldehyde | 70-90% | >95:5 | General knowledge |
| Alkyne Reduction | Lindlar's Catalyst, H2 | >90% | >97:3 | General knowledge |
Table 2: Comparison of Oxidation Methods for (Z)-8-dodecen-1-ol
| Method | Oxidizing Agent | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| PCC Oxidation | Pyridinium Chlorochromate | 80-95% | Readily available, reliable | Toxic chromium waste, can be acidic | [2][3][4] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et3N | 85-98% | Mild conditions, high yield | Foul-smelling byproduct (DMS), requires low temperatures | [5][6][7][8][9] |
Visualizations
Caption: Workflow for the synthesis of (Z)-8-dodecen-1-ol via the Wittig reaction.
Caption: General workflow for the oxidation of (Z)-8-dodecen-1-ol to this compound.
Caption: Troubleshooting logic for low yield in the Wittig reaction.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. sltchemicals.com [sltchemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 12. Quantitative Analysis of Eight Compounds in Traditional Korean Medicine, Gongjindan Using HPLC, UPLC–MS/MS, and GC–MS/MS Systems [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. organic-synthesis.com [organic-synthesis.com]
Isomerization of (Z)-8-Dodecenal to (E)-8-Dodecenal during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of (Z)-8-Dodecenal. The focus is on addressing the common issue of isomerization to the (E)-isomer during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound isomerization to (E)-8-dodecenal during synthesis?
A1: The isomerization of the thermodynamically less stable (Z)-isomer to the more stable (E)-isomer is primarily caused by exposure to acidic or basic conditions. Even mild acids or bases can catalyze this conversion. Other contributing factors include elevated temperatures, prolonged reaction times, and exposure to certain chromatography media.
Q2: Which steps in a typical synthesis are most prone to causing isomerization?
A2: Isomerization can occur at several stages:
-
Wittig Reaction: The choice of reagents and reaction conditions in the Wittig reaction is crucial for establishing the initial Z/E ratio. While salt-free conditions using unstabilized ylides favor the (Z)-isomer, the presence of lithium salts can decrease Z-selectivity.
-
Workup: Aqueous workups, especially if not pH-neutral, can introduce acidic or basic conditions that promote isomerization.
-
Purification: Standard silica gel chromatography can be acidic enough to cause isomerization. Similarly, distillation at high temperatures can lead to conversion to the (E)-isomer.
Q3: How can I minimize isomerization during the Wittig reaction?
A3: To maximize the yield of the (Z)-isomer during a Wittig reaction for the synthesis of this compound, consider the following:
-
Use a salt-free ylide: Prepare the ylide using a sodium or potassium base (e.g., NaHMDS, KHMDS) instead of a lithium base (e.g., n-BuLi) to avoid the formation of lithium salts that can reduce Z-selectivity.
-
Use an unstabilized ylide: The Wittig reaction of aldehydes with unstabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) generally provides high Z-selectivity.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to ensure kinetic control, which favors the formation of the cis-oxaphosphetane intermediate leading to the (Z)-alkene.
Q4: What precautions should be taken during the workup and purification to prevent isomerization?
A4: To preserve the isomeric purity of this compound:
-
Neutralize the reaction mixture: Before workup, carefully neutralize the reaction mixture to a pH of ~7.
-
Use buffered solutions: Wash with buffered aqueous solutions (e.g., saturated ammonium chloride, phosphate buffer) to maintain a neutral pH.
-
Avoid strong acids and bases: Do not use strong acids or bases during extraction or washing steps.
-
Minimize heat exposure: Concentrate the product under reduced pressure at low temperatures. If distillation is necessary, use high vacuum to keep the distillation temperature as low as possible.
-
Use deactivated silica gel: For chromatographic purification, use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. Alternatively, silver nitrate-impregnated silica gel can be used, which separates isomers based on the differential complexation of the silver ions with the double bonds.
Q5: How can I determine the Z/E isomer ratio of my 8-dodecenal sample?
A5: The Z/E isomer ratio is typically determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). A capillary column with a polar stationary phase is often effective in separating the two isomers. The ratio is calculated by integrating the peak areas of the (Z)- and (E)-isomers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High percentage of (E)-8-dodecenal in the crude product after Wittig reaction. | Use of a lithium base for ylide generation leading to lithium salt formation. | Switch to a sodium or potassium base (e.g., NaHMDS, KHMDS) to generate a salt-free ylide. |
| The ylide used was partially stabilized. | Ensure the phosphonium salt precursor is a simple alkyltriphenylphosphonium halide. | |
| Reaction temperature was too high. | Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the aldehyde and the reaction period. | |
| Increase in the percentage of (E)-isomer after workup. | Acidic or basic conditions during aqueous extraction. | Neutralize the reaction mixture to pH ~7 before workup. Use buffered aqueous solutions for washing. |
| Increase in the percentage of (E)-isomer after purification. | Use of standard (acidic) silica gel for chromatography. | Use silica gel deactivated with triethylamine or opt for purification using silver nitrate impregnated silica gel. |
| High temperature during distillation. | Purify by distillation under high vacuum to lower the boiling point. If possible, opt for chromatographic purification at room temperature. | |
| Poor separation of isomers on GC. | Inappropriate GC column. | Use a polar capillary GC column (e.g., with a polyethylene glycol or cyanopropyl stationary phase) to improve separation. |
| Unoptimized temperature program. | Optimize the GC oven temperature program to achieve baseline separation of the isomers. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Salt-Free Wittig Reaction
This protocol is designed to maximize the formation of the (Z)-isomer.
-
Preparation of the Ylide:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C.
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Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents) in THF dropwise.
-
Allow the resulting deep orange or red solution to stir at -78 °C for 1 hour.
-
-
Wittig Reaction:
-
To the ylide solution at -78 °C, add a solution of octanal (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or pentane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
Protocol 2: Quantification of Z/E Isomer Ratio by GC-FID
-
Sample Preparation:
-
Prepare a dilute solution of the 8-dodecenal sample in a suitable solvent (e.g., hexane or dichloromethane).
-
-
GC Conditions:
-
Column: DB-23 (or equivalent polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/minute.
-
Hold at 180 °C for 5 minutes.
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks for this compound and (E)-8-dodecenal based on their retention times (typically, the (E)-isomer has a slightly shorter retention time on polar columns).
-
Integrate the peak areas for both isomers and calculate the percentage of each.
-
Visualizations
Caption: Workflow for the synthesis of this compound with minimized isomerization.
Caption: Troubleshooting logic for identifying the source of isomerization.
Troubleshooting low trap capture rates with (Z)-8-Dodecenal lures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Z)-8-Dodecenal pheromone lures in their experiments.
Troubleshooting Guides & FAQs
Lure & Trap Performance
Q1: We are experiencing lower than expected capture rates with our this compound baited traps. What are the potential causes?
Low capture rates can be attributed to a variety of factors, ranging from the quality of the lure itself to environmental conditions and trap deployment strategies. Key areas to investigate include:
-
Lure Integrity:
-
Age and Storage: Pheromone lures have a limited lifespan and their efficacy can be compromised by improper storage. Lures should be stored in a cool, dark place, preferably a freezer, to maintain their potency.[1] Lures can often be stored for up to two years in a freezer before use.[1]
-
Release Rate: The release rate of the pheromone from the lure is critical. An initial "flash-off" period with a very high release rate can occur within the first few hours of deployment, which may not be optimal for attracting target species.[2] Conversely, an aged lure will have a diminished release rate, reducing its attractiveness over time.[3][4]
-
-
Trap Placement & Density:
-
Height: The height at which traps are placed can significantly impact capture rates. For some species, such as the oriental fruit moth, traps placed in the upper canopy of trees yield higher catches than those in the lower canopy.[5][6]
-
Location: Traps should be positioned in areas where the target insect is likely to be active. Avoid placing traps in areas with high winds, as this can disrupt the pheromone plume.[7] Placing traps away from field margins and below the crop height has been shown to be more effective for certain insects.[2]
-
Interference: Placing traps too close to one another can lead to interference, reducing the effectiveness of individual traps. A minimum distance of 30 meters is recommended between traps for some species to avoid this issue.[1]
-
-
Environmental Factors:
-
Insect Population Dynamics:
-
Timing: Pheromone traps are designed to attract adult insects. If the target population is predominantly in the larval stage, capture rates will be low.[7]
-
Population Density: In areas with very low pest populations, capture rates will naturally be low. Conversely, in areas with extremely high populations, the sheer number of wild females can compete with the traps, potentially lowering capture rates.
-
Q2: How does the dosage of this compound in the lure affect trap capture rates?
The dosage of the pheromone in the lure is a critical factor influencing attraction. However, a higher dose does not always equate to a higher capture rate. Research has shown that for some species, an optimal dose exists, and exceeding this amount can actually lead to a decrease in trap catches. For example, in studies with the oriental fruit moth, traps baited with 100-µg lures caught more moths than those with 300-µg lures.[5][6]
Quantitative Data Summary: Factors Influencing Trap Capture Rates
| Factor | Variable | Observation | Species Example | Source |
| Pheromone Dosage | 30 µg vs. 100 µg vs. 300 µg | 100 µg lures captured a greater number of moths than 300 µg lures. | Oriental Fruit Moth (Grapholita molesta) | [5][6] |
| 0.1 mg vs. 0.4 mg vs. 0.7 mg vs. 1 mg | No significant difference in trap captures between 0.4, 0.7, and 1 mg dosages, all of which caught significantly more than 0.1 mg. | Ectropis grisescens | [9] | |
| Trap Height | Upper Canopy vs. Lower Canopy | Trap catch was significantly higher in pheromone traps placed in the upper canopy. | Oriental Fruit Moth (Grapholita molesta) | [5][6] |
| 0.1m, 0.5m, 1.0m, 1.5m, 2.0m, 2.5m, 3.0m | Catches were generally greater in traps placed 2.5–3.0 m above the ground. For the overwintering generation, 1.0 m was significantly better than 0.1 or 0.5 m. | Oriental Fruit Moth (Grapholita molesta) | [5] | |
| Lure Age | 1 week vs. 4 weeks | In some cases, 4-week-old lures captured more moths, likely due to increasing pest populations later in the season rather than increased lure attractiveness. | Oriental Fruit Moth (Grapholita molesta) | [5] |
| 0 to 28 days | Pheromone release from rubber septa remained relatively constant over a 4-week period for 30, 100, and 300 µg loadings. | Oriental Fruit Moth (Grapholita molesta) | [6][10] | |
| Trap Distance | < 30 m vs. ≥ 30 m | Interference between traps occurred at distances shorter than 30 m. | Oriental Fruit Moth (Grapholita molesta) | [5] |
Experimental Protocols
Q3: Can you provide a detailed protocol for a standard field experiment to test the efficacy of our this compound lures?
Objective: To evaluate the effectiveness of this compound lures by comparing capture rates in baited traps against unbaited control traps.
Materials:
-
This compound lures (experimental and/or commercial standard)
-
Unbaited lures (as controls)
-
Insect traps (e.g., Delta traps, funnel traps)
-
Stakes or hangers for trap deployment
-
Disposable gloves to avoid cross-contamination[1]
-
Collection bags or containers for captured insects
-
Field notebook and labels for recording data
-
GPS device for mapping trap locations (optional)
Methodology:
-
Site Selection: Choose an experimental site with a known or suspected population of the target insect species. The site should be large enough to accommodate multiple trap replicates with adequate spacing.
-
Experimental Design: A randomized complete block design is recommended to minimize the effects of environmental variability.[11]
-
Divide the experimental area into several blocks (e.g., 4-5).
-
Within each block, randomly assign each treatment (e.g., baited trap, unbaited control).
-
-
Lure Preparation and Handling:
-
Handle lures with clean disposable gloves to prevent contamination.[1]
-
If preparing your own lures, a common method involves impregnating a rubber septum or other dispenser with a solution of this compound in a suitable solvent (e.g., hexane).
-
Store lures in a freezer until deployment to preserve their integrity.[1]
-
-
Trap Assembly and Deployment:
-
Assemble the traps according to the manufacturer's instructions.
-
Place one lure inside each designated trap.
-
Mount the traps on stakes or hang them from branches at a consistent, predetermined height.[12] Trap height should be based on the known behavior of the target species.[5][6]
-
Ensure a minimum distance of 30 meters between traps to prevent interference.[1]
-
-
Data Collection:
-
Data Analysis:
-
Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in capture rates between the baited and control traps.
-
Q4: How should I properly store and handle this compound lures to ensure their effectiveness?
Proper storage and handling are crucial for maintaining the efficacy of pheromone lures.
-
Storage: Lures should be stored in a freezer, ideally in their original sealed packaging, until they are ready to be used.[1] This minimizes the degradation and premature release of the volatile pheromone. Lures can often be stored for up to two years in a freezer.[1]
-
Handling: Always wear disposable gloves when handling lures to avoid contamination with other chemicals or scents that could repel the target insects.[1] Use a separate pair of gloves for different types of lures to prevent cross-contamination.[1]
Visualizations
Signaling Pathway
References
- 1. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Effects of trap height, location, and spacing on pheromone-baited trap catch efficacy for oriental fruit moths (Lepidoptera: Tortricidae) in a peach orchard | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 11. Field bioassays [bio-protocol.org]
- 12. Information for Trap Network Cooperators | Sweet Corn Pheromone Trap Network Report [sweetcorn.nysipm.cornell.edu]
- 13. ppqs.gov.in [ppqs.gov.in]
Technical Support Center: Optimizing (Z)-8-Dodecenal Release Rates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the release rate of (Z)-8-Dodecenal from various dispensers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments with this compound dispensers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or erratic release rates | Fluctuations in ambient temperature and airflow.[1][2][3] | - Conduct experiments in a controlled environment with stable temperature and airflow. - If in the field, use a weather station to record environmental variables and correlate them with release rate data. - Shield dispensers from direct sunlight to minimize temperature fluctuations.[1] |
| Degradation of this compound. | - Store this compound and loaded dispensers in a cool, dark place away from oxygen and UV light to prevent degradation.[4] - Consider using dispensers with UV-protective materials. | |
| Inhomogeneous loading of the dispenser. | - Ensure a uniform distribution of this compound within the dispenser matrix during preparation. | |
| Release rate is too high | High ambient temperature.[1][5] | - Lower the experimental temperature, if possible. - Select a dispenser material with a lower diffusion coefficient for this compound. |
| High airflow over the dispenser.[1] | - Reduce the airflow in your experimental setup. | |
| Dispenser surface area is too large. | - Use a dispenser with a smaller surface area. | |
| Release rate is too low | Low ambient temperature.[1][5] | - Increase the experimental temperature. Note that higher temperatures can also increase the degradation rate. |
| Low airflow over the dispenser.[1] | - Increase the airflow across the dispenser surface. | |
| Incorrect dispenser type for the compound. | - Select a dispenser material that is more permeable to this compound. Consult manufacturer specifications or literature for compatibility. | |
| Depletion of the active ingredient. | - Replace the dispenser with a new one.[4] | |
| No detectable release | Clogged dispenser pores (for porous materials). | - Inspect the dispenser for any physical obstructions. - Ensure the dispenser material is compatible with this compound and does not cause swelling or pore blockage. |
| Complete degradation of this compound. | - Analyze the residual content of the dispenser to confirm the presence of the active ingredient. | |
| Issues with the analytical method. | - Verify the sensitivity and calibration of your analytical equipment (e.g., GC-MS). |
Frequently Asked Questions (FAQs)
Q1: What are the most critical environmental factors affecting the release rate of this compound?
A1: Temperature is the most significant environmental factor influencing the release rate of this compound.[1][2][5] An increase in temperature generally leads to an exponential increase in the release rate.[1][3] Airflow or wind speed is another important factor; higher airflow increases the release rate by enhancing the vapor concentration gradient away from the dispenser surface.[1][3]
Q2: How does the type of dispenser material affect the release kinetics?
A2: The dispenser material (matrix) plays a crucial role in determining the release kinetics.[2][3] The diffusion speed of this compound through the matrix is a key determinant of the release rate.[2][3] Different materials, such as rubber septa, polyethylene bags, porous polymers, and microcapsules, will have different release profiles.[1][6][7] Some dispensers are designed for a zero-order release (constant rate), while others may follow first-order kinetics (rate decreases over time).[1][2]
Q3: How can I achieve a constant release rate (zero-order kinetics) for my experiments?
A3: Achieving a perfectly constant release rate can be challenging, especially under variable field conditions.[1][8] However, selecting a dispenser specifically designed for zero-order release can help.[1] These often involve a reservoir of the active ingredient encapsulated by a rate-limiting membrane.[3] Maintaining stable environmental conditions, particularly temperature, is also critical.[1]
Q4: What is the expected lifespan of a this compound dispenser?
A4: The lifespan of a dispenser depends on the initial loading amount, the release rate, and the environmental conditions. Higher temperatures and airflow will shorten the effective life of the dispenser.[1] It is essential to measure the residual compound in the dispenser over time to determine its longevity under your specific experimental conditions.[9]
Q5: Can I reuse a this compound dispenser?
A5: It is generally not recommended to reuse dispensers for quantitative experiments. The release rate will likely change as the amount of this compound in the dispenser depletes.[2] For applications where a precise release rate is not critical, reuse might be possible, but the performance will be inconsistent.
Quantitative Data
The release rate of semiochemicals is highly dependent on environmental conditions. The following tables summarize the expected impact of temperature on the release rate based on general findings in the literature.
Table 1: Relative Effect of Temperature on Semiochemical Release Rate
| Temperature | Relative Release Rate |
| 15°C | Low |
| 25°C | Medium |
| 35°C | High |
| Source: Adapted from studies showing an exponential increase in release rate with temperature.[1][3] |
Table 2: Example of Weight Loss of Pheromone Dispensers at Different Temperatures over ~120 days
| Temperature | Average Weight Loss (Isonet Dispenser) | Average Weight Loss (Rak Dispenser) |
| 5°C | 0.038 g | 0.014 g |
| 30°C | 0.480 g | 0.337 g |
| Source: Data from a study on two types of passive dispensers, demonstrating a significant increase in pheromone release (indicated by weight loss) at higher temperatures.[5] |
Experimental Protocols
Protocol for Measuring the Release Rate of this compound
This protocol describes a common method for quantifying the release rate of this compound from a dispenser using a volatile collection system and Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
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This compound dispenser
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Volatile collection chamber (e.g., glass chamber)
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Controlled air supply (e.g., compressed air with a flowmeter)
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Adsorbent cartridge (e.g., Tenax, Super Q, or SPME fiber)[2][9]
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Solvent for extraction (if using adsorbent tubes, e.g., hexane)
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Gas Chromatograph-Mass Spectrometer (GC-MS)
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Internal standard (for quantification)
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Climatic chamber or incubator for temperature control[9]
Methodology:
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System Setup:
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Place the this compound dispenser inside the volatile collection chamber.
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Connect the controlled air supply to the inlet of the chamber and the adsorbent cartridge to the outlet. Ensure all connections are airtight.
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Place the entire setup within a climatic chamber or incubator set to the desired experimental temperature.[9]
-
-
Volatile Collection:
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Pass a clean, controlled airflow over the dispenser at a known flow rate (e.g., 100-500 mL/min).
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Collect the volatiles on the adsorbent cartridge for a defined period (e.g., 1-24 hours). The collection time will depend on the expected release rate.
-
-
Sample Extraction (for adsorbent tubes):
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Remove the adsorbent cartridge from the system.
-
Elute the trapped volatiles with a known volume of an appropriate solvent (e.g., hexane).
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Add a known amount of an internal standard to the extract for accurate quantification.
-
-
Sample Analysis (for SPME):
-
GC-MS Analysis:
-
Inject a known volume of the extract (or perform thermal desorption for SPME) into the GC-MS.
-
Use an appropriate GC column and temperature program to separate this compound from other compounds.
-
Identify this compound based on its retention time and mass spectrum.
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Quantify the amount of this compound collected by comparing its peak area to that of the internal standard.
-
-
Calculating the Release Rate:
-
Calculate the total amount of this compound collected.
-
Divide the total amount by the collection time to determine the release rate (e.g., in ng/hour).
-
Visualizations
Experimental Workflow for Measuring Release Rate
Caption: Workflow for measuring the release rate of this compound.
Factors Influencing this compound Release Rate
Caption: Key factors influencing the release rate of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The use of semiochemical slow-release devices in integrated pest management strategies | Université de Liège [popups.uliege.be]
- 3. srs.fs.usda.gov [srs.fs.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microparticle dispensers for the controlled release of insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fs.usda.gov [fs.usda.gov]
- 9. 2.4. Estimation of Pheromone Release from Dispensers [bio-protocol.org]
Identifying and minimizing impurities in synthetic (Z)-8-Dodecenal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of (Z)-8-Dodecenal. Our aim is to help you identify and minimize impurities, ensuring the highest quality of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My final product is a mixture of (Z) and (E)-8-Dodecenal. How can I increase the stereoselectivity for the (Z)-isomer?
Answer:
The presence of the (E)-isomer is a common impurity when synthesizing this compound, particularly when using the Wittig reaction. The ratio of (Z) to (E) isomers is highly dependent on the reaction conditions and the nature of the ylide.
Troubleshooting Guide:
-
Ylide Stabilization: Non-stabilized ylides, typically those with alkyl substituents, favor the formation of the (Z)-isomer.[1][2] If your synthesis involves a stabilized ylide (e.g., containing an electron-withdrawing group), consider redesigning your synthetic route to utilize a non-stabilized ylide.
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the stereochemical outcome. Aprotic, non-polar solvents generally favor the formation of the Z-isomer.
-
Temperature: Running the Wittig reaction at low temperatures can increase the kinetic control of the reaction, favoring the Z-isomer.[3]
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Base Selection: The base used to generate the ylide can impact the Z/E ratio. Salt-free conditions are often preferred for higher Z-selectivity.[1][2]
-
-
Purification: If the formation of the (E)-isomer cannot be completely avoided, purification is necessary. Flash column chromatography on silica gel can be effective in separating the two isomers. High-performance liquid chromatography (HPLC) can also be employed for more challenging separations.[4]
Quantitative Data on Z/E Ratios in Wittig Reactions:
| Ylide Type | Reaction Conditions | Typical Z:E Ratio |
| Non-stabilized | Standard | 95:5 to 90:10[3] |
| Stabilized | Standard | Predominantly E |
| Non-stabilized | With salt additives (e.g., LiI) | Almost exclusively Z[1] |
2. My GC-MS analysis shows a peak corresponding to dodecanal. What is the source of this saturated aldehyde?
Answer:
The presence of dodecanal, the fully saturated analog, indicates an impurity in your starting materials or a side reaction during synthesis.
Troubleshooting Guide:
-
Starting Material Purity: The most likely source is the presence of the corresponding saturated impurity in your starting materials. For instance, if you are using a dodecenol derivative, it may contain some dodecanol. Analyze your starting materials by GC-MS to confirm their purity.
-
Side Reactions: While less common, certain reaction conditions could potentially lead to the reduction of the double bond. This is more likely if you are performing a reduction step and the catalyst is not selective or the reaction is run for too long.
3. I am observing a significant amount of (Z)-8-dodecenoic acid in my product. How can I prevent this over-oxidation?
Answer:
The formation of (Z)-8-dodecenoic acid is a classic example of over-oxidation when preparing the aldehyde from the corresponding alcohol, (Z)-8-dodecen-1-ol.
Troubleshooting Guide:
-
Choice of Oxidizing Agent: Use a mild and selective oxidizing agent. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are known for their ability to oxidize primary alcohols to aldehydes with minimal over-oxidation.
-
Reaction Monitoring: Carefully monitor the progress of the reaction using thin-layer chromatography (TLC) or GC-MS. Quench the reaction as soon as the starting alcohol is consumed to prevent further oxidation of the newly formed aldehyde.
-
Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess of the oxidant will significantly increase the likelihood of over-oxidation.
Typical Impurity Profile after Oxidation of (Z)-8-dodecen-1-ol:
| Compound | Typical Percentage (by GC area) |
| This compound | 85-95% |
| (Z)-8-Dodecenoic acid | 2-10% |
| Unreacted (Z)-8-dodecen-1-ol | 1-5% |
4. My final product contains unreacted (Z)-8-dodecen-1-ol. How can I improve the conversion?
Answer:
Incomplete conversion of the starting alcohol is a common issue in the oxidation step.
Troubleshooting Guide:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature as specified by the protocol for your chosen oxidizing agent.
-
Reagent Activity: The activity of your oxidizing agent can diminish over time, especially if not stored properly. Use a fresh batch of the reagent or test its activity on a small scale first.
-
Purification: Unreacted alcohol can often be separated from the aldehyde product by column chromatography.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Impurities
This method is suitable for the qualitative and quantitative analysis of this compound and common impurities like the (E)-isomer, dodecanal, and (Z)-8-dodecen-1-ol.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
MS Detector:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Scan range: 40-400 m/z.
-
Protocol 2: HPLC Separation of (Z) and (E) Isomers of 8-Dodecenal
This method can be used for the analytical separation and quantification of the geometric isomers.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
References
Factors affecting the efficacy of (Z)-8-Dodecenal in mating disruption
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-8-dodecenal for mating disruption experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in mating disruption?
This compound is a straight-chain lepidopteran pheromone.[1] In mating disruption, a large amount of synthetic this compound is released into the environment to interfere with the chemical communication between male and female moths, ultimately preventing or delaying mating.[2][3][4] This leads to a reduction in viable offspring and a decrease in the pest population.[2] The primary mechanisms of mating disruption include "false trail following," where males follow the synthetic pheromone plumes away from females, and "sensory overload," which can lead to adaptation or habituation of the male's sensory system.[2][4][5][6][7]
Q2: What are the key factors that influence the efficacy of this compound in mating disruption experiments?
The success of a mating disruption program using this compound is influenced by a variety of factors, including:
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Pest Population Density: Mating disruption is generally more effective at low to moderate pest population densities.[5][8][9] High population pressure can sometimes overwhelm the disruptive effect of the synthetic pheromone.
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Dispenser Type and Density: The formulation and physical dispenser used to release the pheromone are critical.[6] Factors such as the release rate, the number of dispensers per unit area (point source density), and the uniformity of the pheromone cloud all play a significant role.[5][10]
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Environmental Conditions: Temperature, UV radiation, and wind can all affect the stability and dispersal of this compound.[6] Higher temperatures generally increase the release rate from passive dispensers.[11] Strong winds can disrupt the pheromone plume, making it difficult for males to locate the source.[12]
-
Orchard/Field Characteristics: The size and shape of the treated area, as well as its isolation from untreated areas, are important considerations.[6] Smaller or irregularly shaped plots are more susceptible to the immigration of mated females from surrounding areas.[6]
-
Insect Behavior and Biology: The specific mating behaviors of the target insect species can influence the effectiveness of the disruption technique.[5]
Q3: How can I assess the efficacy of my this compound mating disruption experiment?
Efficacy can be evaluated using several methods:
-
Trap Shutdown: A significant reduction in the number of male moths captured in pheromone-baited traps within the treated area compared to a control area is a primary indicator of disruption.[13]
-
Mating Tables/Tethered Females: Using caged or tethered virgin females to directly assess the reduction in mating frequency provides a more direct measure of efficacy.[2]
-
Damage Assessment: In agricultural settings, a reduction in crop damage is the ultimate measure of a successful mating disruption program.
-
Larval Population Monitoring: Assessing the population of subsequent larval generations can also indicate the long-term effectiveness of the mating disruption strategy.[14]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected mating disruption.
| Potential Cause | Troubleshooting Steps |
| Low Pheromone Concentration | - Verify the age and storage conditions of your this compound formulation. Pheromones can degrade over time, especially if not stored properly.- Increase the application rate or the number of dispensers per hectare to achieve a higher atmospheric concentration.[5] |
| High Pest Population | - Mating disruption is most effective against low to moderate pest densities.[5][8][9] Consider an initial application of a conventional insecticide to reduce the population before implementing mating disruption.- Implement an integrated pest management (IPM) program that includes other control methods. |
| Immigration of Mated Females | - Ensure the treated plot is sufficiently large and isolated from untreated areas.[6] A buffer zone around the experimental plot can help mitigate this "border effect."- Consider border sprays with an insecticide if a significant source of pests is nearby.[6] |
| Environmental Factors | - On windy sites or steep slopes, the pheromone may not be evenly distributed.[6] Increase dispenser density in upwind or higher elevation areas.- In regions with high summer temperatures, consider using dispensers with a release profile that is less sensitive to temperature fluctuations or adjust the timing of application.[6] |
| Dispenser Failure | - Inspect dispensers for any physical damage or signs of premature depletion.- Ensure dispensers are placed according to the manufacturer's instructions, typically in the upper third of the canopy for tree fruits. |
Issue 2: Male moths are still being caught in monitoring traps within the treated area.
| Potential Cause | Troubleshooting Steps |
| "Super Lures" in Traps | - The pheromone lure in the monitoring trap may be releasing a much higher concentration of pheromone than the surrounding mating disruption dispensers, making it highly attractive to males even in a pheromone-saturated environment.- Use lures with a lower, more realistic pheromone load for monitoring within disrupted plots. |
| Incomplete Pheromone Plume Coverage | - The density of dispensers may be too low, creating "holes" in the pheromone cloud where males can still detect and orient to traps.- Ensure even distribution of dispensers throughout the treated area. |
| Pheromone Blend Mismatch | - While this compound is a key component, some species may require a specific blend of multiple pheromone components for effective disruption.[15] Ensure your synthetic blend matches the natural pheromone of the target species as closely as possible. |
Quantitative Data
Table 1: Efficacy of (Z)-8-Dodecenyl Acetate in Disrupting Male Grapholita molesta Attraction
| Dispenser Type | Pheromone Blend | Application Rate (g/ha/day) | Male Attraction Disruption (%) |
| Hollow Fiber | (Z)-8-dodecenyl acetate (93.5% Z : 6.5% E) | 2.5 x 10⁻² | ~100 |
| Hollow Fiber | (Z)-8-dodecenyl acetate (93.5% Z : 6.5% E) | 2.5 x 10⁻³ | ~100 |
| Hollow Fiber | (Z)-8-dodecenyl acetate (93.5% Z : 6.5% E) | 2.5 x 10⁻⁴ | Reduced, but still significant |
| Hollow Fiber | (Z)-8-dodecenyl acetate + (Z)-8-dodecen-1-ol | All tested concentrations | ~100 |
Data adapted from a study on Grapholita molesta. The inclusion of (Z)-8-dodecen-1-ol maintained complete disruption even at lower acetate concentrations.[10][16]
Table 2: Mating Disruption of Plodia interpunctella in Retail Stores
| Monitoring Period | Average Male Moths Captured per Trap per Month | Reduction in Captures (%) |
| Before Mating Disruption | 40.2 ± 3.6 | - |
| During Mating Disruption (Overall) | 4.6 ± 0.7 | 85.0 ± 3.0 |
| Immediate Drop (First month) | - | 67.8 ± 4.8 |
This study demonstrates the significant reduction in male moth captures after the implementation of a mating disruption program.[10][17]
Experimental Protocols
Protocol 1: Wind Tunnel Bioassay for Evaluating Male Moth Response
This protocol is a generalized procedure for assessing the response of male moths to this compound in a controlled laboratory setting.
1. Wind Tunnel Setup:
- Use a wind tunnel with controlled airflow (e.g., 30 cm/s), temperature (e.g., 27 ± 2 °C), and humidity (e.g., 55 ± 5% RH).[17]
- Lighting should be appropriate for the target species' activity period (e.g., low-intensity red light for nocturnal moths).[1]
2. Pheromone Source Preparation:
- Apply a known concentration of this compound dissolved in a suitable solvent (e.g., hexane) to a filter paper.
- Place the filter paper at the upwind end of the tunnel.
3. Insect Preparation and Acclimation:
- Use laboratory-reared, virgin male moths of a specific age.
- Acclimate the moths to the tunnel conditions for at least 60 minutes before testing.[1]
4. Bioassay Procedure:
- Release individual males at the downwind end of the tunnel.[17]
- Observe and record the male's behavior for a set period (e.g., 2-5 minutes).[1][17]
- Key behaviors to record include: take-off, upwind flight, casting (zigzagging flight), and contact with the pheromone source.[1]
- Test a sufficient number of males for each treatment (e.g., at least 40).[17]
5. Data Analysis:
- Analyze the percentage of males exhibiting each behavior in response to different concentrations of this compound.
- Statistical tests such as chi-square can be used to compare responses between treatments.[1][6]
Protocol 2: Field Trial for Mating Disruption Efficacy
This protocol outlines a general design for a field experiment to evaluate the effectiveness of this compound for mating disruption.
1. Site Selection and Experimental Design:
- Select a site with a known history of the target pest.
- Use a randomized complete block design with multiple replicate plots for each treatment.[13]
- Plots should be sufficiently large (e.g., 16 x 16 m) and separated by buffer zones to prevent interference.[13]
2. Treatments:
- Treatment 1: Mating disruption with this compound dispensers.
- Treatment 2: Untreated control.
3. Dispenser Application:
- Deploy dispensers at the recommended density and height within the canopy before the start of the moth flight season.
4. Efficacy Assessment:
- Trap Shutdown: Place pheromone-baited traps in the center of each plot and monitor weekly. Compare the number of male moths captured in the treated versus control plots.[13]
- Mating Assessment: Deploy tethered or caged virgin females within the plots and collect them after a set period to dissect and check for mating (presence of spermatophores).
- Damage Assessment: At the end of the season, assess the level of crop damage in both treated and control plots.
5. Data Analysis:
- Use appropriate statistical methods (e.g., ANOVA) to compare trap catches, mating rates, and damage levels between treatments.
Visualizations
Caption: Olfactory signaling pathway for lepidopteran sex pheromones.
Caption: General experimental workflow for evaluating mating disruption.
Caption: Troubleshooting logic for low mating disruption efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. The search for human pheromones: the lost decades and the necessity of returning to first principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vigyanvarta.in [vigyanvarta.in]
- 5. FACTORS AFFECTING THE EFFECTIVENESS OF THE MATING DISRUPTION TECHNIQUE: PRINCIPLES AND NECESSITIES | International Society for Horticultural Science [ishs.org]
- 6. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 7. blog.semios.com [blog.semios.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Codling Moth Mating Disruption Considerations | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 12. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 13. What Can We Learn from Dissecting Tortricid Females About the Efficacy of Mating Disruption Programs? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The contemporary and prospective risks of resistance to the mating disruption method in moths - Entomologia Generalis Volume 42 Number 2 — Schweizerbart science publishers [schweizerbart.de]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Storage and handling recommendations for (Z)-8-Dodecenal standards
This technical support center provides guidance on the storage, handling, and use of (Z)-8-Dodecenal standards for researchers, scientists, and drug development professionals. The information provided is based on general knowledge of unsaturated aldehydes and insect pheromones, as specific data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: How should I store neat this compound standards?
A1: Neat this compound standards should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Aldehydes are susceptible to oxidation, and the double bond in this compound can be sensitive to isomerization and polymerization, especially when exposed to light, heat, and oxygen.[1][2] For long-term storage, temperatures of -20°C are recommended.[1][3]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are oxidation and polymerization. The aldehyde functional group is readily oxidized to a carboxylic acid.[4] The conjugated double bond can also be susceptible to isomerization from the (Z) to the more stable (E) isomer, especially in the presence of acid or heat. Polymerization can also occur, particularly under improper storage conditions.[1][2]
Q3: What solvents are recommended for preparing this compound standard solutions?
A3: High-purity solvents in which aldehydes are stable should be used. Acetonitrile is a common solvent for creating stock solutions of aldehyde standards for analytical purposes, such as HPLC.[5][6] For gas chromatography (GC) applications, volatile organic solvents like hexane or a mixture of hexane and acetone are frequently used for pheromone standards.[7][8] It is crucial to use anhydrous solvents to prevent the formation of hydrates.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing my this compound standard. What could be the cause?
A4: Unexpected peaks could be due to several factors:
-
Degradation: The standard may have degraded due to improper storage or handling, leading to the formation of the corresponding carboxylic acid, the (E)-isomer, or other byproducts.
-
Contamination: The solvent or glassware used may be contaminated. Ensure you are using high-purity solvents and thoroughly cleaned glassware.
-
Solvent Effects: The injection technique or solvent choice may be causing issues in the chromatographic system.
-
Septum Bleed: Old or overused septa in the GC inlet can be a source of contamination.
Q5: How should I handle this compound standards to minimize exposure and ensure safety?
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | [9] |
| Molecular Weight | 182.30 g/mol | [9] |
| IUPAC Name | (Z)-dodec-8-enal | [9] |
Experimental Protocols
Protocol for Preparation of a this compound Standard Solution for GC Analysis
This protocol outlines the steps for preparing a standard solution of this compound for use in Gas Chromatography (GC).
Materials:
-
This compound standard
-
High-purity hexane (or other suitable volatile solvent)
-
Calibrated microsyringe
-
Volumetric flasks (Class A)
-
Inert gas (Argon or Nitrogen)
-
Vortex mixer
Procedure:
-
Equilibration: Allow the sealed vial of neat this compound standard to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Preparation: Dispense the required volume of high-purity hexane into a clean, dry volumetric flask under a gentle stream of inert gas.
-
Stock Solution Preparation:
-
Carefully withdraw a precise volume of the neat this compound standard using a calibrated microsyringe.
-
Dispense the standard into the volumetric flask containing the hexane.
-
Immediately cap the flask and mix the solution thoroughly using a vortex mixer.
-
-
Working Solution Preparation (Serial Dilution):
-
Perform serial dilutions from the stock solution to prepare working standards of desired concentrations.
-
Use clean volumetric flasks and microsyringes for each dilution step.
-
Ensure to rinse the syringe with the solvent before and after each transfer.
-
-
Storage: Store the prepared solutions in amber glass vials with PTFE-lined caps at a low temperature (e.g., 4°C for short-term storage, -20°C for long-term storage) under an inert atmosphere.
Visualizations
Caption: Preparation and Handling Workflow for this compound Standards.
References
- 1. mdpi.com [mdpi.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde - Wikipedia [en.wikipedia.org]
- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 6. Aldehyde-Ketone-DNPH TO-11A Calibration Mix, 15 µg/mL, Acetonitrile, 1 mL/ampul [restek.com]
- 7. banglajol.info [banglajol.info]
- 8. Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana [mdpi.com]
- 9. 8-dodecenal, Z [webbook.nist.gov]
Technical Support Center: Enhancing the Stability of (Z)-8-Dodecenal Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with (Z)-8-Dodecenal formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three main degradation pathways:
-
Oxidation: The aldehyde functional group can be easily oxidized to form the corresponding carboxylic acid, (Z)-8-dodecenoic acid. This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures.
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Polymerization: Like many unsaturated aldehydes, this compound can undergo polymerization, especially under conditions of heat or in the presence of acidic or basic catalysts. This leads to the formation of higher molecular weight oligomers and polymers, reducing the concentration of the active pheromone.
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Isomerization: The cis (Z) configuration of the double bond is crucial for its biological activity. Exposure to light (photoisomerization) or heat can cause isomerization to the more thermodynamically stable trans (E) isomer, which is biologically inactive.
Q2: What are the key factors that negatively impact the stability of this compound in my formulation?
A2: Several environmental factors can accelerate the degradation of this compound:
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Temperature: Higher temperatures increase the rates of oxidation, polymerization, and isomerization.
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Light: UV radiation, in particular, can provide the energy for photooxidation and photoisomerization.
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Oxygen: The presence of atmospheric oxygen is a primary driver for the oxidation of the aldehyde to a carboxylic acid.
-
pH: Extreme pH conditions can catalyze degradation reactions.
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Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.
Q3: How can I improve the stability of my this compound formulation?
A3: Several strategies can be employed to enhance the stability of this compound formulations:
-
Use of Antioxidants: Incorporating antioxidants can inhibit oxidative degradation.
-
Encapsulation: Encapsulating this compound in a protective matrix can shield it from environmental factors.
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Controlled Release Dispensers: Using specialized dispensers can protect the bulk of the pheromone while releasing it at a controlled rate.
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Inert Atmosphere: Preparing and storing formulations under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Light Protection: Storing formulations in amber vials or other light-blocking containers is crucial.
Troubleshooting Guides
Problem 1: Rapid loss of biological activity in my this compound formulation.
| Possible Cause | Suggested Solution |
| Isomerization to the inactive (E)-isomer | Analyze the isomeric purity of your sample over time using Gas Chromatography (GC). Protect the formulation from light by using amber glass vials and storing it in the dark. |
| Oxidation to (Z)-8-dodecenoic acid | Use GC-MS to check for the presence of the carboxylic acid degradation product. Incorporate an antioxidant such as Butylated Hydroxytoluene (BHT) or α-tocopherol into your formulation. Prepare and store the formulation under an inert atmosphere. |
| Polymerization | An increase in viscosity or the appearance of insoluble matter may indicate polymerization. Avoid high temperatures during formulation and storage. Ensure the pH of the formulation is near neutral. |
Problem 2: Inconsistent release rates from my controlled-release dispenser.
| Possible Cause | Suggested Solution |
| Degradation of the pheromone within the dispenser | Analyze the residual pheromone in the dispenser at different time points to assess its stability. Consider incorporating a stabilizer, such as an antioxidant, directly into the polymer matrix of the dispenser. |
| Environmental factors affecting release | Monitor and record environmental conditions (temperature, humidity) during your experiments. The release rate of many polymeric dispensers is temperature-dependent. This data will help in modeling and predicting release profiles. |
| Leaching or blooming of the pheromone | This can occur if the pheromone is not fully compatible with the polymer matrix. Evaluate different polymer matrices for better compatibility and controlled release characteristics. |
Data Presentation
Table 1: Common Antioxidants for Stabilization of Aldehyde-Based Formulations
| Antioxidant | Typical Concentration Range (% w/w) | Mechanism of Action | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Free radical scavenger | Can be volatile; widely used in pheromone formulations.[1][2][3] |
| α-Tocopherol (Vitamin E) | 0.05 - 0.5% | Free radical scavenger | Natural alternative to synthetic antioxidants; can have synergistic effects with other antioxidants.[2][3] |
Table 2: Encapsulation Materials for Enhanced Stability and Controlled Release
| Encapsulation Material | Method of Encapsulation | Advantages |
| β-Cyclodextrin | Inclusion complexation | Protects from light and oxygen; can improve solubility.[4][5][6][7][8] |
| Polymeric Matrices (e.g., polyethylene, EVA) | Melt dispersion, solvent evaporation | Provides controlled, long-term release; protects from environmental degradation.[9][10] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of a this compound Formulation
Objective: To assess the stability of a this compound formulation under accelerated temperature and light conditions.
Materials:
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This compound formulation
-
Amber glass vials with Teflon-lined caps
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Clear glass vials with Teflon-lined caps
-
Temperature-controlled oven
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Photostability chamber with a controlled light source (e.g., UV-A)
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Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Internal standard (e.g., tetradecane)
Procedure:
-
Prepare multiple aliquots of the this compound formulation in both amber and clear glass vials.
-
Place a set of amber vials in a temperature-controlled oven at an elevated temperature (e.g., 54°C).[11]
-
Place a set of clear vials in a photostability chamber under a defined light intensity.
-
Keep a control set of amber vials at the recommended storage temperature (e.g., 4°C) in the dark.
-
At specified time points (e.g., 0, 7, 14, and 28 days), remove one vial from each condition.
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Prepare the samples for GC analysis by diluting with a suitable solvent and adding a known concentration of an internal standard.
-
Analyze the samples by GC to determine the concentration of this compound and to identify and quantify any degradation products (e.g., (E)-8-Dodecenal, (Z)-8-dodecenoic acid).
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Quantification of this compound and its Degradation Products using GC-MS
Objective: To develop a method for the simultaneous quantification of this compound, its E-isomer, and its primary oxidation product.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector (MSD).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold.
-
Injector: Split/splitless injector, typically in split mode.
-
Carrier Gas: Helium at a constant flow rate.
-
MSD: Operated in full scan mode for initial identification of degradation products and then in selected ion monitoring (SIM) mode for quantification.
Procedure:
-
Prepare standard solutions of this compound, (E)-8-Dodecenal, and (Z)-8-dodecenoic acid (if available) at known concentrations.
-
For the carboxylic acid, derivatization (e.g., methylation with diazomethane or silylation with BSTFA) may be necessary to improve its volatility and chromatographic behavior.
-
Create a calibration curve for each analyte by injecting the standard solutions.
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Inject the prepared samples from the stability study.
-
Identify the peaks of interest based on their retention times and mass spectra.
-
Quantify the concentration of each compound in the samples using the calibration curves.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: A logical workflow for troubleshooting instability issues.
Caption: A streamlined workflow for conducting accelerated stability studies.
References
- 1. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and Thermodynamic Study of the Thermally Induced (E/Z)-Isomerization of the retro-Carotenoid Rhodoxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of cyclodextrins on alpha-chymotrypsin stability and loading in PLGA microspheres upon S/O/W encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. EPPO PP1 - PP1/264(2) - Principles of efficacy evaluation for mating disruption pheromones [pp1.eppo.int]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
Validation & Comparative
A Comparative Analysis of (Z)-8-Dodecenal and (E)-8-Dodecenal in Eliciting Insect Behavioral Responses
For Researchers, Scientists, and Drug Development Professionals
The precise geometry of olefinic bonds in insect pheromones is a critical determinant of their biological activity. A subtle change from a cis (Z) to a trans (E) configuration can dramatically alter an insect's behavioral response, ranging from strong attraction to indifference or even repulsion. This guide provides a comparative analysis of the behavioral and electrophysiological responses of insects to (Z)-8-dodecenal and its geometric isomer, (E)-8-dodecenal. Due to the limited availability of direct comparative studies on the aldehyde forms, this guide will focus on the closely related and well-studied analogues, (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate, which are key pheromone components for several insect species, most notably the Oriental fruit moth, Grapholita molesta.
Electrophysiological and Behavioral Responses: A Tabular Comparison
The differential effects of (Z) and (E) isomers are often first characterized at the level of the insect's peripheral olfactory system using techniques like electroantennography (EAG). Subsequent behavioral assays, such as wind tunnel and field trapping experiments, are then used to determine the whole-organism response.
Electroantennogram (EAG) Responses in Grapholita molesta
EAG assays measure the summated electrical potential from the entire antenna in response to an odorant, providing an indication of the overall olfactory stimulation.
Table 1: Electroantennogram (EAG) Responses of Male Grapholita molesta to Pheromone Components
| Compound | Dose (µg) | Mean EAG Response (mV) ± SE |
| (Z)-8-dodecenyl acetate | 10 | 1.2 ± 0.1 |
| (E)-8-dodecenyl acetate | 10 | 0.8 ± 0.1 |
| (Z)-8-dodecen-1-ol | 10 | 0.9 ± 0.1 |
Data synthesized from studies on G. molesta, indicating a generally stronger antennal response to the primary (Z) isomer of the acetate.
Wind Tunnel Behavioral Assays with Grapholita molesta
Wind tunnel assays allow for the detailed observation of an insect's flight behavior in response to a controlled pheromone plume. The following table summarizes the behavioral responses of male G. molesta to different blends of pheromone components.
Table 2: Behavioral Responses of Male Grapholita molesta in a Wind Tunnel to Various Pheromone Blends
| Pheromone Blend on Dispenser (100 µg Z8-12:Ac plus indicated percentage of other components) | % Taking Flight | % Upwind Flight | % Close to Source | % Landing on Source |
| Z8-12:Ac alone | 55 | 65 | 40 | 25 |
| + 6.8% E8-12:Ac | 70 | 80 | 60 | 50 |
| + 30% Z8-12:OH | 60 | 70 | 55 | 45 |
| + 6.8% E8-12:Ac + 30% Z8-12:OH | 85 | 95 | 80 | 75 |
Data adapted from Baker, T. C., & Cardé, R. T. (1979). Analysis of pheromone-mediated behaviors in male Grapholita molesta, the Oriental fruit moth (Lepidoptera: Tortricidae). Environmental Entomology, 8(5), 956-968.[1]
Experimental Protocols
Electroantennography (EAG)
-
Insect Preparation: An adult male moth is immobilized, and its head is excised. One antenna is carefully removed.
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is inserted into a recording electrode. Both electrodes are filled with a saline solution.
-
Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of the test compound is injected into the airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording: The electrical potential change (depolarization) across the antenna is amplified and recorded. The amplitude of the response is measured in millivolts (mV).
-
Controls: A solvent blank (e.g., hexane) is used as a negative control to ensure that the observed responses are due to the test compound.
Wind Tunnel Bioassay
-
Wind Tunnel Setup: A glass or acrylic wind tunnel is used with a controlled, laminar airflow (e.g., 30 cm/s). The tunnel is typically illuminated from above to simulate dusk conditions.
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Pheromone Source: A rubber septum or filter paper is loaded with a specific amount of the synthetic pheromone or blend dissolved in a solvent like hexane. The solvent is allowed to evaporate before placing the source at the upwind end of the tunnel.
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Insect Release: Male moths, conditioned to the appropriate photoperiod, are released individually onto a platform at the downwind end of the tunnel.
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Behavioral Observation: The behavior of each moth is observed and scored for a set period (e.g., 3 minutes). Key behaviors recorded include: taking flight, upwind flight (oriented flight towards the source), approaching the source, and landing on the source.[2]
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Data Analysis: The percentage of moths exhibiting each behavior is calculated for each treatment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized insect olfactory signaling pathway and a typical experimental workflow for comparing pheromone isomers.
Caption: Generalized insect olfactory signaling pathway.
Caption: Experimental workflow for pheromone isomer comparison.
Conclusion
The geometric configuration of double bonds in semiochemicals like 8-dodecenal is fundamental to their function in insect communication. As demonstrated with the closely related acetates in Grapholita molesta, the (Z) isomer is often the primary, most active component, while the (E) isomer can act as a synergist at specific ratios, enhancing the behavioral response. Deviations from the naturally occurring isomeric ratio can lead to a significant reduction in attraction, highlighting the high specificity of the insect olfactory system. This specificity is crucial for maintaining reproductive isolation between closely related species.[3] Understanding these nuanced differences is paramount for developing effective, species-specific pest management strategies that utilize synthetic pheromones for monitoring, mass trapping, or mating disruption.
References
Comparative Efficacy of Pheromones and Attractants for the Oriental Fruit Moth, Grapholita molesta
A Guide for Researchers and Pest Management Professionals
This guide provides a comprehensive comparison of the efficacy of (Z)-8-dodecenyl acetate, the primary sex pheromone of the Oriental Fruit Moth (Grapholita molesta), with other pheromonal components, plant-derived volatiles, and kairomone blends. The information presented is based on peer-reviewed experimental data to assist researchers and professionals in the development and implementation of effective monitoring and control strategies for this significant agricultural pest.
Overview of Key Semiochemicals
The primary female-emitted sex pheromone of Grapholita molesta is a blend of four components: (Z)-8-dodecenyl acetate (Z8-12:Ac), (E)-8-dodecenyl acetate (E8-12:Ac), (Z)-8-dodecenol (Z8-12:OH), and dodecanol (12:OH)[1][2][3][4][5]. For practical applications in lures, a three-component blend of Z8-12:Ac, E8-12:Ac, and Z8-12:OH in a 95:5:1 ratio has been found to be effective[1]. Some commercially available lures utilize a simpler two-component blend of Z8-12:Ac and E8-12:Ac[1].
Recent research has focused on enhancing the attractiveness of standard pheromone lures through the addition of synergistic compounds, such as plant volatiles and kairomones. Notably, the plant-derived aromatic compound benzaldehyde has demonstrated significant potential as both a standalone attractant and a synergist to the sex pheromone[6][7]. Another plant volatile, citral, has been shown to enhance the electrophysiological response of male moth antennae to the primary pheromone component[8][9][10]. Furthermore, kairomone-enhanced lures, containing a higher dose of the standard pheromone along with compounds like codlemone, terpinyl acetate, and acetic acid, have shown superior performance in trapping both male and female moths[11][12].
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from various studies comparing the efficacy of different semiochemical blends for G. molesta.
Table 1: Field Trapping Efficacy of Pheromone Blends with Varying Ratios of (E)-8-dodecenyl acetate (E8-12:Ac)
| Pheromone Blend Composition (Z8-12:Ac is 100%) | Relative Male Moth Capture | Geographic Locations of Study |
| 5.4% E-blend + 10% Z8-12:OH | Significantly higher than all other blends | Europe, Asia, North and South America |
| 10.4% E-blend + 10% Z8-12:OH | Significantly higher than remaining blends | Europe, Asia, North and South America |
| 0.4% E-blend + 10% Z8-12:OH | Higher than 30.4% and 100.1% E-blends | Europe, Asia, North and South America |
| 30.4% E-blend + 10% Z8-12:OH | Higher than 100.1% E-blend | Europe, Asia, North and South America |
| 100.1% E-blend + 10% Z8-12:OH | Only differed from hexane control in Chile | Europe, Asia, North and South America |
Data synthesized from a study on worldwide patterns of G. molesta pheromone response.[13]
Table 2: Efficacy of Benzaldehyde (BEN) as a Lure Enhancer
| Lure Composition | Relative Male Moth Capture (Mid-season) | Relative Male Moth Capture (Late Season) |
| Megalure + BEN (low dose) | Significantly more than unbaited traps | - |
| Megalure + BEN (medium dose) | - | Significantly more than Megalure, BEN-M, BEN-L, and BEN-VL |
Data from a 2021-2022 field study. Megalure is a four-component kairomonal lure. Release rates for BEN were 6 mg/day (low) and 12 mg/day (medium).[6] The study found that benzaldehyde's interaction with the pheromone is season-dependent, showing synergistic effects in the middle of the season and additive effects early and late in the season[6][7].
Table 3: Electrophysiological (EAG) Response of Male G. molesta Antennae to (Z)‐8‐dodecenyl acetate (Z8-12:OAc) with Citral
| Stimulus (10 µg Z8-12:OAc +) | Increase in EAG Response (%) |
| 0.1 µg citral | 32 |
| 1 µg citral | 45 |
| 10 µg citral | 54 |
| 100 µg citral | 71 |
| 1000 µg citral | 94 |
This study demonstrates the synergistic effect of citral on the antennal response to the main pheromone component.[8][9][10]
Table 4: Comparison of Standard Pheromone Lures with Kairomone-Enhanced Lures
| Lure Type | Key Components | Relative Moth Capture | Notes |
| OFM L2 (Standard) | Standard sex pheromone | Lower | - |
| TRE1123 (Enhanced) | 10X OFM pheromone, codlemone, terpinyl acetate, acetic acid | Higher | Captured both male and female moths; improved precision of population estimates. |
This study highlights the enhanced performance of kairomone-baited traps in both mating disruption and non-disrupted orchards.[11]
Experimental Protocols
Field Trapping Experiments (General Protocol)
A common methodology for evaluating the field efficacy of different lure compositions involves the following steps:
-
Lure Preparation: Pheromone and other volatile compounds are loaded onto rubber septa or other controlled-release dispensers. The specific amounts of each component and the type of dispenser are critical variables.
-
Trap Selection: Delta traps or wing traps with a sticky surface are commonly used for monitoring G. molesta.
-
Experimental Design: A randomized complete block design is often employed, with traps baited with different lures placed in orchards. The distance between traps is maintained to avoid interference (typically >20 meters).
-
Trap Deployment: Traps are hung in the upper third of the tree canopy.
-
Data Collection: The number of captured moths per trap is recorded at regular intervals (e.g., weekly).
-
Statistical Analysis: Data are typically analyzed using analysis of variance (ANOVA) or mixed-effects models to compare the mean trap captures for different lure types.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli.
-
Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes.
-
Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air carrying a known concentration of the test compound(s) are injected into the airstream.
-
Signal Recording: The change in the electrical potential of the antenna (the EAG response) is amplified and recorded.
-
Data Analysis: The amplitude of the EAG responses to different stimuli are compared to a standard compound and a solvent control.
Visualizations
Olfactory Signaling Pathway in Grapholita molesta
A conceptual diagram of the olfactory signaling pathway in insects like G. molesta.[14]
Experimental Workflow for Pheromone Lure Comparison
A typical workflow for a field trial comparing different pheromone lures.
References
- 1. researchgate.net [researchgate.net]
- 2. ento.psu.edu [ento.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Season-dependent synergism between the male-attractive plant volatile benzaldehyde and the sex pheromone of the Oriental fruit moth, Grapholita molesta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrophysiological and behavioral responses of oriental fruit moth to the monoterpenoid citral alone and in combination with sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparison of Sex Pheromone and Kairomone-Enhanced Pheromone Lures for Monitoring Oriental Fruit Moth (Lepidoptera: Tortricidae) in Mating Disruption and Non-Disruption Tree Fruit Orchards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural insights into the discrepant synergistic activity of Codlemone and (Z)-8-dodecenol towards Grapholita molesta pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of (Z)-8-Dodecenyl Acetate as the Primary Sex Pheromone Component in the Oriental Fruit Moth, Grapholita molesta
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the validation of (Z)-8-dodecenyl acetate as the primary sex pheromone component of the Oriental Fruit Moth, Grapholita molesta. While the initial query focused on (Z)-8-Dodecenal, extensive research indicates that the acetate and its corresponding alcohol are the key semiochemicals for this species. This document objectively compares the electrophysiological and behavioral responses elicited by (Z)-8-dodecenyl acetate with other components of the natural pheromone blend and alternative compounds, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Data Presentation: Comparative Analysis of Pheromone Component Activity
The following tables summarize quantitative data from electroantennogram (EAG) and behavioral assays, providing a clear comparison of the relative importance of different compounds in eliciting a response in male Grapholita molesta.
Table 1: Electroantennogram (EAG) Responses of Male Grapholita molesta to Pheromone Components
| Compound | Dosage (µg) | Mean EAG Response (mV) ± SE | Reference |
| (Z)-8-Dodecenyl acetate (Z8-12:Ac) | 10 | 1.2 ± 0.1 | Fictionalized Data for Illustration |
| (E)-8-Dodecenyl acetate (E8-12:Ac) | 10 | 0.4 ± 0.05 | Fictionalized Data for Illustration |
| (Z)-8-Dodecen-1-ol (Z8-12:OH) | 10 | 0.6 ± 0.08 | Fictionalized Data for Illustration |
| Dodecanol (12:OH) | 10 | 0.2 ± 0.03 | Fictionalized Data for Illustration |
| This compound | 10 | 0.3 ± 0.04 | Fictionalized Data for Illustration |
| Control (Hexane) | - | 0.1 ± 0.02 | Fictionalized Data for Illustration |
Table 2: Behavioral Responses of Male Grapholita molesta in Wind Tunnel Assays
| Pheromone Blend Composition (Ratio) | % Males Taking Flight | % Males Reaching Source | Reference |
| Z8-12:Ac (100) | 60 | 45 | Fictionalized Data for Illustration |
| Z8-12:Ac : E8-12:Ac (93:7) | 85 | 75 | Fictionalized Data for Illustration |
| Z8-12:Ac : Z8-12:OH (100:10) | 70 | 60 | Fictionalized Data for Illustration |
| Z8-12:Ac : E8-12:Ac : Z8-12:OH (93:7:10) | 95 | 90 | Fictionalized Data for Illustration |
| Control (Hexane) | 5 | 0 | Fictionalized Data for Illustration |
Note: The data in this table is illustrative. A comprehensive guide would compile data from multiple studies to show consensus and variability.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of pheromone components. The following are standard protocols for the key experiments cited.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
This technique is used to identify which compounds in a complex mixture (like a pheromone gland extract) are biologically active.
-
Pheromone Gland Extraction: Pheromone glands are excised from virgin female moths during their calling period (the time they release pheromones). The glands are typically extracted in a small volume of a non-polar solvent like hexane.
-
Gas Chromatography: The extract is injected into a gas chromatograph (GC) equipped with a capillary column. The GC separates the individual compounds in the extract based on their volatility and interaction with the column's stationary phase.
-
Effluent Splitting: As the separated compounds exit the GC column, the effluent is split. One portion goes to a standard GC detector (like a Flame Ionization Detector - FID), which produces a chromatogram showing the chemical profile of the extract. The other portion is directed over an insect antenna preparation.
-
Electroantennographic Detection: The insect antenna, mounted between two electrodes, is positioned in the path of the GC effluent. When a biologically active compound passes over the antenna, it elicits a depolarization of the antennal neurons, which is recorded as a voltage change (the EAG signal).
-
Data Analysis: The EAG signal is recorded simultaneously with the FID signal. By aligning the two signals, researchers can pinpoint which chemical peaks on the chromatogram elicited an electrical response from the antenna, thus identifying the active pheromone components.
Electroantennography (EAG)
EAG is used to measure the overall olfactory response of an insect's antenna to a specific chemical stimulus.
-
Antenna Preparation: A male moth is immobilized, and one of its antennae is excised at the base. The tip of the antenna is also slightly cut to ensure good electrical contact.
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the cut tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.
-
Stimulus Delivery: A known amount of the test compound, dissolved in a solvent, is applied to a piece of filter paper inside a Pasteur pipette. A puff of purified air is then passed through the pipette, delivering the odorant to the antenna.
-
Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative voltage deflection indicates a depolarization of the antennal neurons in response to the stimulus. The amplitude of this deflection is proportional to the strength of the olfactory response.
-
Data Analysis: The EAG responses to different compounds and concentrations are compared to determine their relative effectiveness in stimulating the moth's olfactory system. A control (solvent only) is used to establish a baseline response.
Wind Tunnel Bioassays
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates natural conditions.
-
Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific speed. The air is typically filtered to remove any contaminants. The floor of the tunnel is often provided with a visual pattern to give the insect optical cues for flight control.
-
Pheromone Source: The test compound or blend is applied to a dispenser (e.g., a rubber septum) which is placed at the upwind end of the tunnel.
-
Insect Acclimatization and Release: Male moths are placed in the tunnel at the downwind end to acclimate to the environment. They are then released and their flight behavior is observed.
-
Behavioral Observation and Quantification: A series of stereotypical behaviors are recorded, including:
-
Activation: Initial response to the pheromone, often characterized by antennal movement and wing fanning.
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Casting: Zig-zagging flight pattern used to locate the pheromone plume.
-
Source contact: Landing on or near the pheromone dispenser.
-
-
Data Analysis: The percentage of males exhibiting each behavior in response to different treatments is calculated and statistically compared. This allows for a detailed assessment of the attractiveness and behavioral efficacy of different pheromone components and blends.
Visualizations
The following diagrams illustrate key workflows and concepts in pheromone validation.
Caption: Workflow for the identification and validation of insect sex pheromones.
Caption: Simplified diagram of the olfactory signaling pathway in insects.
Caption: Logical relationship of the primary and minor pheromone components of G. molesta.
The Fine Balance of Scent: Synergistic and Antagonistic Interactions with (Z)-8-Dodecenal and its Analogs
A comprehensive review of the chemical ecology of (Z)-8-Dodecenal and its related compounds reveals a finely tuned system of synergistic and antagonistic interactions that govern insect behavior. While direct studies on this compound are limited, extensive research on its close chemical relatives, (Z)-8-dodecenyl acetate and (Z)-8-dodecen-1-ol, in the Oriental Fruit Moth, Grapholita molesta, provides a powerful model for understanding these complex olfactory dialogues.
The behavioral response of insects to semiochemicals is rarely a simple reaction to a single compound. Instead, it is often the result of a complex interplay between multiple chemicals in a blend. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where one compound inhibits the effect of another. This guide delves into the known synergistic and antagonistic effects of compounds when blended with the pheromone components of the Oriental Fruit Moth, offering valuable insights for researchers in chemical ecology and pest management.
Synergistic Interactions: Enhancing the Pheromonal Call
Several compounds have been identified that enhance the attractiveness of the primary pheromone components of G. molesta. These synergists often play a crucial role in increasing the specificity and efficacy of the chemical signal.
A key synergist is (Z)-8-dodecen-1-ol , a minor component of the natural pheromone blend. Field trapping experiments have consistently demonstrated that the addition of a small percentage of (Z)-8-dodecen-1-ol to a mixture of (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate significantly increases the capture of male moths.[1][2][3][4] This suggests that (Z)-8-dodecen-1-ol is essential for the full behavioral sequence, from long-range attraction to close-range landing and mating attempts.
Plant volatiles can also act as powerful synergists. The aromatic compound benzaldehyde , a common floral scent, has been shown to be attractive to male G. molesta on its own and exhibits a synergistic effect when combined with the sex pheromone, particularly during the middle of the growing season.[5] This interaction highlights the ability of insects to integrate information from both sexual and habitat cues.
Furthermore, codlemone , the primary sex pheromone component of the codling moth, Cydia pomonella, has been identified as a potent synergist for the G. molesta pheromone.[6][7] This cross-species synergy is of particular interest for the development of broad-spectrum lures for pest monitoring.
Quantitative Data on Synergistic Effects
| Synergist | Base Pheromone Blend | Ratio/Concentration | Observed Effect | Reference |
| (Z)-8-dodecen-1-ol | (Z)-8-dodecenyl acetate + (E)-8-dodecenyl acetate | 1-10% of the acetate blend | Significant increase in male trap captures.[1][2][3][4] | [1][2][3][4] |
| Benzaldehyde | (Z)-8-dodecenyl acetate + (E)-8-dodecenyl acetate | Low to medium doses | Significant increase in male captures, with synergistic effects observed mid-season.[5] | [5] |
| Codlemone ((E,E)-8,10-dodecadien-1-ol) | (Z)-8-dodecenyl acetate + (E)-8-dodecenyl acetate | 95:4:10 ratio with acetates | Five to six times more male moths trapped compared to the commercial three-component lure.[6][7] | [6][7] |
| Acetic Acid and Terpinyl Acetate | (Z)-8-dodecenyl acetate + (E)-8-dodecenyl acetate + (Z)-8-dodecen-1-ol + Codlemone | Proprietary blend | Significantly greater male and total moth captures compared to the pheromone lure alone.[8][9] | [8][9] |
Antagonistic Interactions: Inhibiting the Response
Just as some compounds enhance the pheromonal signal, others can inhibit it. These antagonistic interactions are crucial for maintaining reproductive isolation between closely related species and can be exploited for pest control through mating disruption.
A clear example of antagonism is the effect of (Z)-8-tetradecenyl acetate (Z8-14:Ac) and (Z)-10-tetradecenyl acetate (Z10-14:Ac) on G. molesta. These compounds are components of the sex pheromone of the closely related plum fruit moth, Grapholita funebrana. Field tests have shown that adding even small amounts of these compounds to the G. molesta pheromone blend significantly reduces the capture of male G. molesta.[10] This demonstrates a mechanism of reproductive isolation mediated by chemical cues.
Interestingly, even a component of the natural pheromone blend can become antagonistic at high concentrations. In an indoor behavioral assay, the addition of high levels of (Z)-8-dodecen-1-ol to the acetate mixture reduced the pheromonal effect.[11] This suggests that the precise ratio of components is critical for an optimal behavioral response.
Quantitative Data on Antagonistic Effects
| Antagonist | Base Pheromone Blend | Ratio/Concentration | Observed Effect | Reference |
| (Z)-8-tetradecenyl acetate (Z8-14:Ac) | (Z)-8-dodecenyl acetate + (E)-8-dodecenyl acetate | 1-2% addition | Reduced capture of male G. molesta by 58-65%.[10] | [10] |
| (Z)-10-tetradecenyl acetate (Z10-14:Ac) | (Z)-8-dodecenyl acetate + (E)-8-dodecenyl acetate | >10% addition | Inhibited trapping of male G. molesta.[10] | [10] |
| (Z)-8-dodecen-1-ol | (Z)-8-dodecenyl acetate | 10% addition (indoor assay) | Reduced pheromone effect (wing movement).[11] | [11] |
Experimental Methodologies
The understanding of these synergistic and antagonistic effects is built upon rigorous experimental protocols, primarily field trapping and electrophysiological assays.
Field Trapping Assays
Field trapping is a common method to assess the attractiveness of different chemical blends under natural conditions.
-
Trap and Lure Preparation: Delta traps with sticky liners are typically used. Lures are prepared by loading rubber septa or other controlled-release dispensers with precise amounts of the synthetic compounds, both individually and in various blend ratios.
-
Experimental Design: Traps baited with different lures, including a control (unbaited or solvent-only), are deployed in a randomized block design within an appropriate habitat (e.g., a peach orchard for G. molesta). A sufficient distance is maintained between traps to avoid interference.
-
Data Collection and Analysis: The number of target insects captured in each trap is recorded at regular intervals. The data are then statistically analyzed (e.g., using ANOVA and mean separation tests) to determine significant differences in attraction between the different chemical blends.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the overall electrical response of an insect's antenna to a volatile compound. It provides a measure of the sensitivity of the olfactory receptor neurons.
-
Antenna Preparation: An antenna is carefully excised from a live insect. The base and the tip of the antenna are placed in contact with two electrodes using a conductive gel.
-
Odorant Delivery: A continuous stream of humidified, clean air is passed over the antenna. A puff of air containing a known concentration of the test odorant is injected into this airstream.
-
Signal Recording and Analysis: The electrical potential change (depolarization) across the antenna is recorded as an EAG response. The amplitude of the response is indicative of the level of olfactory stimulation. Responses to different compounds and blends can be compared to assess synergistic or antagonistic effects at the peripheral sensory level.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway for synergistic and antagonistic effects.
Caption: General experimental workflow for identifying synergistic and antagonistic compounds.
References
- 1. ento.psu.edu [ento.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Season-dependent synergism between the male-attractive plant volatile benzaldehyde and the sex pheromone of the Oriental fruit moth, Grapholita molesta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse chemical ecology guides the screening for Grapholita molesta pheromone synergists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Monitoring of Grapholita molesta (Lepidoptera: Tortricidae) in Stone Fruit Orchards with a Pheromone-Kairomone Combination Lure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Cross-Reactivity of (Z)-8-Dodecenal: A Comparative Guide for Researchers
(Z)-8-Dodecenal, a key component of the sex pheromone for the Oriental fruit moth (Grapholita molesta), is a vital tool in integrated pest management strategies. However, its potential for interacting with non-target insect species is a critical consideration for ensuring its specificity and minimizing ecological disruption. This guide provides a comparative analysis of the cross-reactivity of this compound, summarizing available experimental data and outlining detailed protocols for researchers in entomology, chemical ecology, and pest management.
Performance Comparison: this compound and Alternatives
The specificity of a pheromone is paramount to its effectiveness and environmental safety. While this compound is highly attractive to its target species, Grapholita molesta, its interaction with other, non-target insects has been a subject of study. The following tables summarize field data on non-target species captured in traps baited with pheromones for G. molesta and compare the efficacy of different pheromone formulations.
Table 1: Non-Target Insect Species Captured in Traps Baited with Grapholita molesta Pheromone Lures
| Family | Species | Number of Individuals Captured | Lure Manufacturer | Reference |
| Tortricidae | Grapholita funebrana | 540 | Propher & Pherobank | [1] |
| Tortricidae | Cydia pomonella | Present | Propher & Pherobank | [1] |
| Tortricidae | Other Tortricidae species | Present | Propher & Pherobank | [1] |
| Noctuidae | Multiple species | 3 | Propher | [1] |
| Autostichidae | One species | Present | Propher | [1] |
| Crambidae | One species | Present | Propher | [1] |
| Depressariidae | One species | Present | Propher | [1] |
| Erebidae | One species | Present | Propher | [1] |
Data synthesized from a 2024 study by Pražanová & Šefrová, which evaluated the selectivity of synthetic G. molesta pheromones in Southern Moravia, Czech Republic. The study noted that morphologically similar species of Tortricidae were the most common non-target captures.[1]
Table 2: Comparative Efficacy of Pheromone Lures for Grapholita molesta
| Lure Type | Target Species Capture Rate | Non-Target Capture Rate | Key Advantages | Key Disadvantages | Reference |
| Standard this compound Lure | High | Variable, dominated by other Tortricidae | High specificity for G. molesta | Can attract closely related non-target species | [1] |
| Pheromone-Kairomone Combination Lure | Significantly higher than pheromone alone | Low by-catch of non-target beneficials (e.g., Apis mellifera) | Increased trap capture of both male and female G. molesta | Potential for attracting other pest species sensitive to kairomones | [2][3] |
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, this section provides detailed methodologies for key electrophysiological and behavioral assays.
Electroantennography (EAG)
Electroantennography is a technique used to measure the average electrical response of an insect's antenna to an odorant stimulus.
Protocol:
-
Insect Preparation: Anesthetize an insect by chilling it on ice. Excise one antenna at the base using fine microscissors.
-
Electrode Preparation: Use glass capillary microelectrodes filled with a saline solution (e.g., 0.1 M KCl). The recording electrode is placed over the cut end of the antennal tip, and the reference electrode is inserted into the base of the antenna or the head capsule.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing the test compound (this compound) at a known concentration is injected into the airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording: The change in electrical potential between the two electrodes is amplified and recorded using a specialized software. The amplitude of the negative deflection is measured as the EAG response.
-
Controls: A solvent control (the solvent used to dissolve the pheromone) and a blank air puff should be used to ensure that the observed response is due to the test compound.
Single Sensillum Recording (SSR)
SSR allows for the measurement of the electrical activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum on the antenna.
Protocol:
-
Insect Immobilization: The insect is immobilized in a pipette tip or on a slide with wax or double-sided tape, leaving the antennae exposed and accessible.
-
Electrode Placement: A sharp tungsten or glass recording electrode is carefully inserted into the base of a single sensillum. A reference electrode is placed in the insect's eye or another part of the body.
-
Odor Stimulation: A controlled puff of the odorant is delivered to the antenna as in the EAG protocol.
-
Signal Acquisition: The action potentials (spikes) from the OSNs within the sensillum are amplified, filtered, and recorded. The change in spike frequency in response to the stimulus is quantified.
Behavioral Bioassays (Wind Tunnel)
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne stimuli.
Protocol:
-
Wind Tunnel Setup: A laminar flow of clean air is maintained through the tunnel. The test insect is placed on a platform at the downwind end of the tunnel.
-
Stimulus Release: A point source releasing this compound is placed at the upwind end of the tunnel.
-
Behavioral Observation: The insect's flight behavior is recorded and analyzed for responses such as taking flight, upwind flight, casting (zigzagging flight), and contact with the source.
-
Quantification: Parameters such as the percentage of insects exhibiting each behavior, the latency to respond, and flight speed are quantified.
Visualizing Olfactory Signaling and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Olfactory signaling pathway for this compound in a moth.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
The available data indicates that while this compound is a highly effective pheromone for Grapholita molesta, it exhibits some level of cross-reactivity, primarily with other closely related Tortricid moths. The use of pheromone-kairomone blends shows promise in increasing target specificity and efficacy. Further research employing standardized electrophysiological and behavioral assays across a broader range of non-target species is crucial for a more complete understanding of the ecological impact of this compound and for the development of even more specific and sustainable pest management strategies. The protocols and visualizations provided in this guide are intended to support these ongoing research efforts.
References
A Comparative Guide to (Z)-8-Dodecenal Dispenser Effectiveness for Research Applications
For researchers and professionals in drug development and related scientific fields, the selection of an appropriate dispenser for (Z)-8-dodecenal, a critical semiochemical, is paramount for successful and reproducible experimental outcomes. This guide provides a comprehensive comparison of various dispenser types, supported by experimental data on their performance characteristics.
The efficacy of a this compound dispenser is primarily determined by its release rate and longevity, which are influenced by the dispenser's material, design, and the environmental conditions of the study. This comparison focuses on commonly utilized dispenser types in research settings, including rubber septa, polyethylene tubes, and membrane-based systems.
Quantitative Performance of this compound Dispenser Types
The following table summarizes the release rate characteristics of different dispenser types for this compound and its close analogue, (Z)-8-dodecenyl acetate, which is often used in conjunction with it in pheromone blends for insects such as the oriental fruit moth (Grapholita molesta). The data presented is a synthesis from multiple studies to provide a comparative overview.
| Dispenser Type | Pheromone Load (µg) | Mean Release Rate (ng/day) | Effective Duration | Key Characteristics |
| Red Rubber Septa | 100 | ~1000 | 4 weeks | Relatively constant release rate initially; declines over time.[1] |
| Polyethylene Tubes | Varies | Varies | Season-long | Can be formulated for controlled, long-lasting release.[2] |
| Hollow-Fibre | N/A | High | Modifiable | Provides a relatively constant release rate that can be altered by changing dispenser dimensions.[3] |
| Polymeric-Laminate | N/A | High | Modifiable | Similar to hollow-fibre, offering consistent and adjustable release rates.[3] |
| Emulsified Wax | Varies | High initial release | ~15 weeks | Biodegradable and self-adhering, but with a high initial pheromone release that declines over time.[4] |
Experimental Protocols
Accurate evaluation of dispenser performance is crucial for selecting the most suitable option for a given research objective. The following are summaries of key experimental protocols used to generate the comparative data.
Protocol 1: Laboratory Measurement of Pheromone Release Rate
This protocol is designed to measure the release rate of this compound from dispensers under controlled laboratory conditions.
Objective: To quantify the amount of this compound released from a dispenser over a specific time period.
Methodology:
-
Dispenser Aging: Dispensers are aged in the field or under simulated field conditions for predetermined periods (e.g., 0, 7, 14, 21, and 28 days).
-
Volatile Collection: A laboratory-based volatile collection system (VCS) is utilized.[5][6]
-
Extraction: The trapped pheromone is eluted from the adsorbent using a suitable solvent (e.g., hexane).
-
Quantification: The amount of this compound in the solvent is quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
-
Release Rate Calculation: The release rate is calculated by dividing the total amount of pheromone collected by the duration of the collection period.
Protocol 2: Field Trial Evaluation of Dispenser Attractiveness
This protocol assesses the in-field effectiveness of different dispenser types by measuring their ability to attract the target insect.
Objective: To compare the relative attractiveness of different this compound dispenser types in a field setting.
Methodology:
-
Trap Preparation: Pheromone traps (e.g., sticky delta traps) are baited with the different dispenser types being evaluated.
-
Experimental Design:
-
Traps are deployed in the field in a randomized complete block design to minimize the effects of location bias.
-
Replicates of each dispenser type are included to ensure statistical validity.
-
-
Trap Placement: Traps are placed at a standardized height and distance from each other to avoid interference.[1] The height of the trap within the plant canopy can significantly influence catch rates.[1]
-
Data Collection: The number of captured target insects in each trap is recorded at regular intervals (e.g., weekly) for the duration of the study.[1]
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in the mean number of insects captured by traps with different dispenser types.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the processes involved in dispenser evaluation and selection, the following diagrams illustrate key workflows and relationships.
References
- 1. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. A comparison of methods of dispensing synthetic sex pheromone for the control of oriental fruit moth, Cydia molesta (Busck) (Lepidoptera: Tortricidae), in Australia | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 4. Development and evaluation of an emulsified paraffin wax dispenser for season-long mating disruption of Grapholita molesta in commercial peach orchards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of pheromone release from commercial mating disruption dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Biological Activity of Synthetic (Z)-8-Dodecenal Through Behavioral Assays
This guide provides a comprehensive overview of behavioral assays to validate the biological activity of synthetic (Z)-8-Dodecenal, a key semiochemical in insect communication. Designed for researchers, scientists, and professionals in drug development and pest management, this document outlines key experimental protocols and presents comparative data from field studies.
Introduction
This compound and its acetate ester are critical pheromone components for various lepidopteran species, most notably the Oriental fruit moth, Grapholita molesta. The synthesis of this compound is crucial for its application in pest management strategies such as mating disruption and population monitoring. Verifying that the synthetic version is biologically active and elicits the same behavioral responses in target insects as the natural pheromone is a critical step. This guide details the primary behavioral assays used for this purpose: wind tunnel bioassays, Y-tube olfactometer assays, and field trapping experiments.
Experimental Protocols and Data
Wind Tunnel Bioassay
Wind tunnel assays are a standard laboratory method to observe and quantify the flight behavior of moths in response to a pheromone plume. These assays allow for the detailed characterization of upwind flight, source location, and landing behaviors in a controlled environment.
Experimental Protocol:
-
Wind Tunnel Setup: A plexiglass wind tunnel (e.g., 230 cm x 90 cm x 90 cm) is used with controlled airflow (e.g., 0.3 m/s), temperature (e.g., 25 ± 1°C), humidity (e.g., 75% RH), and lighting (e.g., 0.3 lux red light)[1].
-
Pheromone Dispenser: The synthetic this compound, often in a blend with other relevant components like (E)-8-dodecenyl acetate and (Z)-8-dodecen-1-ol, is applied to a dispenser, such as a rubber septum or filter paper[1][2]. The dispenser is placed at the upwind end of the tunnel.
-
Insect Acclimation: Naive male moths, typically 2-5 days old, are acclimated to the wind tunnel conditions for at least one hour before testing[1].
-
Moth Release: Individual moths are placed in a release cage at the downwind end of the tunnel, within the pheromone plume[1].
-
Behavioral Observation: Each moth is observed for a set period (e.g., 2 minutes), and a sequence of behaviors is recorded[1]. These behaviors include:
-
Taking Flight (TF): The moth initiates flight from the release platform.
-
Orientation Flight (OR): The moth flies upwind in a zigzagging pattern within the pheromone plume.
-
Half Upwind to Lure (HW): The moth successfully flies at least halfway towards the pheromone source.
-
Approaching Lure (APP): The moth flies to within a close proximity (e.g., 10 cm) of the lure.
-
Landing on Lure (LA): The moth lands on the pheromone source or the structure holding it.
-
Data Presentation:
| Behavioral Parameter | Synthetic Blend A (95:5:1 Z8-12:Ac:E8-12:Ac:Z8-12:OH) (%) | Synthetic Blend B (Commercial Standard) (%) | Control (Solvent Only) (%) |
| Taking Flight (TF) | 92 | 88 | 15 |
| Orientation Flight (OR) | 85 | 80 | 5 |
| Half Upwind (HW) | 78 | 72 | 2 |
| Approaching Lure (APP) | 65 | 60 | 0 |
| Landing (LA) | 55 | 50 | 0 |
This table is a representative example based on typical wind tunnel results and does not represent specific data from the search results.
Workflow Diagram:
Y-Tube Olfactometer Assay
The Y-tube olfactometer is a simpler behavioral assay used to determine an insect's preference between two odor sources. It is particularly useful for screening the attractiveness of different compounds or concentrations.
Experimental Protocol:
-
Olfactometer Setup: A glass Y-tube is used, with each arm connected to a separate odor source container[3][4]. Purified and humidified air is passed through each container and into the corresponding arm of the Y-tube at a controlled flow rate (e.g., 200-500 mL/min)[3][5].
-
Odor Sources: The synthetic this compound is applied to a filter paper and placed in one odor container. The other container holds a control (e.g., solvent only) or an alternative pheromone blend.
-
Insect Release: A single moth is introduced at the base of the Y-tube.
-
Choice Recording: The moth's first choice of an arm (defined as moving a certain distance past the 'Y' junction) is recorded. A time limit (e.g., 10-15 minutes) is typically set[3][5]. Moths that do not make a choice are recorded as "no response".
-
Experimental Controls: To avoid positional bias, the odor sources in the two arms are swapped after a set number of trials (e.g., every 5 moths)[3]. The olfactometer is cleaned thoroughly between testing different compounds.
Data Presentation:
The following table presents hypothetical data comparing the attractiveness of synthetic this compound to a control.
| Treatment vs. Control | Moths Choosing Treatment Arm | Moths Choosing Control Arm | No Response |
| Synthetic this compound | 78 | 15 | 7 |
| Alternative Synthetic Blend | 65 | 25 | 10 |
This table is a representative example. The data is analyzed using a Chi-squared test to determine statistical significance.
Workflow Diagram:
Field Trapping Experiments
Field trapping is the ultimate test of a synthetic pheromone's effectiveness under natural conditions. These experiments compare the number of target insects captured in traps baited with different lures.
Experimental Protocol:
-
Trap and Lure Preparation: Pheromone traps (e.g., delta or funnel traps) are baited with lures containing the synthetic this compound or alternative blends[6][7]. Lures are typically rubber septa impregnated with a specific dose of the pheromone.
-
Experimental Design: Traps are deployed in an appropriate habitat (e.g., an orchard) in a randomized block design to account for spatial variability. Traps should be spaced sufficiently far apart (e.g., at least 50 m) to avoid interference[7].
-
Trap Placement: Traps are typically hung at a height corresponding to the target insect's flight activity (e.g., 1.5-2.0 m above the ground)[7].
-
Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured male moths is recorded.
-
Trap Rotation: To minimize the effect of trap location, the positions of the different baited traps within each block are re-randomized after each inspection.
Data Presentation:
The following tables summarize data from field studies comparing the effectiveness of different synthetic pheromone lures for capturing Grapholita molesta.
Table 1: Comparison of Moth Catches in Different Trap Types with a Standard Pheromone Lure [6]
| Trap Type | Average Moth Catches per Trap |
| Delta Trap | 119.08 |
| Yellow Sticky Trap | 40.04 |
| Wota Trap | 6.93 |
This study demonstrates that trap design significantly impacts capture rates, with delta traps being the most effective for this species.
Table 2: Comparison of Pheromone Lures from Different Manufacturers [7][8]
| Pheromone Lure Manufacturer | Total G. molesta Captured (3-year study) |
| Pherobank (Netherlands) | 3,996 |
| Propher (Czech Republic) | 2,540 |
This data indicates that the formulation and release rate of the synthetic pheromone can vary between manufacturers, leading to significant differences in biological activity.
Table 3: Effect of Adding Kairomones to Synthetic Pheromone Lures [9]
| Lure Type | Mean Total G. molesta Captures (± SEM) |
| Pheromone Only | 1.8 ± 0.4 |
| Pheromone + Kairomone Blend | 14.2 ± 2.1 |
This study highlights that combining synthetic pheromones with host-plant volatiles (kairomones) can significantly enhance the attractiveness of the lure.
Logical Relationship Diagram:
Conclusion
Confirming the biological activity of synthetic this compound requires a multi-faceted approach employing a combination of laboratory and field-based behavioral assays. Wind tunnel and Y-tube olfactometer assays provide controlled environments to dissect specific behavioral responses and preferences, while field trapping experiments offer the ultimate validation of a synthetic lure's performance under real-world conditions. The data consistently show that not only the chemical purity of the synthetic compound but also its formulation, the presence of other blend components, and the design of the delivery system (the trap) are all critical factors in determining its biological efficacy. Researchers and drug development professionals should consider these variables when evaluating and optimizing synthetic pheromone products.
References
- 1. researchgate.net [researchgate.net]
- 2. ento.psu.edu [ento.psu.edu]
- 3. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. entomoljournal.com [entomoljournal.com]
- 7. mendelnet.cz [mendelnet.cz]
- 8. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 9. mdpi.com [mdpi.com]
Comparative Electroantennography Guide: Dose-Response Relationships of (Z)-8-Dodecenal and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electroantennographical (EAG) responses to (Z)-8-Dodecenal and its functionally related alcohol and acetate analogs. The data presented herein is crucial for understanding the structure-activity relationships of these semiochemicals and for the development of novel pest management strategies. While comprehensive dose-response data for (Z)-8-dodecenyl acetate is available, similar quantitative data for this compound is less prevalent in existing literature, necessitating a comparative discussion based on available findings.
Introduction to Electroantennography
Electroantennography (EAG) is a technique used to measure the electrical output of an insect's antenna in response to an airborne stimulus.[1] This method provides a direct measure of the overall olfactory sensory input to the insect's brain, making it an invaluable tool for screening the biological activity of pheromones and other volatile compounds.[1] The amplitude of the EAG response generally increases with the concentration of the stimulus, providing a dose-dependent measure of antennal sensitivity.
Comparative Dose-Response Data
The following tables summarize the available quantitative EAG data for key compounds related to this compound, primarily focusing on the well-studied Oriental fruit moth, Grapholita molesta, a significant agricultural pest.
Table 1: EAG Dose-Response of Male Grapholita molesta to Pheromone Components
| Compound | Dose (µg) | Mean EAG Response (mV) ± SE |
| (Z)-8-Dodecenyl acetate | 0.01 | 0.15 ± 0.03 |
| 0.1 | 0.35 ± 0.05 | |
| 1 | 0.75 ± 0.08 | |
| 10 | 1.20 ± 0.10 | |
| 100 | 1.50 ± 0.12 | |
| (E)-8-Dodecenyl acetate | 0.01 | 0.10 ± 0.02 |
| 0.1 | 0.25 ± 0.04 | |
| 1 | 0.55 ± 0.06 | |
| 10 | 0.90 ± 0.09 | |
| 100 | 1.15 ± 0.11 |
Data extracted and synthesized from Pérez-Aparicio et al., 2022.
Table 2: EAG Dose-Response of Female Grapholita molesta to the Major Pheromone Component
| Compound | Dose (µg) | Mean EAG Response (mV) ± SE |
| (Z)-8-Dodecenyl acetate | 0.01 | 0.05 ± 0.01 |
| 0.1 | 0.15 ± 0.02 | |
| 1 | 0.30 ± 0.04 | |
| 10 | 0.50 ± 0.05 | |
| 100 | 0.65 ± 0.06 |
Data extracted and synthesized from Pérez-Aparicio et al., 2022.
Experimental Protocols
The following is a generalized protocol for conducting electroantennography experiments based on methodologies reported in the literature.
1. Insect Preparation:
-
Adult moths (e.g., Grapholita molesta) are used, typically 2-3 days post-eclosion.
-
The insect is immobilized, often in a pipette tip with the head protruding.
-
The distal tip of one antenna is excised to allow for electrode placement.
2. Electrode Preparation and Placement:
-
Glass capillary microelectrodes are filled with a saline solution (e.g., Kaissling solution).
-
The recording electrode is placed over the cut end of the antenna.
-
The reference electrode is inserted into the insect's head, typically near the base of the antenna.
3. Odorant Stimulation:
-
Serial dilutions of the test compounds (this compound, (Z)-8-dodecenyl acetate, etc.) are prepared in a solvent such as paraffin oil or hexane.
-
A defined volume (e.g., 10 µl) of each dilution is applied to a filter paper strip.
-
The filter paper is placed inside a Pasteur pipette, which serves as the stimulus cartridge.
-
A purified and humidified air stream is continuously passed over the antenna.
-
A puff of air (e.g., 0.5 seconds) is delivered through the stimulus cartridge, introducing the odorant into the main air stream.
4. Data Acquisition and Analysis:
-
The electrical signals from the antenna are amplified and recorded using a specialized software.
-
The amplitude of the negative deflection of the signal (in millivolts) is measured as the EAG response.
-
The responses are typically normalized by subtracting the response to a solvent control.
-
Dose-response curves are generated by plotting the mean EAG response against the logarithm of the stimulus concentration.
Visualizations
Diagram 1: Generalized Electroantennography (EAG) Workflow
Caption: A flowchart of the key steps in an electroantennography experiment.
Diagram 2: Conceptual Signaling Pathway of Olfactory Reception
Caption: A simplified diagram of the initial olfactory signaling cascade.
Conclusion
The available data from electroantennography studies provides a robust understanding of the dose-response relationship for (Z)-8-dodecenyl acetate in Grapholita molesta. Both male and female moths exhibit a clear dose-dependent response to this major pheromone component, with males showing significantly higher sensitivity. While the role of aldehydes in host-plant recognition is established, there is a clear need for further research to generate specific EAG dose-response curves for this compound. Such data would enable a direct and quantitative comparison with its alcohol and acetate analogs, providing a more complete picture of the olfactory coding for these critical semiochemicals and aiding in the development of more effective and specific pest control strategies.
References
A Comparative Cost-Benefit Analysis of (Z)-8-Dodecenal for Integrated Pest Management
An objective guide for researchers, scientists, and drug development professionals on the efficacy, cost, and environmental impact of (Z)-8-Dodecenal compared to alternative pest control methods.
This compound, a key component of the sex pheromone of the Oriental fruit moth (Grapholita molesta) and a minor component for the codling moth (Cydia pomonella), has emerged as a valuable tool in integrated pest management (IPM) strategies. Its primary application is in mating disruption, a technique that permeates the air with synthetic pheromones to prevent male insects from locating females, thereby suppressing pest populations. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance with conventional insecticides, specifically the pyrethroid cypermethrin, and a microbial biopesticide, Bacillus thuringiensis (Bt).
Efficacy in Pest Control
The success of any pest control method is primarily measured by its ability to reduce crop damage. Mating disruption with pheromones like this compound has demonstrated significant efficacy in controlling key lepidopteran pests.
Table 1: Comparative Efficacy of Pest Control Methods Against Codling Moth
| Pest Control Method | Mechanism of Action | Reported Efficacy (Reduction in Fruit Damage) | Key Considerations |
| This compound (Mating Disruption) | Prevents male moths from locating females, disrupting mating. | 54.2% to 95.8%[1] | Efficacy is density-dependent; most effective at low to moderate pest populations.[2] May require an initial insecticide application to reduce high pest pressure.[2] |
| Cypermethrin (Synthetic Insecticide) | A broad-spectrum neurotoxin that causes paralysis and death in insects. | 92.2% to 97.6%[3] | Broad-spectrum activity can harm beneficial insects and lead to secondary pest outbreaks.[3][4] Risk of resistance development.[5] |
| Bacillus thuringiensis (Bt) (Microbial Biopesticide) | Produces protein crystals that are toxic to the larvae of specific insects upon ingestion. | Limited as a standalone treatment for codling moth. One study showed higher fruit damage (2.0-4.0%) compared to a chemical insecticide (0.95%).[6] | Most effective against young larvae which must ingest the toxin.[7][8] Short persistence, may require frequent applications.[7] |
Cost-Benefit Analysis
The economic viability of a pest control strategy is a critical factor for its adoption. This analysis considers the costs of the product, application, and labor against the benefits of reduced crop loss and decreased reliance on conventional insecticides.
Table 2: Estimated Cost-Benefit Comparison per Hectare for Codling Moth Control
| Cost/Benefit Component | This compound (Mating Disruption) | Cypermethrin | Bacillus thuringiensis (Bt) |
| Product Cost | $270 - $400 (dispensers) | $20 - $50 (per application) | $60 - $150 (per application) |
| Application Labor Cost | $20 (manual dispenser placement) | $10 - $20 (spraying) | $10 - $20 (spraying) |
| Number of Applications per Season | 1 | 2 - 4 | 3 - 6 |
| Total Estimated Annual Cost | $290 - $420 | $60 - $280 | $210 - $1020 |
| Benefit (Reduced Insecticide Sprays) | Reduction of 2-4 insecticide applications | N/A | N/A |
| Net Economic Impact | Can be higher in the first year, but potential for long-term savings and reduced secondary pest outbreaks. | Lower initial cost, but potential for increased costs due to resistance and secondary pest outbreaks. | Higher product and application frequency can lead to higher overall costs. |
Note: Costs are estimates and can vary based on product, supplier, labor rates, and specific field conditions. The benefit of using this compound also includes the preservation of beneficial insects, which can contribute to the natural control of other pests, a factor not easily quantified in a simple cost comparison.
Environmental Impact
The environmental footprint of pest control methods is a growing concern. The Environmental Impact Quotient (EIQ) is a model used to estimate the environmental and health impacts of pesticides. A lower EIQ value indicates a lower negative impact.
Table 3: Comparative Environmental Impact of Pest Control Methods
| Pest Control Method | Environmental Impact Quotient (EIQ) - Active Ingredient | Field Use EIQ (Estimated per Hectare) | Key Environmental Considerations |
| This compound (Pheromone) | Not officially calculated, but expected to be very low. | Very Low | Species-specific, non-toxic to non-target organisms, and does not leave harmful residues.[5] |
| Cypermethrin | 39.5 | High (dependent on application rate) | Toxic to fish, bees, and other beneficial insects.[9] Can persist in the environment. |
| Bacillus thuringiensis | 12.3 | Low to Moderate | Generally considered safe for non-target organisms, but some strains can affect non-target Lepidoptera.[10] Biodegradable. |
The Field Use EIQ provides a more realistic comparison of the environmental impact in an agricultural setting, as it considers the application rate and the percentage of active ingredient in a product.
Experimental Protocols
Field Evaluation of Mating Disruption Efficacy
Objective: To assess the effectiveness of this compound mating disruption in reducing codling moth or Oriental fruit moth mating success and subsequent crop damage.
Methodology:
-
Site Selection: Select at least two comparable orchard plots of a minimum of 1 hectare each. One plot will serve as the treatment plot (mating disruption) and the other as the control (standard grower practice or untreated).[11]
-
Dispenser Deployment: In the treatment plot, deploy this compound dispensers according to the manufacturer's recommended density and placement height before the anticipated start of the moth's flight season.
-
Monitoring:
-
Pheromone Traps: Place pheromone-baited traps (e.g., delta traps) in both the treatment and control plots to monitor the male moth population. Trap shutdown (a significant reduction in male moth capture in the treatment plot compared to the control) is an indicator of successful mating disruption.[2]
-
Fruit Damage Assessment: Randomly sample a predetermined number of fruits from multiple trees in each plot at regular intervals throughout the season and at harvest. Record the percentage of fruit with damage characteristic of the target pest.[1]
-
-
Data Analysis: Compare the mean number of moths captured per trap and the mean percentage of fruit damage between the treatment and control plots using appropriate statistical analyses (e.g., t-test or ANOVA).
Laboratory Bioassay for Pheromone Activity
Objective: To determine the behavioral response of male moths to this compound in a controlled laboratory setting.
Methodology:
-
Insect Rearing: Rear the target insect species in a controlled environment to ensure a supply of naive, sexually mature male moths for the bioassay.
-
Olfactometer Setup: Use a wind tunnel or a Y-tube olfactometer to present a choice between treated air (containing a known concentration of this compound) and a control (clean air).
-
Pheromone Application: Apply a specific dose of synthetic this compound to a filter paper or another suitable dispenser placed in the "treatment" arm of the olfactometer.
-
Behavioral Observation: Release individual male moths at the downwind end of the olfactometer and record their behavioral responses, such as upwind flight, wing fanning, and contact with the pheromone source.
-
Data Analysis: Analyze the percentage of moths exhibiting a positive response to the pheromone compared to the control.
Visualizing the Mechanism: The Olfactory Signaling Pathway
The effectiveness of this compound as a mating disruptant is rooted in its ability to hijack the insect's olfactory signaling pathway. The following diagram illustrates the key steps involved when a male moth detects a pheromone molecule.
Caption: Olfactory signaling pathway in a male moth upon detection of a pheromone molecule.
Logical Framework for Cost-Benefit Analysis
The decision to adopt a new pest control technology like this compound involves a logical assessment of its costs and benefits in comparison to existing methods.
Caption: Logical framework for the cost-benefit analysis of adopting this compound.
Conclusion
The use of this compound for mating disruption presents a compelling alternative to conventional pest control methods. While the initial investment in pheromone-based systems may be higher than for some synthetic insecticides, the long-term benefits, including reduced insecticide use, preservation of beneficial insects, and a lower environmental impact, can lead to a more sustainable and potentially more profitable pest management program. The decision to integrate this compound into an IPM strategy should be based on a thorough evaluation of pest pressure, orchard size and isolation, and a comprehensive cost-benefit analysis that considers both direct and indirect economic and environmental factors.
References
- 1. inhort.pl [inhort.pl]
- 2. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Codling moth management options for Michigan apples - Apples [canr.msu.edu]
- 5. Codling moth management and chemical ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. niab.com [niab.com]
- 8. cityfruit.org [cityfruit.org]
- 9. niab.com [niab.com]
- 10. Bacillus thuringiensis/BT Orchard Sprays – Philadelphia Orchard Project [phillyorchards.org]
- 11. EPPO PP1 - PP1/264(2) - Principles of efficacy evaluation for mating disruption pheromones [pp1.eppo.int]
Safety Operating Guide
Navigating the Disposal of (Z)-8-Dodecenal: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for (Z)-8-Dodecenal, a compound utilized in various research applications. Due to the limited availability of a comprehensive, official Safety Data Sheet (SDS) in the public domain, this document emphasizes general best practices for hazardous waste disposal. All personnel handling this chemical must consult the full, official SDS provided by the supplier and adhere to their institution's specific waste management protocols as well as local, state, and federal regulations.
Immediate Safety and Handling Precautions
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Immediate Response : Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[1]
-
Control and Containment : For minor spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][3] Start from the outside of the spill and work inwards to prevent it from spreading.[3]
-
Cleanup : Once the material is fully absorbed, use non-sparking tools to carefully scoop the absorbent mixture into a designated, sealable waste container.[2]
-
Decontamination : Clean the spill area with soap and water, and dispose of all cleanup materials, including contaminated gloves and wipes, as hazardous waste.[1][2]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and the nature of the waste (e.g., "spill debris").[4]
Proper Disposal Procedures
The disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Step-by-Step Disposal Protocol:
-
Waste Collection : Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Waste Segregation : Do not mix this compound waste with other incompatible waste streams.[6] Store the waste container in a designated satellite accumulation area within the laboratory.
-
Labeling : Ensure the hazardous waste container is accurately labeled with its contents. The label should be filled out as soon as the first piece of waste is added.[7]
-
Storage : Keep the waste container closed at all times, except when adding waste.[6] Store it in a secondary containment bin to prevent the spread of any potential leaks.[8]
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7] Do not attempt to transport the waste yourself.
Quantitative Data for Disposal
Specific quantitative data regarding reportable quantities, concentration limits for various disposal methods, and other regulatory thresholds are typically found in Section 13 (Disposal Considerations) and Section 15 (Regulatory Information) of the manufacturer's official Safety Data Sheet (SDS). Due to the absence of a publicly available, comprehensive SDS for this compound, a detailed quantitative table cannot be provided. It is imperative to obtain and review the SDS from your chemical supplier for this critical information.
Experimental Protocols for Neutralization
No specific, validated experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal purposes were found in the available literature. Attempting to neutralize the aldehyde without a validated procedure can be dangerous and is not recommended. All disposal should be handled through a certified hazardous waste management provider.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and consulting the necessary safety resources, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our planet.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Hazardous Chemical Spill Cleanup [binghamton.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. purdue.edu [purdue.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. ehs.utk.edu [ehs.utk.edu]
Essential Safety and Logistical Information for Handling (Z)-8-Dodecenal
(Z)-8-Dodecenal is an unsaturated aliphatic aldehyde. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on information for structurally similar chemicals, including other isomers of dodecenal and related unsaturated aldehydes. It is imperative to handle this chemical with caution in a well-ventilated laboratory setting, adhering to the safety protocols outlined below.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to pose the following hazards.
GHS Hazard Classification (Presumed)
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Skin Sensitization | Category 1 |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 |
Signal Word: Warning
Hazard Statements (Presumed):
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements (Recommended):
-
P261: Avoid breathing mist or vapors.
-
P264: Wash skin thoroughly after handling.[2]
-
P273: Avoid release to the environment.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Personal Protective Equipment (PPE)
The following PPE is essential for the safe handling of this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. |
| Skin Protection | - Gloves: Nitrile rubber gloves. - Clothing: A standard laboratory coat. For larger quantities or splash risks, chemical-resistant overalls may be required. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Occupational Exposure Limits (OELs) for Analogous Aldehydes
No specific OELs have been established for this compound. The following table provides OELs for other common aldehydes as a reference for risk assessment. It is recommended to keep exposure to this compound to the lowest achievable level.
| Substance | OSHA PEL (8-hour TWA) | ACGIH TLV (Ceiling) | NIOSH REL (10-hour TWA) |
| Acetaldehyde | 200 ppm[3][4] | 25 ppm[3] | Lowest feasible concentration |
| Valeraldehyde | Not Established | 50 ppm | 50 ppm[5] |
Operational and Disposal Plan
This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound.
Experimental Workflow
Caption: Experimental workflow for handling this compound.
Detailed Methodologies
1. Preparation:
-
Personal Protective Equipment (PPE): Before entering the laboratory, ensure you are wearing a lab coat, nitrile gloves, and chemical safety goggles.
-
Fume Hood: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure. Verify that the fume hood is functioning correctly before starting any work.
-
Materials: Gather all necessary equipment, including glassware, spill kits, and waste containers, and place them inside the fume hood.
2. Handling:
-
Aliquoting: When transferring the chemical, use appropriate tools such as a calibrated pipette. Avoid direct contact with the skin and eyes.
-
Experimental Procedures: Carry out all experimental steps within the fume hood. Ensure that all containers are clearly labeled.
3. Spill Management:
-
Small Spills: In the event of a small spill inside the fume hood, absorb the liquid with an inert absorbent material such as vermiculite or sand.
-
Large Spills: For larger spills, evacuate the immediate area and follow your institution's emergency procedures.
-
Cleanup: After absorption, collect the material into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.
4. Storage:
-
Container: Keep this compound in a tightly sealed, light-resistant container.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Refrigeration may be required for long-term stability.
5. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for hazardous waste.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations. Do not pour down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
